molecular formula C20H19NO3 B178657 Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 150708-76-2

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Número de catálogo: B178657
Número CAS: 150708-76-2
Peso molecular: 321.4 g/mol
Clave InChI: CPPWUCAZPYCXLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPWUCAZPYCXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597604
Record name Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150708-76-2
Record name Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest in contemporary medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel research compound, this document will leverage data from the closely related structure, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 185847-84-1)[1][2][3]. By examining established synthetic routes for analogous N-substituted 2- and 4-pyridones and the vast pharmacological landscape of dihydropyridine derivatives, we can construct a robust framework for its synthesis, characterization, and potential applications in drug discovery.

The 1,4-dihydropyridine scaffold is a cornerstone in pharmaceutical development, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[4][5]. Modifications to this core structure offer a fertile ground for developing novel therapeutics with a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties[6][7]. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this specific dihydropyridinone derivative.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be envisioned through a multi-step process. A plausible synthetic strategy involves the initial formation of the N-protected 4-pyridone ring, followed by the introduction of the benzyl group at the 2-position.

Synthesis of the N-Cbz-4-oxodihydropyridine Core

The carbobenzyloxy (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by hydrogenolysis.[8][9]. The synthesis of the core structure, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, serves as the foundational step.

A potential synthetic pathway could involve the Dieckmann condensation of a suitably substituted acyclic precursor. An alternative, and often more direct route, is the modification of a pre-formed heterocyclic ring. For instance, the synthesis of N-benzyl-4-piperidone often involves a one-pot reaction of benzylamine and an acrylic ester through addition, condensation, hydrolysis, and decarboxylation steps[10].

Introduction of the 2-Benzyl Substituent

With the N-Cbz-4-oxodihydropyridine core in hand, the next critical step is the introduction of the benzyl group at the C2 position. This can be a challenging transformation and may require strategic activation of the C2 position. One potential approach involves the formation of an enolate or a related nucleophilic species, followed by reaction with a benzyl electrophile, such as benzyl bromide. The choice of base and reaction conditions would be critical to control the regioselectivity of this alkylation.

Alternatively, a [4+2] cycloaddition approach using in situ generated azadienes from N-propargylamines and active methylene compounds has been shown to be effective for the synthesis of substituted 2-pyridones[11].

Below is a diagram illustrating a plausible synthetic workflow.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Introduction of 2-Benzyl Group A Starting Materials (e.g., Benzylamine, Acrylate derivative) B One-pot reaction: Addition, Condensation, Hydrolysis, Decarboxylation A->B [Ref: 6] C Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 185847-84-1) B->C D Activation of C2 position (e.g., Enolate formation) C->D E Reaction with Benzyl Bromide D->E F This compound E->F

Caption: Plausible synthetic workflow for the target compound.

Physicochemical Properties and Structural Characterization

The predicted physicochemical properties of the parent compound, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, provide a baseline for understanding the target molecule.

PropertyPredicted Value
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol [3]
Melting Point72-73 °C[3]
Boiling Point382.2±42.0 °C[3]
Density1.245±0.06 g/cm3 [3]
pKa-4.31±0.20[3]

The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques.

Spectroscopic Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR would be essential for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the two distinct benzyl groups, as well as the protons on the dihydropyridine ring.[12][13].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[14].

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the ketone (C=O) and the carbamate carbonyl groups.[12][13].

Potential Applications in Drug Discovery and Medicinal Chemistry

The dihydropyridine and dihydropyrimidinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][15].

Calcium Channel Modulation

The primary and most well-established therapeutic application of 1,4-dihydropyridines is the modulation of L-type calcium channels, leading to their widespread use as antihypertensive agents.[4][5]. The introduction of a second benzyl group at the 2-position could significantly alter the compound's binding affinity and selectivity for different calcium channel subtypes.

Anticancer and Other Therapeutic Areas

Derivatives of dihydropyridines and related heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer[4][7]

  • Antitubercular[6]

  • Neuroprotective[6]

  • Anti-inflammatory[15]

  • Antiviral[16]

The specific substitution pattern of this compound makes it an interesting candidate for screening against a variety of therapeutic targets. For instance, substituted pyridones have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy[17].

The following diagram illustrates the potential therapeutic applications stemming from the core dihydropyridine structure.

Therapeutic_Potential cluster_apps Potential Therapeutic Applications Core Dihydropyridine Core Privileged Structure Ca Calcium Channel Blocker (Antihypertensive) Core:f0->Ca [Ref: 9, 16] Cancer Anticancer Core:f0->Cancer [Ref: 9, 23] Neuro Neuroprotection Core:f0->Neuro [Ref: 10] AntiInflam Anti-inflammatory Core:f0->AntiInflam [Ref: 13] Other Antiviral, Antitubercular, etc. Core:f0->Other [Ref: 10, 18]

Caption: Potential therapeutic avenues for dihydropyridine derivatives.

Detailed Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of the title compound, based on established methodologies for similar structures.

Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue)

This protocol is adapted from general procedures for the synthesis of N-substituted piperidones[10].

  • Reaction Setup : To a solution of benzylamine (1.0 eq) in a suitable alcoholic solvent, add an acrylate derivative (2.2 eq) dropwise at room temperature.

  • Reaction Progression : Heat the mixture to 50-60°C and maintain for several hours, monitoring the reaction by TLC.

  • Cyclization : After the initial addition is complete, add a strong base (e.g., sodium ethoxide) and heat to reflux to induce cyclization.

  • Hydrolysis and Decarboxylation : Upon completion of the cyclization, add an aqueous acid solution and heat to facilitate hydrolysis and decarboxylation.

  • Workup and Purification : Neutralize the reaction mixture, extract with an organic solvent, and purify the crude product by column chromatography to yield the desired N-benzyl-4-piperidone.

  • N-Protection : The resulting piperidone can then be N-protected using benzyl chloroformate under Schotten-Baumann conditions[8].

Benzylation at the C2 Position

This protocol is based on general principles of α-alkylation of ketones.

  • Enolate Formation : Dissolve the N-Cbz-4-oxodihydropyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Alkylation : After stirring for 30-60 minutes, add benzyl bromide (1.2 eq) dropwise.

  • Quenching and Workup : Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for the development of novel therapeutics. By leveraging established synthetic methodologies for related dihydropyridine and pyridone systems, researchers can efficiently access this molecule for further investigation. Its structural similarity to known pharmacologically active compounds, particularly calcium channel blockers, suggests a high potential for biological activity. This guide provides a solid foundation for initiating research into the synthesis, characterization, and therapeutic evaluation of this intriguing compound.

References

Sources

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of this compound, a complex heterocyclic compound. While direct experimental data for this specific molecule is not extensively reported in public literature, this document synthesizes information from closely related structures and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its structure, plausible synthetic routes, expected analytical characterization, and potential significance within medicinal chemistry.

Introduction: The Dihydropyridinone Scaffold

The dihydropyridinone core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and natural products.[1][2] Molecules incorporating this scaffold have demonstrated a vast range of pharmacological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the dihydropyridinone ring system also makes it a valuable synthetic intermediate for creating more complex molecular architectures.[5][6]

This compound is a specific derivative of this class, featuring two distinct benzyl groups. One is attached to the nitrogen atom of the dihydropyridine ring via a carbamate linkage, and the other is substituted at the 2-position of the ring. These benzyl moieties are expected to significantly influence the molecule's steric and electronic properties, and consequently, its reactivity and biological profile.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound is depicted below. It is important to distinguish it from the more commonly documented Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1), which lacks the C2-benzyl substituent.[7][8][9]

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the target molecule. These are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₂₀H₁₉NO₃Calculated
Molecular Weight 321.37 g/mol Calculated
CAS Number Not availableN/A
IUPAC Name This compoundIUPAC Nomenclature
Canonical SMILES C1=CC=C(C=C1)CC2C=C(C(=O)C=N2)C(=O)OCC3=CC=CC=C3Calculated
InChI Key (Predicted)Calculated
Boiling Point (Predicted) >400 °CBased on related structures[7]
Melting Point (Predicted) >80 °CBased on related structures[7]
Storage 2-8°C, under inert atmosphereRecommended[10][11]

Proposed Synthesis Pathway

The synthesis of substituted dihydropyridinones can often be achieved through multicomponent reactions, which offer efficiency by forming several bonds in a single operation. A plausible approach for synthesizing this compound is through a variation of the aza-Diels-Alder reaction or a domino reaction sequence.[5][12]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation A Benzyl Carbamate P1 Lewis Acid Catalyst (e.g., Yb(OTf)₃) A->P1 B 3-Phenylpropanal B->P1 C Danishefsky's Diene C->P1 D Aza-Diels-Alder Adduct P1->D One-pot reaction P2 Inert Solvent (e.g., Acetonitrile) P2->D P3 Room Temperature P3->D E Hydrolysis & Cyclization D->E Aqueous workup F Target Molecule E->F

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is not extensively available in public literature. This guide provides a comprehensive analysis of the closely related and well-documented analogue, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate , and extrapolates the likely properties of the target compound based on established chemical principles. This approach is intended to provide researchers with a robust foundational understanding for further investigation.

Introduction: The Dihydropyridinone Core in Modern Chemistry

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most famously represented by drugs like nifedipine. The introduction of an oxo group at the 4-position to form a 4-oxo-3,4-dihydropyridine, also known as a 4-pyridone, maintains significant biological interest. These moieties are present in a range of bioactive compounds and are explored for various therapeutic applications. This guide focuses on the N-carboxybenzyl protected 4-pyridone derivative, this compound, a compound with potential as a versatile intermediate in organic synthesis and drug discovery. Due to the scarcity of direct data, we will build our understanding from its unsubstituted analogue at the 2-position.

Chemical Identity and Structural Elucidation

The core structure is a dihydropyridinone ring with a benzyl carbamate protecting group on the nitrogen. The target compound is distinguished by an additional benzyl group at the 2-position of this ring.

IdentifierBenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue)This compound (Target Compound)
CAS Number 185847-84-1[1][2][3][4][5][6]Not available
Molecular Formula C13H13NO3[1][2][3][4][5]C20H19NO3
Molecular Weight 231.25 g/mol [1][2][3][4][5]321.37 g/mol (Calculated)
IUPAC Name Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1]This compound
Canonical SMILES C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2[1][5]C1=CC=C(C=C1)CC2C=CC(=O)N(C2)C(=O)OCC3=CC=CC=C3 (Predicted)

Physical and Chemical Properties: A Comparative Analysis

The physical properties of the target compound are predicted to be influenced by the increased molecular weight and steric bulk of the 2-benzyl group compared to the analogue.

PropertyBenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue)This compound (Predicted)
Melting Point 72-73 °C[4][5]Higher than the analogue, likely a crystalline solid.
Boiling Point 382.2 ± 42.0 °C (Predicted)[4]Significantly higher than the analogue.
Density 1.245 ± 0.06 g/cm³ (Predicted)[4]Likely similar to the analogue.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, methanol.[7]Likely soluble in similar organic solvents. Solubility in polar solvents may be reduced.
Storage 2-8°C[3][4][6]2-8°C, protected from light and moisture.

Spectroscopic Characterization: Predicted Signatures

While specific spectra for the target compound are unavailable, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy

The introduction of the 2-benzyl group will add a distinct set of signals to the proton NMR spectrum.

  • Benzylic Protons (Cbz group): A singlet around 5.2 ppm.

  • Aromatic Protons (Cbz group): Multiplets in the 7.2-7.4 ppm region.

  • Dihydropyridinone Ring Protons: The signals for the protons at the 3, 5, and 6 positions will be present, with their chemical shifts influenced by the 2-benzyl substituent.

  • 2-Benzyl Group Protons:

    • A new set of benzylic proton signals, likely appearing as a multiplet due to diastereotopicity and coupling with the proton at the 2-position of the ring.

    • A distinct set of aromatic proton signals for this second benzyl group.

¹³C NMR Spectroscopy

The carbon spectrum will show additional signals corresponding to the 2-benzyl group. Key signals will include the benzylic carbon and the aromatic carbons of the second phenyl ring.

Mass Spectrometry

The mass spectrum will be expected to show a molecular ion peak corresponding to the calculated molecular weight of 321.37 g/mol . Key fragmentation patterns would likely involve the loss of the benzyl groups and cleavage of the dihydropyridinone ring.

Proposed Synthetic Pathway

The synthesis of 2-substituted dihydropyridinones can be challenging. A plausible approach for the synthesis of this compound could involve the conjugate addition of a benzyl nucleophile to a suitable pyridone precursor.

Step-by-Step Methodology:
  • Synthesis of a Suitable Precursor: Preparation of a 2-leaving group substituted N-Cbz-4-pyridone.

  • Organometallic Reagent Formation: Generation of a benzyl organometallic reagent, such as benzylmagnesium bromide (a Grignard reagent) or benzyllithium.

  • Conjugate Addition: Reaction of the benzyl organometallic reagent with the pyridone precursor. The 1,4-conjugate addition would introduce the benzyl group at the 2-position.

  • Work-up and Purification: Aqueous work-up to quench the reaction, followed by extraction and purification by column chromatography.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Reagent Preparation cluster_2 Key Reaction N-Cbz-4-pyridone N-Cbz-4-pyridone Halogenated_Pyridone Halogenated_Pyridone N-Cbz-4-pyridone->Halogenated_Pyridone Halogenation Target_Compound Target_Compound Halogenated_Pyridone->Target_Compound Conjugate Addition Benzyl_Bromide Benzyl_Bromide Benzyl_Grignard Benzyl_Grignard Benzyl_Bromide->Benzyl_Grignard Mg, Ether Benzyl_Grignard->Target_Compound

Sources

An In-depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The core structure, a dihydropyridinone ring, is a recognized privileged scaffold in drug discovery. This document details the molecular properties, synthesis methodologies, and state-of-the-art characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide delves into the medicinal chemistry relevance of the 2-substituted dihydropyridinone core, exploring its potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents.

Introduction: The Significance of the Dihydropyridinone Scaffold

The dihydropyridinone moiety is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1]. The versatility of the dihydropyridinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, this compound, providing an in-depth analysis for researchers in the pharmaceutical sciences.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. This section outlines the key molecular characteristics of this compound.

Chemical Structure and Formula

The structure of the title compound features a dihydropyridinone core with a benzyl group attached to the nitrogen atom of the carboxylate and another benzyl group at the 2-position of the ring.

Molecular Formula: C₂₀H₁₉NO₃

Molecular Weight

The precise molecular weight is a critical parameter for mass spectrometry analysis and for stoichiometric calculations in synthesis and biological assays.

PropertyValue
Molecular Weight 321.37 g/mol
Exact Mass 321.1365 g/mol

Synthesis of 2-Substituted Dihydropyridinones: A Methodological Overview

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This proposed synthesis is for illustrative purposes and would require experimental validation and optimization.

G cluster_reactants Starting Materials cluster_reaction Synthetic Transformation cluster_product Product A Benzylamine R Multi-component Condensation A->R B Phenylacetaldehyde B->R C Benzyl acetoacetate C->R P Benzyl 2-benzyl-4-oxo-3,4- dihydropyridine-1(2H)-carboxylate R->P Cyclization & Aromatization

Caption: A proposed multi-component reaction for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added phenylacetaldehyde (1.0 eq) and benzyl acetoacetate (1.0 eq).

  • Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-24 hours) and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Purity Assessment: A Guide to Analytical Techniques

The unambiguous characterization of a novel chemical entity is paramount. This section details the key analytical techniques for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the structural confirmation of the target compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons of the two benzyl groups.

  • Methylene Protons: A characteristic singlet or AB quartet for the benzylic protons of the N-benzyl group and the C2-benzyl group.

  • Dihydropyridine Ring Protons: Signals corresponding to the protons on the dihydropyridinone ring, with their chemical shifts and coupling patterns providing crucial information about the substitution pattern.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ > 160 ppm) corresponding to the ketone carbonyl group.

  • Carboxylate Carbonyl: A signal for the carbonyl of the carbamate group.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 120-140 ppm).

  • Aliphatic Carbons: Signals for the methylene carbons of the benzyl groups and the carbons of the dihydropyridinone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide valuable information about the structure through fragmentation analysis.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak: An [M+H]⁺ ion at m/z 322.1439 in high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₂₀H₁₉NO₃.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the benzyl groups. For instance, a fragment corresponding to the loss of a benzyl radical (C₇H₇•) would be expected. The fragmentation of the dihydropyridinone ring would also provide structural insights[2].

G cluster_workflow Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Structural Elucidation C Mass Spectrometry (HRMS, MS/MS) A->C Molecular Weight & Fragmentation D HPLC Analysis A->D Purity Determination E Structural Confirmation & Purity Assessment B->E C->E D->E

Sources

An In-Depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its emerging role as a key intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Core Chemical Identity and Physicochemical Properties

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, with the CAS Number 185847-84-1, is a pyridone derivative featuring a benzyl carbamate protecting group on the nitrogen atom. The presence of the conjugated enone system within the dihydropyridine ring imparts unique reactivity to the molecule, making it a versatile precursor in organic synthesis.[1]

The formal IUPAC name for this compound is benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate .[1] It is also known by several synonyms, including 1-Cbz-2,3-dihydropyridin-4(1H)-one and Benzyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate.[1][2]

Table 1: Physicochemical Properties of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

PropertyValueSource
CAS Number 185847-84-1[1][2]
Molecular Formula C₁₃H₁₃NO₃[1][2]
Molecular Weight 231.25 g/mol [1][2]
Appearance White to pale yellow solid[3]
Melting Point 72-73 °C[4]
Boiling Point (Predicted) 382.2 ± 42.0 °C[4]
Density (Predicted) 1.245 ± 0.06 g/cm³[4]
Storage Conditions 2-8°C, in a cool, dry, well-ventilated area[4][5]
SMILES C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2[1]
InChIKey OAKHYPNVCUHASC-UHFFFAOYSA-N[1]

Strategic Synthesis: From Piperidone to Dihydropyridone

The synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is conceptually rooted in the oxidation of the corresponding saturated piperidone precursor, N-Cbz-4-piperidone. This transformation is a critical step that introduces the endocyclic double bond, forming the reactive vinylogous amide system. While various oxidizing agents have been explored for similar transformations, a common and effective method involves the use of mercuric acetate.[6] The rationale for this choice lies in its ability to effect the desired dehydrogenation under relatively mild conditions, minimizing side reactions.[6]

Below is a detailed, self-validating protocol for the synthesis, grounded in established chemical principles for the oxidation of N-alkyl substituted 4-piperidones.

Experimental Protocol: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A N-Cbz-4-piperidone D Reaction in 5% Acetic Acid A->D B Mercuric Acetate B->D C EDTA Solution F Quenching with EDTA C->F E Heating at Reflux D->E Heat E->F Cool & Quench G Extraction with Dichloromethane F->G H Purification (Column Chromatography) G->H I Benzyl 4-oxo-3,4-dihydropyridine- 1(2H)-carboxylate H->I

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Cbz-4-piperidone (1 equivalent) in a 5% aqueous solution of acetic acid.

  • Addition of Oxidizing Agent: To the stirred solution, add mercuric acetate (3 equivalents).

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA) to complex with the mercury salts.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Analytical Characterization: A Spectroscopic Profile

The structural elucidation of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is confirmed through a combination of spectroscopic techniques. The expected data, based on its chemical structure and data from closely related compounds, are summarized below.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.3-7.4 (m, 5H, Ar-H), ~7.0 (d, 1H, vinyl-H), ~5.2 (s, 2H, CH₂-Ph), ~4.1 (t, 2H, N-CH₂), ~2.5 (t, 2H, CH₂-C=O)
¹³C NMR δ (ppm): ~195 (C=O), ~168 (N-C=O), ~140 (vinyl-CH), ~136 (Ar-C), ~128-129 (Ar-CH), ~110 (vinyl-C), ~68 (O-CH₂), ~45 (N-CH₂), ~35 (CH₂-C=O)
IR (cm⁻¹) ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1700 (Carbamate C=O), ~1650 (Enone C=O), ~1580 (C=C)
Mass Spec (m/z) Predicted [M+H]⁺: 232.09682

Reactivity and Synthetic Utility

The chemical reactivity of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is dominated by the electrophilic nature of the C5 carbon of the enone system and the nucleophilicity of the nitrogen atom after potential deprotection. The benzyl carbamate (Cbz) group provides robust protection to the nitrogen, which can be removed under standard hydrogenolysis conditions.

Diagram 2: Key Reactivity Pathways

Reactivity cluster_reactions Potential Transformations A Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate C5 (Electrophilic) N-Cbz (Deprotection) B Michael Addition (Nucleophilic Attack at C5) A:f1->B + Nu⁻ C Deprotection (Hydrogenolysis) (Removal of Cbz group) A:f2->C H₂, Pd/C D Further Functionalization (e.g., N-alkylation) C->D + Electrophile

Caption: Key reactive sites and potential transformations of the title compound.

This compound serves as a crucial building block in the synthesis of more complex molecular architectures. Its utility has been demonstrated in several patents for the preparation of pharmacologically active agents. For instance, it is a documented intermediate in the synthesis of bicyclic aza compounds that act as muscarinic M1 receptor agonists, which are of interest for treating cognitive and psychotic disorders.[6][7] It has also been employed in the preparation of complement factor B inhibitors, which have potential applications in treating conditions like age-related macular degeneration.[8]

The Broader Significance of the Pyridone Scaffold in Drug Discovery

The pyridone moiety is recognized as a "privileged scaffold" in medicinal chemistry.[9][10] This is due to its ability to engage in various non-covalent interactions with biological targets, including acting as both a hydrogen bond donor and acceptor.[9] The structural rigidity and defined geometry of the pyridone ring also make it an excellent scaffold for presenting substituents in a specific spatial orientation for optimal target binding.

Derivatives of dihydropyridines and pyridones have a wide range of documented pharmacological activities, including:

  • Anticancer Properties: Certain dihydropyridine derivatives have shown cytotoxicity against various cancer cell lines.[11]

  • Anti-inflammatory Effects: The pyridone core is present in compounds with demonstrated anti-inflammatory activity.[12]

  • Antimalarial Activity: Diaryl ether substituted 4-pyridones have been identified as potent antimalarial agents.[13]

  • CNS Disorders: As previously mentioned, derivatives of the title compound are being investigated for the treatment of central nervous system disorders.[6][7]

Safety and Handling

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is classified as harmful.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

Conclusion

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a valuable and versatile intermediate in the field of drug discovery and development. Its synthesis from readily available precursors and its inherent reactivity make it an attractive starting point for the construction of complex, biologically active molecules. The pyridone scaffold it contains is a well-established pharmacophore, and the continued exploration of derivatives based on this core structure holds significant promise for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in leveraging this important chemical entity in their work.

References

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). National Institutes of Health. Available at: [Link]

  • Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. Available at: [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem. Available at: [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. PubChemLite. Available at: [Link]

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • US20230286947A1 - Complement factor b inhibitor, and pharmaceutical composition, preparation method and use thereof. Google Patents.
  • A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. Arkat USA. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. Available at: [Link]

  • Preparation and antiinflammatory activity of 2- and 4-pyridones. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. ACS Publications. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • (PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. Available at: [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. Available at: [Link]

  • AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists. Google Patents.
  • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Beilstein Journals. Available at: [Link]

  • 4-Piperidone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • 1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. Available at: [Link]

  • (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. Available at: [Link]

  • Synthesis of (R)-dihydropyridones as key intermediates for an efficient access to piperidine alkaloids. PubMed. Available at: [Link]

  • 4-Piperidone. Wikipedia. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. AcrosPharmatech. Available at: [Link]

  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its Piperidine Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: Initial searches for "Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate" suggest that this nomenclature may be imprecise or refer to a less common isomer. The vast majority of scientific literature and chemical supplier databases point towards its saturated piperidine analogue, Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate (CAS Number: 849928-35-4), as the compound of primary interest in research and development. This guide will focus on the synthesis, properties, and applications of this piperidine derivative, while also discussing its relationship to the dihydropyridine scaffold.

Introduction

The 4-oxopiperidine framework is a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal core for designing ligands that can interact with high specificity and affinity to biological targets. The title compound, Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate, incorporates several key features that make it a valuable intermediate in drug discovery: an N-benzyloxycarbonyl (Cbz) protecting group, a ketone at the 4-position, and a benzyl substituent at the 2-position. This unique combination of functionalities provides multiple avenues for synthetic modification and has positioned this molecule as a key starting material for various therapeutic agents, particularly those targeting the central nervous system.

Chemical Identity and Properties

A comprehensive understanding of the physicochemical properties of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate is essential for its effective use in research and synthesis.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₃[1]
Molecular Weight 323.39 g/mol [1]
CAS Number 849928-35-4[1]
Appearance Inferred to be a solid or oilGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THFGeneral knowledge of similar compounds
Storage Recommended storage at 2-8°C, sealed in a dry environment[1]

Synthesis and Mechanistic Considerations

The synthesis of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate can be approached through several strategic disconnections. The most logical and commonly employed methods involve the construction of the substituted piperidine ring, followed by functional group manipulations. Two primary synthetic strategies are highlighted below:

Strategy 1: Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of five- and six-membered rings, making it highly suitable for the synthesis of the 4-oxopiperidine core.[2] This approach involves the base-mediated cyclization of a diester to form a β-keto ester.

Conceptual Workflow:

G A N-benzylglycine ethyl ester C Diester Intermediate A->C Michael Addition B Ethyl acrylate B->C D Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate C->D Dieckmann Condensation D->D Further modification E Base (e.g., NaOEt) E->D F Hydrolysis & Decarboxylation

Figure 1: Conceptual workflow for the synthesis of the target molecule via Dieckmann Condensation.

Detailed Protocol:

A plausible, detailed protocol based on established methodologies for similar structures is as follows:

  • Michael Addition: N-benzylglycine ethyl ester is reacted with two equivalents of ethyl acrylate in the presence of a suitable base (e.g., a hindered amine or catalytic amount of a strong base) to afford the corresponding diester intermediate. The reaction is typically performed in an aprotic solvent like THF or ethanol. The causality behind using two equivalents of ethyl acrylate is to ensure the formation of the symmetrical diester, which is crucial for the subsequent cyclization.

  • Dieckmann Condensation: The purified diester is then treated with a strong base, such as sodium ethoxide in ethanol or sodium hydride in THF, to induce intramolecular cyclization.[2] The choice of base and solvent is critical to favor the desired 6-membered ring formation. The reaction mixture is heated to drive the reaction to completion.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is often hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield the N-benzyl-4-oxopiperidone.

  • N-Protection and C2-Benzylation: The secondary amine of the piperidone is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. Subsequent deprotonation at the C2 position with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with benzyl bromide, would introduce the benzyl group at the 2-position. The low temperature is crucial to ensure kinetic control and minimize side reactions.

Strategy 2: Alkylation of a Pre-formed Piperidone Ring

An alternative and often more convergent approach involves the direct alkylation of a pre-existing 4-oxopiperidine derivative.

Conceptual Workflow:

G A Benzyl 4-oxopiperidine-1-carboxylate C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., LDA) B->C E Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate C->E Alkylation D Benzyl Bromide D->E

Figure 2: Conceptual workflow for the synthesis of the target molecule via enolate alkylation.

Detailed Protocol:

  • Starting Material: The synthesis commences with commercially available Benzyl 4-oxopiperidine-1-carboxylate.[3]

  • Enolate Formation: The starting material is dissolved in an anhydrous aprotic solvent, such as THF, and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is then added dropwise to generate the lithium enolate. The use of a strong, hindered base at low temperature is critical for regioselective deprotonation at the less hindered C3 position, which is in equilibrium with the desired C2 enolate.

  • Alkylation: Benzyl bromide is then added to the enolate solution. The reaction is allowed to slowly warm to room temperature to facilitate the SN2 reaction, which installs the benzyl group at the C2 position.

  • Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography to isolate the desired Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate.

Reactivity and Chemical Transformations

The chemical architecture of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate offers several sites for further chemical modification, making it a versatile synthetic intermediate.

  • The 4-Oxo Group: The ketone at the 4-position is a key reactive handle. It can undergo a wide range of standard ketone chemistries, including:

    • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the resulting hydroxyl group.

    • Reductive Amination: The ketone can be converted to an amine via reductive amination, reacting with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a powerful method for introducing further diversity at the 4-position.

    • Wittig Reaction: The ketone can be converted to an alkene using a Wittig reagent, allowing for the introduction of a carbon-carbon double bond.

    • Enolate Chemistry: The protons alpha to the ketone (at the C3 and C5 positions) can be deprotonated to form an enolate, which can then be alkylated or undergo other electrophilic additions.

  • The N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This deprotection reveals the secondary amine, which can then be further functionalized, for instance, by N-alkylation or acylation. This is a critical step in the synthesis of many pharmaceutical agents where the piperidine nitrogen is part of the final pharmacophore.[4]

  • The 2-Benzyl Group: The benzylic protons of the C2-substituent are weakly acidic and could potentially be deprotonated under very strong basic conditions, although this is less favorable than deprotonation alpha to the ketone.

From Piperidone to Dihydropyridine: A Potential Transformation

The user's initial query mentioned a "3,4-dihydropyridine" structure. While the piperidone is the more common entity, its conversion to a dihydropyridine derivative is chemically plausible and represents a potential synthetic pathway to novel compounds.

Conceptual Pathway:

G A Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate C 4-Hydroxy Intermediate A->C e.g., NaBH4 B Reduction to Alcohol E This compound C->E Acid catalyst, heat D Dehydration

Sources

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Data of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dihydropyridinone derivative featuring a benzyl group at the 2-position and a benzyloxycarbonyl protecting group on the nitrogen atom. Dihydropyridinone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[1][2] The structural elucidation of such novel compounds is paramount for advancing drug discovery efforts. This guide provides a comprehensive overview of the expected spectral characteristics, enabling researchers to identify and characterize this molecule with confidence.

Predicted Spectroscopic Data

The following sections detail the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous structures and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide key information regarding the proton environment of the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized in the table below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~ 2.5 - 2.8m
H-5~ 5.0 - 5.3dJ ≈ 8
H-6~ 6.8 - 7.1dJ ≈ 8
Cbz-CH₂~ 5.2 - 5.4s
2-Bn-CH₂~ 3.0 - 3.3m
Aromatic-H~ 7.2 - 7.5m

Causality Behind Predictions:

  • Dihydropyridinone Ring Protons: The protons on the dihydropyridinone ring (H-3, H-5, and H-6) are predicted based on data from similar dihydropyridone systems.[1] The H-3 protons, being adjacent to the chiral center at C-2 and the carbonyl group at C-4, are expected to appear as a multiplet in the upfield region. The vinylic protons H-5 and H-6 will be in the downfield region due to the double bond, and their coupling will give rise to doublets with a typical cis-coupling constant.

  • Benzyl and Benzyloxycarbonyl Protons: The benzylic protons of the Cbz group (Cbz-CH₂) are expected to appear as a singlet, while the benzylic protons of the 2-benzyl group (2-Bn-CH₂) will likely be a multiplet due to coupling with the adjacent H-2 proton. The aromatic protons from both benzyl groups are expected to overlap and appear as a complex multiplet in the aromatic region.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR chemical shifts provide a carbon fingerprint of the molecule.

CarbonPredicted Chemical Shift (ppm)
C-2~ 55 - 60
C-3~ 40 - 45
C-4 (C=O)~ 195 - 200
C-5~ 100 - 105
C-6~ 140 - 145
Cbz-CH₂~ 67 - 70
Cbz-C=O~ 154 - 158
2-Bn-CH₂~ 38 - 42
Aromatic-C~ 127 - 138

Causality Behind Predictions:

  • Dihydropyridinone Ring Carbons: The chemical shifts of the dihydropyridinone ring carbons are estimated from known dihydropyridone derivatives.[1] The carbonyl carbon (C-4) is expected at a significantly downfield shift.

  • Benzyl and Benzyloxycarbonyl Carbons: The benzylic carbons and the carbamate carbonyl are predicted based on typical values for these functional groups. The aromatic carbons will appear in the characteristic region of 127-138 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

FragmentPredicted m/z
[M+H]⁺348.1594
[M - C₇H₇]⁺257.0917
[M - C₈H₇O₂]⁺197.1175
[C₇H₇]⁺91.0542

Causality Behind Predictions:

  • Molecular Ion: The molecular formula is C₂₁H₂₁NO₃, with an exact mass of 347.1516. The [M+H]⁺ ion would be observed in techniques like ESI.

  • Fragmentation Pattern: The primary fragmentation pathways are predicted to be the loss of the benzyl group (C₇H₇, m/z 91) and the benzyloxycarbonyl group or fragments thereof. The tropylium ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment from benzyl-containing compounds.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Absorption (cm⁻¹)
C=O (α,β-unsaturated ketone)~ 1670 - 1690
C=O (carbamate)~ 1700 - 1720
C=C (alkene)~ 1600 - 1650
C-H (aromatic)~ 3000 - 3100
C-H (aliphatic)~ 2850 - 3000

Causality Behind Predictions:

  • Carbonyl Absorptions: The presence of two carbonyl groups, an α,β-unsaturated ketone and a carbamate, will result in strong absorption bands in the region of 1670-1720 cm⁻¹. Conjugation lowers the frequency of the ketone carbonyl.[6][7][8]

  • Other Functional Groups: The C=C stretching of the dihydropyridinone ring and the various C-H stretching vibrations will also be present in their expected regions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to obtain the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a spectral width of -2 to 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans to obtain a good spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Infuse the sample solution directly or via an LC system into the electrospray ionization (ESI) source in positive ion mode.

    • Set the source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the expected molecular ion.

    • Acquire data over a mass range of m/z 100-500.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of Target Compound purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms MS (HRMS, MS/MS) purification->ms ir IR (FTIR) purification->ir analysis Structural Elucidation nmr->analysis ms->analysis ir->analysis

Caption: Workflow for the synthesis and characterization of the target compound.

References

  • Al-Hourani, B. J. (2014).
  • El-Faham, A., et al. (2020). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).
  • Patel, R. V., et al. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry.
  • El-Sayed, M. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
  • LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Knowbee Tutoring. (2015).
  • ChemicalBook. (n.d.). 2-Benzylpyridine(101-82-6) 1H NMR spectrum. ChemicalBook.
  • Contreras, R., et al. (2009). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers.
  • Morreel, K., et al. (2010).
  • Prabhakar, P. S., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. The Royal Society of Chemistry.
  • Szafran, Z., & Szafran, M. (n.d.). Carbonyl - compounds - IR - spectroscopy. Poznan University of Medical Sciences.
  • Liu, C., et al. (2016). A method of high performance liquid chromatography electrospray ionization linear ion-trap tandem mass spectrometry (HPLC-ESI-LIT/MSn or LC-ESI-LIT/MSn) coupled with electrospray ionization orbitrap mass spectrometry (ESI-Orbitrap-MS) was used to separate and identify the glycosides in tobacco. Semantic Scholar.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube.
  • LibreTexts. (2023).
  • Ahmed, R. S., et al. (2019). 13C-NMR-spectrum data of compounds [2, 3 and 9].
  • Amunson, M. (2011).
  • LookChem. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China. LookChem.
  • Jones, R. N., & Noack, K. (2011). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry.
  • AcrosPharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1.

Sources

The Fortuitous Discovery and Enduring Legacy of Dihydropyridine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of dihydropyridine (DHP) carboxylates. From their serendipitous synthesis in the late 19th century to their establishment as a cornerstone of cardiovascular therapy, this document traces the journey of these remarkable molecules. We will delve into the foundational Hantzsch synthesis, elucidate the intricate mechanism of action as L-type calcium channel blockers, explore the critical structure-activity relationships that have driven drug development, and chronicle the generational advancements that have led to safer and more efficacious therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this vital class of pharmaceuticals.

A Serendipitous Beginning: The Hantzsch Synthesis

The story of dihydropyridine carboxylates begins not with a targeted drug discovery program, but with a fundamental exploration of organic chemistry. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that yielded a class of compounds he named "dihydropyridines".[1][2] This reaction, now famously known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][3] The initial product is a 1,4-dihydropyridine (1,4-DHP) derivative, which can subsequently be oxidized to the corresponding pyridine.[1][3]

For nearly a century, these "Hantzsch esters" remained largely a chemical curiosity.[2] Their structural resemblance to the biologically crucial coenzyme NADH was noted, but their profound pharmacological potential lay dormant.[4] It wasn't until the 1960s that the therapeutic significance of this chemical scaffold began to be unveiled.[5][6]

The Hantzsch Reaction: A Self-Validating System

The elegance of the Hantzsch synthesis lies in its convergence and reliability, making it a self-validating system for the creation of a diverse library of DHP derivatives. The reaction proceeds through a series of well-established intermediates, offering multiple points for modification and optimization.

This protocol describes the synthesis of a generic 1,4-dihydropyridine dicarboxylate.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate) - 2 equivalents

  • Nitrogen source (e.g., ammonium acetate or aqueous ammonia)

  • Solvent (e.g., ethanol, methanol, or a green solvent like glycerol)[7]

  • Optional: Oxidizing agent for aromatization (e.g., nitric acid, ferric chloride)[1][7]

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.

  • Add the nitrogen source (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or refluxed, depending on the reactivity of the substrates.[4] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • (Optional) For the synthesis of the corresponding pyridine, the isolated dihydropyridine can be treated with an oxidizing agent.[1][7]

Causality Behind Experimental Choices:

  • The use of two equivalents of the β-ketoester is stoichiometric to form both the enamine and the Knoevenagel condensation product intermediates.

  • The choice of solvent can influence reaction rates and yields; greener alternatives like water or glycerol are increasingly being explored.[7]

  • The reaction temperature is a critical parameter to control, balancing reaction kinetics with potential side-product formation.

Hantzsch_Synthesis aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Intermediate aldehyde->knoevenagel + Ketoester ketoester1 β-Ketoester (2 eq.) enamine Enamine Intermediate ketoester1->enamine + Ammonia ammonia Ammonia (NH3) michael_adduct Michael Adduct knoevenagel->michael_adduct + Enamine enamine->michael_adduct dhp 1,4-Dihydropyridine (Hantzsch Ester) michael_adduct->dhp Cyclization & Dehydration

Figure 1: Simplified workflow of the Hantzsch dihydropyridine synthesis, highlighting key intermediates.

From Chemical Curiosity to Cardiovascular Stalwart: The Rise of Calcium Channel Blockers

The paradigm shift in the perception of dihydropyridines occurred in the 1960s through the work of pharmacologist Albrecht Fleckenstein and his team.[5] While screening coronary dilators, they discovered that certain compounds, including the dihydropyridine nifedipine, exerted their effects by blocking the influx of calcium ions into cells.[8] This groundbreaking discovery gave rise to the concept of "calcium antagonism" and a new class of drugs: calcium channel blockers (CCBs).[8]

Dihydropyridines were found to be particularly effective in relaxing vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9][10] This property made them ideal candidates for the treatment of hypertension and angina pectoris.[9][11]

Mechanism of Action: Targeting the L-type Calcium Channel

Dihydropyridine carboxylates exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels.[9][12][13][14] These channels are crucial for regulating calcium influx into cells, a process fundamental to muscle contraction.[9]

The Signaling Pathway:

  • In vascular smooth muscle cells, depolarization of the cell membrane leads to the opening of L-type calcium channels.

  • Calcium ions (Ca²⁺) flow into the cell, down their electrochemical gradient.

  • The increased intracellular calcium concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK).

  • MLCK phosphorylates myosin, leading to the interaction of actin and myosin filaments and subsequent muscle contraction (vasoconstriction).

  • Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state.

  • This binding inhibits the influx of calcium, leading to a decrease in intracellular calcium levels.

  • The reduction in calcium prevents the activation of MLCK, resulting in smooth muscle relaxation (vasodilation) and a lowering of blood pressure.[9][11]

DHP_Mechanism depolarization Membrane Depolarization ca_channel L-type Ca²⁺ Channel (Open) depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx mlck_activation Myosin Light-Chain Kinase Activation ca_influx->mlck_activation contraction Vasoconstriction mlck_activation->contraction dhp Dihydropyridine ca_channel_blocked L-type Ca²⁺ Channel (Blocked) dhp->ca_channel_blocked Binds to & blocks no_ca_influx Ca²⁺ Influx Blocked ca_channel_blocked->no_ca_influx relaxation Vasodilation no_ca_influx->relaxation

Figure 2: Mechanism of action of dihydropyridine carboxylates as L-type calcium channel blockers.

Structure-Activity Relationship (SAR): The Blueprint for Drug Design

The versatility of the Hantzsch synthesis allowed for the systematic modification of the dihydropyridine scaffold, leading to a deep understanding of its structure-activity relationship (SAR). This knowledge has been instrumental in the development of new and improved DHP derivatives.

Key SAR Insights:

  • 1,4-Dihydropyridine Ring: This core structure is essential for activity. Oxidation to the pyridine form or reduction of the ring abolishes or significantly reduces activity.[15]

  • C4 Position: An aryl group (typically a substituted phenyl ring) at the C4 position is crucial for optimal antagonist activity.[16][17] The nature and position of substituents on this ring significantly influence potency and selectivity. Electron-withdrawing groups, such as a nitro group, often enhance activity.[16][17]

  • C3 and C5 Positions: Ester groups at these positions are important for activity.[16][17] Asymmetrical esters can lead to chirality and stereoselective activity.

  • N1 Position: The nitrogen at the N1 position should be unsubstituted for optimal activity. Substitution generally leads to a loss of potency.[15]

  • C2 and C6 Positions: Small alkyl groups, such as methyl groups, at these positions are generally preferred.

FeatureImportance for ActivityExample Modification
1,4-DHP Ring EssentialOxidation to pyridine abolishes activity
C4-Aryl Group Crucial for potencyOrtho- or meta-substituted phenyl ring
C3/C5 Esters Important for bindingVaries from methyl to larger alkyl groups
N1 Position UnsubstitutedN-alkylation reduces activity
C2/C6 Alkyl Groups Optimal size requiredTypically methyl groups

The Evolution of Dihydropyridines: A Generational Leap

The development of dihydropyridine calcium channel blockers can be categorized into distinct generations, each representing an improvement in pharmacokinetic and pharmacodynamic properties.[6]

  • First Generation (e.g., Nifedipine): These were short-acting agents that required frequent dosing.[6] While effective, their rapid onset of action could lead to reflex tachycardia and other side effects.[5][6]

  • Second Generation (e.g., Slow-release nifedipine, Felodipine): This generation focused on developing modified-release formulations of the first-generation drugs to provide smoother blood pressure control and reduce side effects.[6]

  • Third Generation (e.g., Amlodipine): These drugs possess a longer half-life, allowing for once-daily dosing.[6] Amlodipine, for instance, exhibits more stable pharmacokinetics and is well-tolerated.[6]

  • Fourth Generation (e.g., Lercanidipine, Lacidipine): Characterized by high lipophilicity, these agents offer a more gradual onset of action and a sustained therapeutic effect, further improving tolerability and patient compliance.[6]

Beyond Hypertension: The Expanding Therapeutic Landscape

While dihydropyridine carboxylates are primarily known for their antihypertensive effects, their therapeutic applications have expanded to other areas.[9][18] For instance, nimodipine, which can cross the blood-brain barrier, is used to prevent cerebral vasospasm.[5] Other DHP derivatives have been investigated for their potential in treating a range of conditions, including cancer, inflammation, and neurodegenerative diseases.[4][19]

Conclusion: An Enduring Legacy and a Promising Future

From a 19th-century chemical synthesis to a multi-billion dollar class of cardiovascular drugs, the journey of dihydropyridine carboxylates is a testament to the power of scientific inquiry and the often-unpredictable path of drug discovery. The foundational work of Arthur Hantzsch provided the chemical tools, while the pharmacological insights of researchers like Albrecht Fleckenstein unlocked their therapeutic potential. The continuous refinement of the dihydropyridine scaffold, guided by a deep understanding of structure-activity relationships, has led to the development of safer and more effective medicines. As research continues to uncover the diverse biological activities of this privileged structure, the story of dihydropyridine carboxylates is far from over, with new chapters of therapeutic innovation waiting to be written.

References

  • Godfraind, T. (2014). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 5, 226. [Link]

  • Saul, R. J., & Schlingmann, G. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1469. [Link]

  • Wikipedia. (n.d.). Calcium channel blocker. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Singh, R., & Kaur, H. (2018). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Applied Chemistry, 11(3), 60-70. [Link]

  • Al-Zahabi, A. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave Online Journal of Chemistry, 1(2). [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Striessnig, J., & Ortner, N. J. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–123. [Link]

  • Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4393–4419. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 23, 2026, from [Link]

  • Strobl, A., & Gradnig, G. (1992). Process for producing dihydropyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 23, 2026, from [Link]

  • Lo, Y. C., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PLoS One, 18(7), e0289412. [Link]

  • Zanchi, A., et al. (1997). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 15(4), S29–S36. [Link]

  • Klusa, V., et al. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Oxidative medicine and cellular longevity, 2020, 6861841. [Link]

  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved January 23, 2026, from [Link]

  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved January 23, 2026, from [Link]

  • Kim, Y. H., et al. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 23(4), 329–336. [Link]

  • Opie, L. H. (2003). [Dihydropyridines from the first to the fourth generation: better effects and safety]. Therapie, 58(5), 395–400. [Link]

  • National Center for Biotechnology Information. (2024). Calcium Channel Blockers. In StatPearls. Retrieved January 23, 2026, from [Link]

  • Sharma, S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS omega, 7(18), 15995–16003. [Link]

  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC advances, 12(45), 29555–29587. [Link]

  • Pharmacy 180. (n.d.). SAR of Dihydropyridines. Retrieved January 23, 2026, from [Link]

  • Saul, R. J., & Schlingmann, G. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1469. [Link]

  • Kim, Y. H., et al. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 23(4), 329–336. [Link]

  • Sharma, S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS omega, 7(18), 15995–16003. [Link]

  • Kim, Y. H., et al. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 23(4), 329–336. [Link]

  • Striessnig, J., & Ortner, N. J. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–123. [Link]

  • Singh, V., et al. (2022). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Journal of biomolecular structure & dynamics, 1–15. Advance online publication. [Link]

  • ResearchGate. (n.d.). Double-blind comparison between nifedipine and amlodipine for the treatment of essential hypertension. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. Retrieved January 23, 2026, from [Link]

Sources

Unlocking the Therapeutic Potential of Dihydropyridinones: A Technical Guide to Their Theoretical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dihydropyridinones (DHPMs) represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the theoretical properties of these versatile heterocyclic compounds. Moving beyond a mere catalog of facts, this document delves into the causal relationships between molecular structure, electronic properties, and biological function. We will navigate the synthetic landscape, dissect the intricacies of their structure-activity relationships (SAR), and illuminate the power of computational chemistry in predicting and understanding their behavior. This guide is designed to empower researchers to rationally design and develop novel dihydropyridinone-based therapeutics with enhanced efficacy and specificity.

The Dihydropyridinone Core: A Foundation for Diverse Bioactivity

The dihydropyridinone nucleus is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. The most studied isomers are the 3,4-dihydropyridin-2(1H)-ones. The strategic placement of substituents around this core dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets. This structural versatility is the key to the wide array of pharmacological activities observed in this class of compounds, including:

  • Cardiovascular Effects: Many dihydropyridinones are potent calcium channel blockers, leading to their widespread use as antihypertensive agents.[2][3]

  • Anticancer Activity: Certain derivatives have shown significant cytotoxicity against various cancer cell lines.[4]

  • Antimicrobial Properties: The dihydropyridinone scaffold has been explored for the development of novel antibacterial and antiviral agents.

  • Antioxidant and Anti-inflammatory Effects: Several substituted dihydropyridinones have demonstrated potent antioxidant and anti-inflammatory properties.[5]

  • Other Therapeutic Areas: Research has also uncovered potential applications as antidiabetic, neuroprotective, and anticonvulsant agents.[5][6]

This guide will focus on the theoretical underpinnings that govern these diverse biological activities, providing a framework for the rational design of next-generation dihydropyridinone-based drugs.

Synthetic Strategies: From Classical Reactions to Green Innovations

The synthesis of substituted dihydropyridinones is most famously achieved through the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea.[5][7] This reaction offers a straightforward and atom-economical route to a wide range of dihydropyridinone derivatives.

The Biginelli Reaction: A Mechanistic Overview

The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through a series of key steps.[7] Understanding this mechanism is crucial for optimizing reaction conditions and predicting the outcome of synthesizing novel derivatives.

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Acid-catalyzed condensation Enolate β-Ketoester Enolate Reactants->Enolate Tautomerization Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic addition Enolate->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: The proposed mechanism of the Biginelli reaction.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of dihydropyridinones.[8][9]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of a suitable catalyst (e.g., silica ferric hydrogen sulfate, 5 mol%).[8]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 80-100 °C) and power (e.g., 50 W) for a short duration (typically 5-15 minutes).[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the solidified mass and filter to remove excess urea.

  • Purification: Wash the crude product with a suitable solvent (e.g., ethanol) and recrystallize to obtain the pure dihydropyridinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR): Decoding the Substituent Effects

The biological activity of substituted dihydropyridinones is exquisitely sensitive to the nature and position of the substituents on the heterocyclic ring. A thorough understanding of these structure-activity relationships is paramount for rational drug design.

Key Structural Features Influencing Bioactivity
  • The C4-Aryl Ring: The substituent on the C4-phenyl ring plays a critical role in modulating the pharmacological activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -OH) at different positions (ortho, meta, para) can significantly impact potency and selectivity.[10][11] For instance, in the context of calcium channel blockers, the nature and position of the substituent on the C4-aryl ring can influence tissue selectivity.[2]

  • Substituents at C3 and C5: The ester groups at the C3 and C5 positions are also crucial for activity. Variations in the size and lipophilicity of these ester groups can affect receptor binding and pharmacokinetic properties.

  • The N1 and N3 Positions: The hydrogen atoms at the N1 and N3 positions are important for hydrogen bonding interactions with biological targets. Substitution at these positions can alter the binding mode and activity profile.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities.[12][13] For dihydropyridinone calcium channel blockers, QSAR models have been developed that relate parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors to their antihypertensive activity.[2][14] These models can be invaluable for predicting the activity of novel, unsynthesized derivatives.

Table 1: Influence of Substituents on the Biological Activity of Dihydropyridinones

Substituent PositionType of SubstituentEffect on Biological ActivityExample Activity
C4-Aryl Electron-withdrawing (e.g., -NO₂)Often enhances calcium channel blocking activity.Antihypertensive
Electron-donating (e.g., -OH, -OCH₃)Can increase antioxidant and anticancer activities.Antioxidant, Anticancer
C3/C5-Ester Bulky alkyl groupsMay decrease activity due to steric hindrance.Varies with target
Small, polar groupsCan improve aqueous solubility and bioavailability.General
N1-Position Unsubstituted (-NH)Often crucial for hydrogen bonding and activity.Calcium Channel Blockers
Substituted (e.g., -CH₃)Can modulate activity and metabolic stability.Varies with target

Computational Chemistry: A Virtual Laboratory for Dihydropyridinone Research

Computational methods have become indispensable tools for investigating the theoretical properties of dihydropyridinones at the molecular level. These in silico techniques provide insights that are often difficult or impossible to obtain through experimentation alone.

Molecular Docking: Visualizing Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[15][16] This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the biological activity of dihydropyridinones.

Workflow for Molecular Docking:

Docking_Workflow Start Start Prep_Protein Prepare Protein (e.g., remove water, add hydrogens) Start->Prep_Protein Prep_Ligand Prepare Ligand (e.g., generate 3D conformers) Start->Prep_Ligand Grid_Gen Define Binding Site & Generate Docking Grid Prep_Protein->Grid_Gen Docking Perform Docking (e.g., using AutoDock Vina or GLIDE) Prep_Ligand->Docking Grid_Gen->Docking Analysis Analyze Docking Poses & Scoring Functions Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

Density Functional Theory (DFT) Calculations: Probing Electronic Properties

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[17][18] For dihydropyridinones, DFT calculations can provide valuable information about:

  • Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are important for intermolecular interactions.

  • Reaction Mechanisms: DFT can be used to model reaction pathways and calculate activation energies, providing a deeper understanding of the underlying reaction mechanisms.[19]

Conclusion and Future Perspectives

The substituted dihydropyridinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The integration of efficient synthetic methodologies, a thorough understanding of structure-activity relationships, and the predictive power of computational chemistry will undoubtedly accelerate the development of novel dihydropyridinone-based drugs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the theoretical properties of these remarkable compounds, offering a roadmap for future research and development in this exciting field.

References

  • In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase. (2022-05-18). ScienceScholar. Retrieved from [Link]

  • DFT calculations. Working Mechanism supported by computational studies.... (n.d.). ResearchGate. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Effect of Substitutions on 1, 4‐Dihdropyridines to Achieve Potential Anti‐Microbial Drugs: A Review. (2019-10-18). ResearchGate. Retrieved from [Link]

  • (PDF) Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (2025-08-06). ResearchGate. Retrieved from [Link]

  • microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023-01-11). MDPI. Retrieved from [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022-09-18). Letters in Applied NanoBioScience. Retrieved from [Link]

  • A facile four component protocol for the synthesis of dihydropyridine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021-06-20). NIH. Retrieved from [Link]

  • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Molecular docking studies of novel dihydro Pyrimidine derivatives as potential antibacterial agents. (2026-01-01). ResearchGate. Retrieved from [Link]

  • Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (n.d.). MDPI. Retrieved from [Link]

  • In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (n.d.). NIH. Retrieved from [Link]

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (2022-04-25). PMC - NIH. Retrieved from [Link]

  • DFT calculations for structural prediction and applications of intercalated lamellar compounds. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Preparation of Dihydropyrimidone. (2021-06-20). YouTube. Retrieved from [Link]

  • Enantioselective Synthesis of Dihydropyridinone 7aaa a,b,c. (n.d.). ResearchGate. Retrieved from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H). (2022-04-18). [No source name found]. Retrieved from [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). NIH. Retrieved from [Link]

  • QSAR STUDIES OF CALCIUM CHANNEL BLOCKERS. (2023-08-08). IJNRD. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. (n.d.). PubMed. Retrieved from [Link]

  • DFT calculations on the reaction mechanism. (a) Models with different N.... (n.d.). ResearchGate. Retrieved from [Link]

  • microwave assisted one pot synthesis of 5-unsubstituted-3,4-dihydropyrimidin- 2(1h)-ones under solvent free condition:biginelli reaction. (n.d.). Academia.edu. Retrieved from [Link]

  • Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. (2022-11-09). PMC - PubMed Central. Retrieved from [Link]

  • 14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. (n.d.). PubMed. Retrieved from [Link]

  • Microwave assisted synthesis of 1,4 dihydropyridines. (n.d.). Ukrainica Bioorganica Acta. Retrieved from [Link]

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016-05-28). ResearchGate. Retrieved from [Link]

  • In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. (2025-10-10). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Chemical Identity

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate belongs to the dihydropyridinone class of compounds, which are noted for their diverse pharmacological activities.[1][2] The structure incorporates two key functional groups that dictate its reactivity and potential hazards: a dihydropyridinone core and an N-carboxybenzyl (Cbz or Z) protecting group. The Cbz group is widely used in organic synthesis to protect amine functionalities.[3]

1.1. Structural Analysis

  • Core Scaffold: Dihydropyridinone. This class of compounds is known for a range of biological activities, including acting as calcium channel modulators.[2][4]

  • N-Carboxybenzyl (Cbz) Group: This functional group is known for its stability under various conditions but can be cleaved under specific reductive (hydrogenolysis) or acidic conditions.[3][5] Its thermal stability is also a consideration in experimental design.

  • Benzyl Group at 2-Position: The additional benzyl group increases the molecule's lipophilicity and may influence its metabolic pathways and biological interactions.

1.2. Physicochemical Properties (Predicted and Analog-Based)

A precise Safety Data Sheet (SDS) for the title compound is not available. However, properties can be inferred from the close analog, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

PropertyValue (for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate)Reference
CAS Number 185847-84-1[6]
Molecular Formula C13H13NO3[6][7]
Molecular Weight 231.25 g/mol [6][8]
Appearance White to light yellow or light orange powder/crystal
Melting Point 72-73 °C[8]
Boiling Point 382.2 ± 42.0 °C (Predicted)[8]
Density 1.245 ± 0.06 g/cm³ (Predicted)[8]
Storage Temperature 2-8°C (Refrigerator)[7][8]

Hazard Identification and Risk Assessment

The primary toxicological concerns for this compound are derived from the GHS classifications of its close structural analog.

2.1. GHS Hazard Classification (Analog-Based)

The aggregated GHS information for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate from notifications to the ECHA C&L Inventory indicates the following hazards[6]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

Based on this classification, the title compound should be treated as a Particularly Hazardous Substance (PHS) , requiring stringent safety protocols.

2.2. Potential Routes of Exposure

The main routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[9]

  • Inhalation: Handling the solid compound can generate dust. Fine powders pose a significant inhalation risk.

  • Dermal Contact: The compound's lipophilicity, enhanced by the two benzyl groups, may facilitate skin absorption.

  • Ingestion: Accidental ingestion can occur through poor hygiene practices, such as eating or drinking in the laboratory.

  • Ocular Contact: Direct contact with the eyes can cause irritation or more severe damage.

2.3. Reactivity and Stability Hazards

  • Thermal Decomposition: While specific data is lacking, N-Cbz protected compounds can undergo thermal deprotection.[10][11] Heating this compound, especially in the presence of catalysts, could lead to the release of toluene and carbon dioxide.[3] Carboxylic acids and their derivatives can decompose upon heating, potentially releasing irritating fumes.[12]

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases should be avoided as they may react with the dihydropyridinone core or the Cbz group.

The following diagram illustrates a logical workflow for assessing the risk associated with handling this compound.

RiskAssessment cluster_ID Hazard Identification cluster_Exposure Exposure Assessment cluster_Control Control Measures A Review Analog Data (CAS 185847-84-1) C GHS Classification: Acute Tox. 4 (Oral, Dermal, Inhalation) A->C B Analyze Functional Groups (Dihydropyridinone, Cbz) B->C D Identify Routes: Inhalation, Dermal, Ingestion C->D Leads to E Evaluate Procedures: Weighing, Transfer, Reaction D->E F Engineering Controls: Fume Hood, Ventilated Enclosure E->F G PPE: Gloves, Goggles, Lab Coat H Administrative Controls: SOPs, Training, Designated Area

Caption: Risk assessment workflow for handling the target compound.

Safe Handling and Experimental Protocols

Given the acute toxicity hazards, all work with this compound must be conducted with strict adherence to safety protocols for Particularly Hazardous Substances.[13]

3.1. Engineering Controls

  • Primary Containment: All manipulations of the solid compound, including weighing and transfers, must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[13]

  • Secondary Containment: Use secondary containment trays made of a compatible material to contain any spills during experiments or storage.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Check for tears and replace them frequently. Do not wear gloves outside the designated work area.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: Not typically required if work is conducted within a proper fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.

3.3. Step-by-Step Protocol for Handling the Solid Compound

  • Preparation: Cordon off a "Designated Area" within the laboratory for handling the compound. Ensure all necessary equipment, including waste containers, is inside the fume hood before starting.

  • Weighing: Weigh the compound in a tared container inside a ventilated enclosure or chemical fume hood.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust. If transferring to a reaction vessel, do so slowly and carefully.

  • Dissolution: If making a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container.

The following diagram outlines the mandatory workflow for safely handling this powdered chemical.

HandlingWorkflow A Don PPE (Goggles, Lab Coat, Double Gloves) B Prepare Designated Area in Fume Hood A->B C Weigh Compound in Ventilated Enclosure B->C D Transfer to Reaction Vessel C->D E Perform Reaction/ Dissolution D->E F Decontaminate Work Area and Equipment E->F G Segregate & Dispose of Hazardous Waste F->G H Doff PPE & Wash Hands G->H

Caption: Safe handling workflow for powdered toxic compounds.

Emergency Procedures

4.1. Spills

  • Small Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office.

    • Prevent others from entering the area.

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

5.1. Storage

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a designated, secure, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended for the analog.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.

5.2. Disposal

  • Dispose of unused material and all contaminated waste (including empty containers, gloves, and absorbent materials) as hazardous chemical waste in accordance with institutional and local regulations.

  • Do not dispose of this chemical down the drain or in general waste.

Conclusion

While this compound is a compound with limited publicly available safety data, a thorough risk assessment based on its chemical structure and data from a close analog, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, indicates that it should be handled as an acutely toxic substance. Adherence to stringent safety protocols, including the use of engineering controls, appropriate PPE, and designated work areas, is essential to minimize the risk of exposure for all laboratory personnel.

References

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China. (n.d.). LookChem.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Benzyl 4-Oxo-1-piperidinecarboxylate | 19099-93-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. (n.d.). PubChem.
  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. (n.d.). Pharmaffiliates.
  • Benzyl 4-hydroxy-3,4-dihydropyridine-1(2H)-carboxylate. (n.d.). Pharmaffiliates.
  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd.
  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025). Bentham Science.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022). Journal of Chemical Education.
  • Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.
  • Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. (2017). ResearchGate.
  • [Derivatives of 1,4-dihydropyridines as "priviledged structures" and their pharmacological potential]. (n.d.). PubMed.
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell EHS.
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Molecules.
  • Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. (n.d.). ChemScene.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (n.d.). MDPI.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. (2025). ResearchGate.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Omega.
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. (n.d.). Benchchem.

Sources

stability and storage conditions for Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Disclaimer: Specific stability data for this compound is not extensively available in public literature. This guide is therefore constructed from first principles of organic chemistry and data from closely related analogues, namely dihydropyridines and benzyl esters. The protocols and predictions herein serve as an expert framework for initiating a formal stability study.

Introduction: Unveiling the Stability Profile

This compound is a complex heterocyclic molecule featuring three key functional moieties: a 1,4-dihydropyridine ring, a 4-pyridone-like structure, and a benzyl carbamate (a type of ester). Understanding the inherent stability of this compound is paramount for its handling, storage, and application in research and drug development. The stability of an active pharmaceutical ingredient (API) directly impacts its safety, potency, and purity.

This guide provides a predictive analysis of the compound's stability, drawing on established knowledge of its constituent functional groups. We will explore the likely degradation pathways and outline a comprehensive, field-proven methodology for empirical stability testing in accordance with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[1][2]

Core Chemical Structure and Inherent Stability Considerations

The stability of the title compound is not governed by a single factor but is a composite of the reactivities of its core structural components.

  • The 1,4-Dihydropyridine (DHP) System: The DHP ring is notoriously susceptible to oxidation, which leads to the formation of a more stable, aromatic pyridine ring.[3] This process, often initiated by light (photodegradation), results in a complete loss of the pharmacological activity typically associated with DHP calcium channel blockers.[4][5] The presence of substituents on the DHP ring can modulate this photosensitivity.[6][7]

  • The Benzyl Carboxylate Moiety: This functional group is essentially a benzyl ester. Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This degradation can be catalyzed by both acidic and basic conditions.[8] While generally more stable than simple alkyl esters, benzyl esters can also be cleaved under reductive conditions (hydrogenolysis).[9][10]

  • The 4-Oxo (4-Pyridone) Functionality: The 4-pyridone structure exists in a tautomeric equilibrium with its enol form, 4-hydroxypyridine. In most solvents, the keto form, as depicted in the compound's name, is heavily favored and is the primary contributor to the molecule's chemical behavior.[11] This moiety is generally stable but contributes to the overall electronic nature of the heterocyclic system.

Predicted Degradation Pathways

Based on the analysis of the functional groups, three primary degradation pathways are predicted for this compound. A robust stability-indicating analytical method must be able to resolve the parent compound from these potential degradants.

  • Photodegradation (Aromatization): Exposure to light, particularly UV radiation, is expected to be the most significant liability. The DHP ring is likely to undergo oxidation to the corresponding pyridine derivative. This is the most common degradation pathway for DHP-containing compounds.[12]

  • Hydrolytic Degradation: Under acidic or basic conditions, the benzyl carboxylate group is susceptible to hydrolysis. This would result in the cleavage of the carbamate, yielding the corresponding secondary amine (2-benzyl-2,3-dihydropyridin-4(1H)-one) and benzyl alcohol, with subsequent release of carbon dioxide.

  • Oxidative Degradation: Besides photo-oxidation, the DHP ring can be sensitive to chemical oxidants. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this vulnerability.[13]

G Parent Benzyl 2-benzyl-4-oxo-3,4- dihydropyridine-1(2H)-carboxylate Photo Aromatized Pyridine Derivative Parent->Photo Light (UV/Vis) Hydrolysis Ring-Opened Amine + CO2 + Benzyl Alcohol Parent->Hydrolysis Acid / Base (H₂O) Oxidation Oxidized Degradants Parent->Oxidation Oxidizing Agents (e.g., H₂O₂)

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Given the predicted instabilities, the following storage and handling procedures are recommended to preserve the integrity of the compound:

  • Protection from Light: The compound should be stored in amber vials or light-resistant containers to prevent photodegradation. All experimental manipulations should be carried out under subdued lighting conditions where feasible.

  • Temperature and Humidity Control: Store in a cool, dry place. Recommended long-term storage is typically at 2-8°C or frozen, in a desiccated environment to minimize both thermal and hydrolytic degradation.

  • Inert Atmosphere: For long-term storage, particularly of the solid material, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • pH Control for Solutions: When preparing solutions, use buffered systems and avoid strongly acidic or alkaline conditions. The optimal pH for stability would need to be determined experimentally but is likely to be in the weakly acidic to neutral range (pH 4-7).

Framework for a Comprehensive Stability Study

To empirically determine the stability of this compound, a forced degradation study is the essential first step. This study deliberately stresses the compound to generate potential degradation products, which is crucial for developing and validating a stability-indicating analytical method (SIAM).[14]

Experimental Workflow for Stability Assessment

The overall process involves subjecting the compound to stress, developing an analytical method to separate the resulting mixture, and validating that method's performance.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2) A Prepare Solutions of Target Compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Generate Degraded Samples B->C D Screen HPLC Columns & Mobile Phases C->D E Optimize Gradient, Flow Rate, and Temperature D->E F Achieve Resolution > 2 for All Peaks E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J

Caption: Workflow for a comprehensive stability study.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products and identify the primary degradation pathways. Aim for 5-20% degradation of the active ingredient.

  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • At timed intervals (e.g., 30 min, 1, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at timed intervals (e.g., 2, 8, 24 hours).[13]

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at 80°C for 7 days.

    • Also, reflux a solution of the compound for 24 hours.

    • Sample and analyze.

  • Photolytic Degradation:

    • Expose a solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[15]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Sample and analyze.

Data Presentation: Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDurationPredicted Primary Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hoursBenzyl Carboxylate Cleavage
Base Hydrolysis 0.1 M NaOH25°C4 hoursBenzyl Carboxylate Cleavage
Oxidation 3% H₂O₂25°C24 hoursDihydropyridine Ring Oxidation
Thermal (Solid) Dry Heat80°C7 daysPotential for various pathways
Photolytic ICH Q1B Light25°CPer GuidelineDihydropyridine Aromatization
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative analytical method that separates the parent compound from all process impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is appropriate; a photodiode array (PDA) detector is preferred for assessing peak purity.[16]

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as it provides good retention for moderately polar to nonpolar compounds.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Develop a gradient elution program to ensure separation of early-eluting polar degradants from the parent compound and any late-eluting nonpolar species.

    • Initial Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 20-30 minutes.

  • Optimization:

    • Inject a mixture of all forced degradation samples to create a chromatogram containing all potential impurities.

    • Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature (start at 30°C) to achieve a resolution of >2.0 between all peaks.

  • Detection: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm or a maximum absorbance wavelength determined from a UV scan).

Conclusion

While empirical data is the ultimate authority, a thorough analysis of the chemical structure of this compound provides a robust, scientifically-grounded framework for predicting its stability. The primary liabilities are anticipated to be photodegradation via aromatization of the dihydropyridine ring and, to a lesser extent, hydrolysis of the benzyl carboxylate group. Adherence to proper storage conditions, particularly protection from light and moisture, is critical. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to formally characterize the stability of this molecule, ensuring data integrity and facilitating its journey in the development pipeline.

References

  • Ioele, G., Gündüz, M.G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Kailash, P., & Shrivastava, S.K. (2016). Stability indicating study by using different analytical techniques. International Journal of Scientific & Engineering Research, 7(5), 123-132.
  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • European Medicines Agency. (2023).
  • University of North Carolina Wilmington. (n.d.). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition.
  • Zhang, Y., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science.
  • Dong, M.W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Ioele, G., De Luca, M., & Ragno, G. (2019).
  • Lab Manager. (2024).
  • Ragno, G., Ioele, G., & De Luca, M. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-8.
  • Ragno, G., et al. (2018).
  • ResearchGate. (n.d.). (PDF)
  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • ChemRxiv. (2024).
  • World Health Organiz
  • De Luca, M., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 11(1), 29.
  • Chan, C.C., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113996.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
  • Universidade de Lisboa. (n.d.).
  • Youngstown State University. (n.d.).
  • Kunz, H., & Lerchen, H.G. (1987). Hydrolysis of peptide esters by different enzymes. PubMed.
  • Eagle Analytical. (2018, April 30).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • Kawabe, Y., Nakamura, H., Hino, E., & Suzuki, S. (2008). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 618-24.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

Sources

Methodological & Application

A Proposed Synthetic Route and Protocol Guide for the Synthesis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview and Rationale

The target molecule, Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, is a substituted N-benzyloxycarbonyl (Cbz) protected dihydropyridinone. The synthesis of such a specifically substituted heterocyclic system requires a multi-step approach. Our proposed strategy leverages the robust and predictable chemistry of pyridine derivatives, which are subsequently reduced, functionalized, and oxidized to build the required complexity.

The overall workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Saturated Piperidone Core cluster_1 Part B: Dehydrogenation to Enone A 2-Benzyl-4-hydroxypyridine B 2-Benzyl-4-hydroxypiperidine A->B Catalytic Hydrogenation C Benzyl 2-benzyl-4-hydroxypiperidine- 1-carboxylate B->C N-Cbz Protection D Key Intermediate: Benzyl 2-benzyl-4-oxopiperidine- 1-carboxylate C->D Oxidation E TMS Enol Ether Formation D->E F Final Product: Benzyl 2-benzyl-4-oxo-3,4-dihydro- pyridine-1(2H)-carboxylate E->F Saegusa-Ito Oxidation

Caption: Proposed overall synthetic workflow.

This pathway was designed for its logical flow and reliance on high-yielding, well-documented reaction classes, minimizing potential side reactions and simplifying purification steps.

Part A: Synthesis of the Saturated Piperidone Core

The initial phase of the synthesis focuses on constructing the key saturated precursor, Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate. This intermediate contains the necessary carbon skeleton and substitution pattern, primed for the final dehydrogenation step.

Step 1: Catalytic Hydrogenation of 2-Benzyl-4-hydroxypyridine

The synthesis begins with the reduction of the aromatic pyridine ring to a saturated piperidine ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[1]

  • Causality and Expertise: The use of a platinum-based catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), is critical for the complete reduction of the pyridine ring under manageable conditions. The reaction is typically performed in an acidic medium (e.g., glacial acetic acid or ethanolic HCl) to protonate the pyridine nitrogen, which activates the ring towards hydrogenation and helps prevent catalyst poisoning.

Protocol 2.1: Synthesis of 2-Benzyl-4-hydroxypiperidine

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
2-Benzyl-4-hydroxypyridine1.0185.2210.054.0
Platinum(IV) oxide (PtO₂)0.05227.080.612.7
Glacial Acetic AcidSolvent60.05200 mL-
Hydrogen Gas (H₂)Excess2.0250 bar-

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-Benzyl-4-hydroxypyridine (10.0 g, 54.0 mmol) and glacial acetic acid (200 mL).

  • Carefully add Platinum(IV) oxide (0.61 g, 2.7 mmol) to the solution.

  • Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel to 50 bar with hydrogen and commence vigorous stirring.

  • Maintain the reaction at room temperature for 24-48 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be carried forward to the next step after basification and extraction.

Step 2: N-Cbz Protection of the Piperidine Nitrogen

With the piperidine ring formed, the secondary amine must be protected. The benzyloxycarbonyl (Cbz or Z) group is ideal as it is stable to a wide range of conditions but can be removed cleanly by catalytic hydrogenation.[2]

  • Causality and Expertise: The Schotten-Baumann reaction conditions, using benzyl chloroformate in the presence of a mild base like sodium carbonate in a biphasic solvent system, provide an efficient and high-yielding method for N-protection without promoting side reactions.[3]

Protocol 2.2: Synthesis of Benzyl 2-benzyl-4-hydroxypiperidine-1-carboxylate

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
2-Benzyl-4-hydroxypiperidine1.0191.2710.354.0
Benzyl Chloroformate (Cbz-Cl)1.2170.5911.164.8
Sodium Carbonate (Na₂CO₃)2.5105.9914.3135.0
Tetrahydrofuran (THF) / WaterSolvent-200 mL (1:1)-

Procedure:

  • Dissolve the crude 2-Benzyl-4-hydroxypiperidine (approx. 54.0 mmol) and Sodium Carbonate (14.3 g, 135.0 mmol) in a 1:1 mixture of THF and water (200 mL).

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add Benzyl Chloroformate (11.1 g, 64.8 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., in 1:1 Ethyl Acetate/Hexane).

  • Once complete, dilute the mixture with ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure protected alcohol.

Step 3: Oxidation of the Hydroxy Group to the Ketone

The final step in forming the key intermediate is the oxidation of the secondary alcohol at the C4 position to a ketone. Several methods are suitable, with Dess-Martin Periodinane (DMP) oxidation being a mild and reliable choice for this type of substrate.[4]

  • Causality and Expertise: DMP oxidation proceeds under neutral conditions at room temperature, which is advantageous for preventing side reactions or degradation of the Cbz protecting group. It is known for its high yields and operational simplicity, making it preferable to harsher or more technically demanding methods like Swern oxidation for this scale.[4]

Protocol 2.3: Synthesis of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
Benzyl 2-benzyl-4-hydroxypiperidine-1-carboxylate1.0325.4115.046.1
Dess-Martin Periodinane (DMP)1.5424.1429.369.1
Dichloromethane (DCM)Solvent84.93300 mL-

Procedure:

  • Dissolve the alcohol starting material (15.0 g, 46.1 mmol) in dry DCM (300 mL) under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (29.3 g, 69.1 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio, 200 mL).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to yield the pure ketone intermediate.

Part B: Dehydrogenation via Saegusa-Ito Oxidation

The crucial final step is the conversion of the saturated piperidone to the α,β-unsaturated dihydropyridinone. The Saegusa-Ito oxidation is a powerful and modern method for this transformation, proceeding via a silyl enol ether intermediate.[5][6]

  • Mechanistic Rationale: This two-step procedure offers excellent regiochemical control. First, a strong, non-nucleophilic base (LDA) selectively deprotonates the less-hindered α-carbon (C3), and the resulting enolate is trapped with a silylating agent. The subsequent palladium(II)-mediated oxidation of the isolated silyl enol ether generates the desired double bond between C2 and C3. This method avoids the use of highly toxic reagents like selenium dioxide and the often harsh conditions of bromination-dehydrobromination.[7][8]

G cluster_0 Saegusa-Ito Oxidation Mechanism A Silyl Enol Ether C π-Complex A->C + Pd(II) B Pd(OAc)₂ B->C D Oxo-π-allyl Pd Complex C->D - TMS-OAc E Product + Pd(0) + HOAc D->E β-Hydride Elimination

Caption: Simplified mechanism of the Saegusa-Ito oxidation.

Protocol 3.1: Synthesis of this compound

Step 3.1a: Formation of the Silyl Enol Ether

  • Prepare a solution of Lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C under a nitrogen atmosphere.

  • Add a solution of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add chlorotrimethylsilane (TMS-Cl) (1.2 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench with a saturated aqueous NaHCO₃ solution and extract with diethyl ether.

  • Dry the organic layer over MgSO₄, concentrate, and purify by chromatography or use the crude silyl enol ether directly in the next step after ensuring dryness.

Step 3.1b: Palladium-Mediated Oxidation

  • Dissolve the silyl enol ether (1.0 eq) in dry acetonitrile under a nitrogen atmosphere.

  • Add Palladium(II) acetate (Pd(OAc)₂) (1.0 eq).

  • Heat the mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to afford the final product, This compound .

Characterization and Data Integrity

The identity and purity of the final compound and all intermediates must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the vinyl protons in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the α,β-unsaturated carbonyl (~1680 cm⁻¹) and the carbamate carbonyl (~1700 cm⁻¹).

Safety and Handling

This synthetic sequence involves hazardous materials and reactions requiring strict adherence to safety protocols.

  • Hydrogenation: Performed in a certified high-pressure vessel in a well-ventilated area, away from ignition sources. Catalysts can be pyrophoric.

  • Reagents: Benzyl chloroformate is highly corrosive and lachrymatory. Dess-Martin Periodinane can be explosive under certain conditions. LDA is a highly flammable and corrosive base. Palladium compounds are toxic.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

References

  • Piperidine Synthesis. (2025). Defense Technical Information Center. [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007). Organic Syntheses. [Link]

  • Saegusa–Ito oxidation. Wikipedia. [Link]

  • Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. (2020). ResearchGate. [Link]

  • Organoselenium chemistry. Conversion of ketones to enones by selenoxide syn elimination. (1975). Journal of the American Chemical Society. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. [Link]

  • Organoselenium chemistry. Conversion of ketones to enones by selenoxide syn elimination. (1975). SciSpace. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org. [Link]

  • 14.01 alpha,beta-Unsaturated Carbonyl Compounds. (2019). YouTube. [Link]

  • A Dieckmann cyclization route to piperazine-2,5-diones. (2012). PubMed. [Link]

  • Riley oxidation. Wikipedia. [Link]

  • Saegusa Oxidation of Enol Ethers at Extremely Low Pd-Catalyst Loadings under Ligand-free and Aqueous Conditions. Organic Chemistry Portal. [Link]

  • 20.14 α,β-Unsaturated Carbonyl Compounds. (2019). Chemistry LibreTexts. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • 4-Piperidone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [Link]

  • alpha beta unsaturated carbonyl additon. (2015). YouTube. [Link]

  • Dieckmann Condensation Reaction Mechanism. (2018). YouTube. [Link]

  • Organoselenium chemistry. Conversion of ketones to enones by selenoxide syn elimination. (1975). Journal of the American Chemical Society. [Link]

  • Saegusa-Ito Oxidation Secrets FINALLY REVEALED!. (2020). YouTube. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. PubMed Central. [Link]

  • Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. PubMed Central. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. NC State University Libraries. [Link]

  • Palladium-Catalyzed Saegusa–Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyl Compounds from Trimethylsilyl Enol Ethers. (2025). ResearchGate. [Link]

  • Saegusa-Ito Oxidation. (2014). Chem-Station. [Link]

Sources

Application Notes and Protocols for the Laboratory Preparation of Novel Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most famously recognized for its role in a class of drugs that act as calcium channel blockers for the treatment of cardiovascular diseases.[1][2] The therapeutic applications of dihydropyridine derivatives, however, extend far beyond this initial discovery, encompassing a wide range of biological activities including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4][5] This remarkable versatility has sustained significant interest in the development of novel synthetic routes to access diverse DHP derivatives for drug discovery and development programs.[5][6]

This application note provides a detailed guide for the laboratory preparation of novel dihydropyridine derivatives, with a focus on the foundational Hantzsch synthesis and its modern adaptations. As a self-validating system, each protocol is presented with an emphasis on the underlying chemical principles, enabling researchers to not only execute the synthesis but also to troubleshoot and adapt the methodologies for their specific molecular targets.

The Hantzsch Dihydropyridine Synthesis: A Cornerstone Methodology

First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward and widely used methods for the synthesis of 1,4-dihydropyridines.[2][7] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][8]

Mechanistic Insights

The reaction proceeds through a series of intermediates, initiated by the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.

Hantzsch_Mechanism cluster_0 Initial Condensations cluster_1 Key Bond Formations cluster_2 Final Steps A Aldehyde + β-Ketoester B Knoevenagel Adduct A->B Knoevenagel Condensation E Michael Addition B->E C β-Ketoester + Ammonia D Enamine C->D D->E F Cyclization Intermediate E->F G Cyclization & Dehydration F->G H 1,4-Dihydropyridine G->H

Caption: A simplified representation of the Hantzsch dihydropyridine synthesis mechanism.

Modern Adaptations and Green Chemistry Approaches

While the classical Hantzsch synthesis is robust, modern advancements have focused on improving reaction times, yields, and environmental sustainability. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free or aqueous media.[9][10]

  • Catalysis: A variety of catalysts, including Lewis acids, Brønsted acids, and nanocatalysts, have been employed to enhance the efficiency of the Hantzsch reaction under milder conditions.[11][12]

  • Green Solvents: The use of environmentally benign solvents such as water, ethanol, or glycerol aligns with the principles of green chemistry.[8]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a representative novel dihydropyridine derivative. This protocol is intended to be a starting point, and researchers are encouraged to optimize conditions based on their specific substrates.

General Workflow for Dihydropyridine Synthesis and Purification

Synthesis_Workflow A Reactant Preparation (Aldehyde, β-Ketoester, Ammonium Acetate) B Reaction Setup (Solvent, Stirring, Heating/Microwave) A->B C Reaction Monitoring (Thin Layer Chromatography) B->C D Work-up (Cooling, Filtration, Extraction) C->D E Purification (Recrystallization or Column Chromatography) D->E F Characterization (NMR, IR, Mass Spectrometry, Melting Point) E->F G Final Product F->G

Caption: A general experimental workflow for the synthesis and purification of dihydropyridine derivatives.

Protocol: Synthesis of a Novel 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a one-pot synthesis of a 4-aryl-substituted dihydropyridine, a common structural motif in biologically active DHPs.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.[13] If no solid forms, pour the reaction mixture into cold water and collect the resulting precipitate by filtration.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyridine derivative.[13]

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.[13][14]

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of various dihydropyridine derivatives, highlighting the versatility of the Hantzsch reaction.

Aldehyde Substituentβ-KetoesterNitrogen SourceSolventReaction Time (hours)Yield (%)
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateEthanol2-485-95
BenzaldehydeMethyl acetoacetateAmmonium acetateEthanol3-580-90
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateMethanol2-482-92
2-Furaldehydet-Butyl acetoacetateAmmonium acetateDioxane4-675-85

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The final product's purity can be assessed by its sharp melting point and confirmed through comprehensive spectroscopic analysis. The characteristic signals in ¹H NMR (e.g., the C4-H proton and the NH proton) and the vibrational bands in the IR spectrum (e.g., C=O and N-H stretching) provide definitive structural confirmation.[13]

Conclusion

The Hantzsch synthesis and its modern variants offer a powerful and versatile platform for the laboratory preparation of novel dihydropyridine derivatives. By understanding the underlying mechanistic principles and employing systematic experimental procedures, researchers can efficiently synthesize and characterize a wide array of these medicinally important compounds. The protocols and guidelines presented in this application note are intended to empower researchers in their efforts to explore the vast chemical space of dihydropyridines and unlock their full therapeutic potential.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - WJPMR. (2019-12-22). Retrieved from [Link]

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - NIH. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021-10-13). Retrieved from [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. Retrieved from [Link]

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation - MDPI. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Retrieved from [Link]

  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative - The Pharma Innovation. (2023-04-26). Retrieved from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. Retrieved from [Link]

  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis: Future Medicinal Chemistry - Taylor & Francis Online. Retrieved from [Link]

  • Purification and characterization of dihydropyrimidine dehydrogenase from pig liver - PubMed. (1989-10-20). Retrieved from [Link]

  • Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials - ResearchGate. (2024-11-18). Retrieved from [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022-10-12). Retrieved from [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025-11-07). Retrieved from [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. Retrieved from [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023-10-25). Retrieved from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Retrieved from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Retrieved from [Link]

  • Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PMC - NIH. Retrieved from [Link]

  • Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus - PubMed. Retrieved from [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM - YouTube. (2021-09-14). Retrieved from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC - NIH. Retrieved from [Link]

  • The Hantzsch 1,4-dihydropyridine synthesis as a route to bridged pyridine and dihydropyridine crown ethers | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

Sources

The Strategic Utility of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the strategic design and synthesis of complex molecular architectures are paramount. The piperidine scaffold, a ubiquitous heterocyclic motif, is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Within this class of compounds, Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate emerges as a highly valuable and versatile intermediate. Its unique structural features, including a protected nitrogen, a reactive carbonyl group, and a strategically placed benzyl substituent, make it a powerful building block for the synthesis of a diverse range of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, purification, and characterization of this key intermediate.

The dihydropyridone core of the title compound is a precursor to the 4-oxopiperidine unit, a structural element found in numerous central nervous system (CNS) active agents and other therapeutics.[2] The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom offers robust protection during synthetic manipulations and can be selectively removed under various conditions. The benzyl group at the 2-position introduces a key structural motif and a chiral center (if synthesized enantioselectively), providing a handle for further functionalization and influencing the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide will delve into the synthetic rationale, provide a detailed experimental protocol for its preparation via a Lewis acid-catalyzed aza-Diels-Alder reaction, and outline rigorous methods for its purification and characterization.

Synthetic Strategy: The Aza-Diels-Alder Approach

The most convergent and efficient method for the synthesis of 2,3-dihydro-4-pyridones is the aza-Diels-Alder reaction.[3] This powerful cycloaddition involves the reaction of an imine with a diene. For the synthesis of this compound, the key disconnection involves the reaction between an in situ-generated N-Cbz protected imine and a siloxy diene, such as Danishefsky's diene.

The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the diene. The choice of Lewis acid can influence the reaction rate and selectivity.[4] Following the cycloaddition, the resulting silyl enol ether is hydrolyzed upon aqueous workup to afford the desired 2,3-dihydro-4-pyridone.

aza_diels_alder cluster_reaction Aza-Diels-Alder Reaction reagents Reagents imine N-Cbz-phenylacetaldimine (in situ generated) reagents->imine diene Danishefsky's Diene reagents->diene catalyst Lewis Acid (e.g., ZnCl₂) reagents->catalyst cycloaddition [4+2] Cycloaddition imine->cycloaddition + diene->cycloaddition + catalyst->cycloaddition Catalyst product This compound hydrolysis Hydrolysis cycloaddition->hydrolysis Intermediate hydrolysis->product

Figure 1: Conceptual workflow for the aza-Diels-Alder synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from known methods for the synthesis of similar 2,3-dihydro-4-pyridones and may require optimization for specific laboratory conditions.[3][5]

Materials and Equipment:

  • Benzyl carbamate

  • Phenylacetaldehyde

  • Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Imine Formation (in situ):

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyl carbamate (1.0 eq) and anhydrous toluene (approx. 0.2 M).

    • Add phenylacetaldehyde (1.1 eq) to the suspension.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction progress can be monitored by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-Cbz-phenylacetaldimine. This is used in the next step without further purification.

  • Aza-Diels-Alder Cycloaddition:

    • Dissolve the crude imine in anhydrous dichloromethane (approx. 0.1 M) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 eq) in anhydrous dichloromethane.

    • Slowly add the zinc chloride solution to the imine solution at -78 °C and stir for 30 minutes.

    • Add Danishefsky's diene (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the silyl enol ether.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.[6]

    • A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization and Analytical Data

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons from the benzyl and Cbz groups, a multiplet for the proton at the chiral center (C2), diastereotopic protons for the CH₂ group at C3, and vinylic protons. The benzylic CH₂ of the Cbz group will appear as a singlet.[7]
¹³C NMR Carbonyl carbons (ketone and carbamate), aromatic carbons, vinylic carbons, and aliphatic carbons of the dihydropyridone ring and the benzyl group.[6]
Mass Spec. The molecular ion peak [M+H]⁺ should be observed, along with characteristic fragmentation patterns, such as the loss of the benzyl group or the Cbz protecting group.[8]
IR Spec. Characteristic absorption bands for the ketone C=O stretch (around 1640 cm⁻¹), the carbamate C=O stretch (around 1700 cm⁻¹), and C=C stretching of the enone system.[9]

Note: The exact chemical shifts and fragmentation patterns will depend on the specific instrument and conditions used. The provided information is based on data for analogous structures.

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of various pharmaceutical agents, particularly those containing a 2-substituted-4-oxopiperidine core.[10]

applications intermediate This compound reduction Reduction of C=C bond intermediate->reduction deprotection Cbz Deprotection reduction->deprotection modification Further Functionalization deprotection->modification api Active Pharmaceutical Ingredients (APIs) modification->api

Figure 2: Synthetic utility of the intermediate towards API synthesis.

The synthetic utility of this intermediate lies in the sequential or concerted manipulation of its functional groups:

  • Reduction of the Enone System: The double bond of the dihydropyridone can be selectively reduced to afford the corresponding N-Cbz-2-benzyl-4-oxopiperidine. This transformation can be achieved using various catalytic hydrogenation methods.

  • Deprotection of the Nitrogen: The Cbz group can be readily removed by hydrogenolysis (e.g., using H₂ and Pd/C), allowing for further functionalization of the secondary amine.

  • Modification of the Carbonyl Group: The ketone can be subjected to a wide range of transformations, including reduction to an alcohol, reductive amination, or reaction with organometallic reagents to introduce further diversity.

The 2-benzyl-4-oxopiperidine scaffold is a key structural feature in a number of biologically active compounds, including potential dopamine receptor antagonists and other CNS-active agents.[2] The stereochemistry at the 2-position, established during the synthesis of the intermediate, can be crucial for the biological activity of the final drug molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound represents a strategically important intermediate in pharmaceutical synthesis. Its efficient preparation via the aza-Diels-Alder reaction provides access to a versatile scaffold that can be readily transformed into a variety of complex and biologically relevant molecules. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.

References

  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). The aza Diels-Alder reaction of an in situ generated novel iododiene works well with aryl- and benzyl-N-substituted imines. Tetrahedron, 61(49), 11837-11842.
  • Cook, D. (1963). The infrared spectra of many complexes of Lewis acids with some 4-pyridones have been recorded. Canadian Journal of Chemistry, 41(2), 522-528.
  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. American Journal of Heterocyclic Chemistry, 9(3), 71-78.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Lanari, D., Piermatti, O., Pizzo, F., & Vaccaro, L. (2012). A reaction between N-benzylideneanilines and Danishefsky's diene proceeds smoothly in acidic aqueous medium. Synthesis, 44(14), 2181-2184.
  • Mukanova, M. S., et al. (2020). Mass spectra and peculiarities of the fragmentation of molecular ions of some hypotensive drugs and their derivatives. Chemical Journal of Kazakhstan, 2, 66-75.
  • Pereira, A. S., Bicalho, B., Ilha, J. O., & De Nucci, G. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry.
  • Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(11), 2961–2964.
  • Stanforth, S. P., Tarbit, B., & Watson, M. D. (2002). Synthesis of pyridine derivatives using aza Diels–Alder methodology. Tetrahedron Letters, 43(34), 6015-6017.
  • Vedejs, E., & Fields, S. C. (1996). Aza-Diels-Alder reaction of Danishefsky's diene with imines catalyzed by N-heterocyclic imidazole halogen bond donors. The Journal of Organic Chemistry, 61(8), 2672-2673.
  • Wikipedia. (2023). Aza-Diels–Alder reaction. Available at: [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. Available at: [Link]

  • Zhang, J., Shukla, V., & Boger, D. L. (2019). Inverse electron demand Diels–Alder reactions of heterocyclic azadienes, 1-aza-1,3-butadienes, cyclopropenone ketals, and related systems. A retrospective. The Journal of Organic Chemistry, 84(15), 9397-9445.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.
  • NIST. (n.d.). Pyridine, 4-ethenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

  • Wang, Y., et al. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1143.
  • YouTube. (2021). How to purify proteins with a drip columns / column chromatography. Available at: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Mukanova, M. S., et al. (2021). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, 2(70), 66-75.
  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available at: [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Available at: [Link]

  • Science Publishing Group. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]

  • Supporting Information for 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

Sources

Investigative Roadmap: Unveiling the Biological Potential of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The compound Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate represents a novel chemical entity with a scaffold suggestive of potential biological activity. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs, particularly the dihydropyridine core, are features of various biologically active compounds. This document provides a comprehensive guide for researchers and drug development professionals to systematically investigate the biological profile of this compound. The following application notes and protocols are designed as a strategic roadmap, beginning with broad-spectrum screening and progressively narrowing the focus to elucidate specific mechanisms of action.

Part 1: Foundational Physicochemical Characterization

Before initiating biological assays, a thorough understanding of the compound's physicochemical properties is paramount for ensuring data integrity and reproducibility.

1.1. Solubility and Stability Assessment: A primary determinant of a compound's utility in biological assays is its solubility in aqueous buffers. The stability of the compound under various conditions (pH, temperature, light exposure) should also be ascertained to prevent degradation, which could lead to misleading results.

Protocol: Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solution into aqueous buffers relevant to your planned assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

  • Visual and Spectroscopic Analysis: Observe the dilutions for any precipitation. For a more quantitative measure, use nephelometry or UV-Vis spectroscopy to detect particulate formation.

  • Working Concentration Range: Based on these results, determine the maximum soluble concentration for your biological experiments. It is crucial to maintain a final DMSO concentration of less than 0.5% in most cell-based assays to avoid solvent-induced toxicity.

1.2. Purity and Structural Verification: The purity of the test compound must be confirmed to ensure that any observed biological effects are attributable to the molecule of interest and not to contaminants.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and molecular weight.[1][2][3]

Part 2: Tier 1 Screening - General Cytotoxicity Assessment

The initial step in characterizing a novel compound is to evaluate its general effect on cell viability. This provides a broad indication of its biological activity and helps determine appropriate concentration ranges for subsequent, more specific assays.

Rationale: Cytotoxicity assays are fundamental in drug discovery for evaluating a compound's potential toxicity and therapeutic index.[4][5][6] A compound exhibiting potent cytotoxicity against cancer cell lines, with minimal effect on non-cancerous cells, would be a promising candidate for further investigation as an anti-cancer agent.

Workflow for Cytotoxicity Screening:

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Solubilization Plating Cell Seeding in 96-well Plates Compound->Plating Cells Cell Line Selection (e.g., Cancer vs. Normal) Cells->Plating Treatment Compound Treatment (Dose-Response) Plating->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Readout Spectrophotometric Reading MTT->Readout IC50 IC50 Calculation Readout->IC50 Selectivity Selectivity Index Determination IC50->Selectivity

Caption: Workflow for initial cytotoxicity screening.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound IC50 (µM)Selectivity Index (Normal/Cancer)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.8
HEK293 (Normal Kidney)>100>6.58 (for MCF-7)

Part 3: Tier 2 Screening - Elucidating the Mechanism of Action

Should the compound exhibit significant biological activity in the initial screening, the next logical step is to investigate its mechanism of action. Based on the dihydropyridine scaffold, potential mechanisms could include enzyme inhibition or receptor modulation.

3.1. Enzyme Inhibition Assays

Rationale: Many therapeutic agents exert their effects by inhibiting specific enzymes.[7] A well-designed enzyme inhibition assay can determine if the compound interacts with a particular enzyme and characterize the nature of this interaction (e.g., competitive, non-competitive).[8][9][10]

Workflow for Enzyme Inhibition Assay:

enzyme_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Enzyme + Inhibitor (Pre-incubation) Enzyme->Reaction Substrate Substrate & Buffer Initiation Add Substrate to Initiate Reaction Substrate->Initiation Inhibitor Test Compound Inhibitor->Reaction Reaction->Initiation Measurement Measure Product Formation Over Time Initiation->Measurement Kinetics Determine Reaction Velocities Measurement->Kinetics Ki Calculate Ki and Inhibition Type Kinetics->Ki

Caption: General workflow for an enzyme inhibition assay.

Protocol: General Enzyme Inhibition Assay

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the purified enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) to determine the mode of inhibition and the inhibition constant (Ki).[11]

3.2. Receptor Binding Assays

Rationale: Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific receptors, which is a common mechanism for drug action.[12] These assays measure the affinity of a ligand for its receptor.[13][14]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a general approach to determine if the test compound competes with a known radiolabeled ligand for binding to a receptor.

  • Preparation of Membranes: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Calculate the IC50 value, which can then be used to determine the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Logical Relationship of Screening Tiers:

screening_tiers Tier1 Tier 1: Broad Cytotoxicity Screening (Identifies general bioactivity) Tier2a Tier 2: Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Tier1->Tier2a If cytotoxic Tier2b Tier 2: Mechanism of Action Studies (e.g., Receptor Binding Assays) Tier1->Tier2b If cytotoxic Tier3 Tier 3: In Vivo Efficacy & Toxicity Studies Tier2a->Tier3 If potent & selective Tier2b->Tier3 If potent & selective

Caption: Tiered approach for biological activity screening.

Conclusion

This document provides a structured and scientifically grounded framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently and systematically uncover the compound's potential as a therapeutic agent, beginning with broad assessments of cytotoxicity and progressing to more defined mechanistic studies. The provided protocols are intended as a starting point and should be optimized for specific cell lines, enzymes, or receptors of interest.

References

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. (n.d.). AcrosPharmatech. Retrieved January 23, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114175. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved January 23, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Stone, M. (2023). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). PDF. Retrieved January 23, 2026, from [Link]

  • Enzyme Inhibition. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Aryal, S. (2023). Enzyme Inhibitors. Microbe Notes. Retrieved January 23, 2026, from [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. Retrieved January 23, 2026, from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Al-Henhena, N., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 31(4), 1331-1337. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Zheng, S., et al. (1995). Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-. Japanese Journal of Cancer Research, 86(10), 987-994. [Link]

Sources

Unveiling the Action of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of the novel compound, Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Due to the scarcity of direct studies on this specific molecule, we will leverage the well-established pharmacology of the dihydropyridine scaffold to propose a likely mechanism of action and outline a detailed experimental plan to validate this hypothesis.

The core chemical structure, a dihydropyridine, is a privileged scaffold in medicinal chemistry, most notably found in a class of drugs known as calcium channel blockers.[1][2] These drugs are widely used in the management of cardiovascular diseases. Therefore, our primary hypothesis is that this compound functions as a modulator of voltage-gated calcium channels. Furthermore, based on the broad bioactivity of dihydropyridine derivatives, we will also explore potential cytotoxic and antimicrobial activities.

This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental design, enabling researchers to generate robust and meaningful data.

Part 1: Hypothesized Mechanism of Action and Investigational Strategy

The Dihydropyridine Scaffold and Calcium Channel Modulation

The 1,4-dihydropyridine ring is the cornerstone of a major class of L-type calcium channel blockers.[1][2] These channels are crucial for regulating calcium influx into cells, a process fundamental to a vast array of physiological responses, including muscle contraction, neurotransmitter release, and gene expression. By binding to the α1 subunit of the L-type calcium channel, dihydropyridine derivatives allosterically modulate channel function, typically leading to a decrease in calcium ion influx.[3] This action results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

The structure of this compound, with its substituted dihydropyridine core, strongly suggests a similar interaction with voltage-gated calcium channels. The nature and position of the benzyl and carboxylate substituents will likely influence its binding affinity and selectivity for different calcium channel subtypes (e.g., L-type, T-type, N-type).[4]

Investigational Workflow

To systematically investigate the mechanism of action, we propose a tiered approach. This workflow is designed to first confirm the primary hypothesized activity (calcium channel modulation) and then explore other potential biological effects.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Profiling Biological Activity Calcium Imaging Assay Calcium Imaging Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Calcium Imaging Assay->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cellular Thermal Shift Assay (CETSA)->Cytotoxicity Assay (MTT) Broaden Activity Profile Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Cytotoxicity Assay (MTT)->Antimicrobial Susceptibility Testing Assess Specificity Start Start Start->Calcium Imaging Assay Hypothesis: Calcium Channel Modulator

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in our investigational workflow.

Protocol 1: Intracellular Calcium Imaging using Fluo-4 AM

This assay will determine if this compound modulates intracellular calcium concentration, a hallmark of calcium channel activity.

Principle: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, a fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to free calcium.[5][6]

Materials:

  • HEK-293 cells (or other suitable cell line expressing L-type calcium channels)

  • This compound

  • Fluo-4 AM (Thermo Fisher Scientific)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Potassium chloride (KCl)

  • Nifedipine (positive control)

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed HEK-293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by adding 1 µL of 20% Pluronic F-127 to 1 mL of HBSS with calcium, followed by the addition of Fluo-4 AM to a final concentration of 2 µM.

    • Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[7]

    • Wash the cells twice with 100 µL of HBSS with calcium.

    • Add 100 µL of HBSS with calcium to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound and controls (Nifedipine, DMSO) in HBSS with calcium.

    • Add 100 µL of the 2X compound solution to the corresponding wells.

  • Depolarization and Measurement:

    • Measure the baseline fluorescence using a microplate reader (Excitation: 494 nm, Emission: 516 nm) for 1-2 minutes.

    • Add 20 µL of a high potassium solution (e.g., 1 M KCl) to each well to depolarize the cell membrane and open voltage-gated calcium channels.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data by expressing it as a percentage of the response to the positive control (e.g., % inhibition compared to KCl alone).

  • Generate dose-response curves and calculate the IC₅₀ value for the test compound.

Parameter Description
Excitation Wavelength 494 nm
Emission Wavelength 516 nm
Positive Control Nifedipine
Negative Control DMSO
Readout Change in fluorescence intensity
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of the compound to its target protein in a cellular environment.

Principle: The binding of a ligand to a protein can stabilize the protein's structure, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.[8][9][10]

Materials:

  • Cell line expressing the target calcium channel subunit (e.g., α1c)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., Tris buffer with 1% NP40)

  • Protease and phosphatase inhibitors

  • Antibody against the target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[10]

    • Cool the samples to room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by adding lysis buffer and incubate on ice.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the supernatant.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Compound/Vehicle Lysis Lysis Heating->Lysis Temperature Gradient Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble/Insoluble Western Blot Western Blot Centrifugation->Western Blot Analyze Supernatant Data Analysis Data Analysis Western Blot->Data Analysis Quantify Bands

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: MTT Cytotoxicity Assay

This assay assesses the effect of the compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK-293)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • Incubate for 2 hours at room temperature in the dark.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Generate dose-response curves and determine the IC₅₀ value.

Parameter Description
Readout Absorbance at 570 nm
Positive Control Doxorubicin
Negative Control DMSO
Output IC₅₀ value
Protocol 4: Broth Microdilution Antimicrobial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14][15][16][17]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standard antibiotics (positive controls, e.g., ampicillin, fluconazole)

  • DMSO (vehicle control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration in the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the prepared inoculum.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis:

  • The MIC value is reported as µg/mL or µM.

  • Compare the MIC of the test compound to that of the standard antibiotics.

Parameter Description
Readout Visual turbidity or OD₆₀₀
Positive Control Standard antibiotics
Negative Control DMSO
Output Minimum Inhibitory Concentration (MIC)

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring. Key SAR observations from the literature that can inform the interpretation of results for this compound include:

  • Aryl Group at the 4-Position: An aryl group at this position is generally required for optimal calcium channel blocking activity.[6] The electronic properties of substituents on this aryl ring can significantly influence potency.

  • Ester Groups at the 3- and 5-Positions: These groups are important for activity, and their modification can alter both potency and selectivity for different calcium channel subtypes.[6][18]

  • Substituents at the 2- and 6-Positions: Small alkyl groups, such as methyl, are often found in active compounds.[12] The presence of a benzyl group at the 2-position in the target compound is a notable feature that warrants investigation.

Part 4: Concluding Remarks

The experimental framework detailed in this guide provides a robust starting point for characterizing the mechanism of action of this compound. By systematically evaluating its effects on calcium signaling, confirming target engagement, and profiling its broader biological activities, researchers can build a comprehensive understanding of this novel compound's pharmacological properties. The insights gained will be invaluable for its potential development as a therapeutic agent.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). Rakuno Gakuen University. Available at: [Link]

  • Triggle, D. J. (2007). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. Cellular and Molecular Neurobiology, 27(3), 293–303. Available at: [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2885–2896. Available at: [Link]

  • Dai, L., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(16), e3339. Available at: [Link]

  • Saeed, A., et al. (2018). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 17(4), 1238–1252. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. The Journal of general physiology, 155(11), e202313396. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • Protocol loading Fluo-4 AM for HEK-293? (2018). ResearchGate. Available at: [Link]

  • Yamamoto, T., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 14(11), 3843–3853. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Available at: [Link]

  • FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Available at: [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online. Available at: [Link]

  • Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Mechanism of action for Calcium Channel Antagonists. (2017). YouTube. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

Sources

Application Notes & Protocols for the Anticancer Evaluation of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and Related Dihydropyridinones

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Anticancer Scaffolds

The development of novel, effective, and selective anticancer agents remains a paramount challenge in medicinal chemistry and oncology.[1] While significant progress has been made, the dual specters of drug resistance and off-target toxicity necessitate a continuous search for new chemical entities that can exploit cancer-specific vulnerabilities.[2] Among the myriad of heterocyclic compounds explored for therapeutic potential, the 1,4-dihydropyridine (DHP) and related dihydropyridinone cores have emerged as "privileged structures."[3] Initially recognized for their role as calcium channel blockers, various derivatives of this scaffold have demonstrated significant promise in anticancer research, exhibiting activities that range from cytotoxicity to the reversal of multidrug resistance.[1][2][4]

This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel dihydropyridinone candidates, using Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a representative molecule. The protocols and workflows detailed herein are designed to systematically assess a compound's anticancer potential, from initial cytotoxicity screening to the elucidation of its underlying mechanism of action. Our objective is to equip researchers with not only the step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a robust and logical investigational cascade.

Compound Profile: this compound

This section details the physicochemical properties of the target compound. It is critical to note that while extensive data exists for the broader dihydropyridine class, specific experimental data for the 2-benzyl substituted title compound is not widely published. The data presented below is for the closely related analog, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate , and should be used as a preliminary reference. Researchers must experimentally determine the precise properties of their specific compound.

Chemical Structure:

Chemical structure of this compound
Figure 1: Structure of this compound.

Physicochemical Properties (of the Analog: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate)

PropertyValueSource
CAS Number 185847-84-1[5][6][7]
Molecular Formula C₁₃H₁₃NO₃[5][6][7]
Molecular Weight 231.25 g/mol [5][6][7]
Melting Point 72-73 °C[7][8]
Boiling Point 382.2±42.0 °C (Predicted)[7]
Density 1.245±0.06 g/cm³ (Predicted)[7]

Handling and Storage:

  • Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Storage: The solid compound should be stored in a cool, dry, and well-ventilated area, protected from light.[8] For long-term stability, storage at 2-8°C is recommended.[7]

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Part I: Preliminary In Vitro Screening - Cytotoxicity Assessment

Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell proliferation or induce cell death.[9][10] This is typically achieved through cytotoxicity assays performed on a panel of human cancer cell lines.[10][11] The selection of cell lines should be strategic, ideally including representatives from different cancer types (e.g., breast, colon, lung, leukemia) to identify potential tissue-specific activity. The primary output of this screening phase is the half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit 50% of cell growth or viability.[2] This quantitative measure is crucial for comparing potency across different cell lines and against standard chemotherapeutic agents.[12]

Experimental Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10mM in DMSO) D Treat with Serial Dilutions of Compound A->D B Culture Selected Cancer Cell Lines C Seed Cells into 96-well Plates B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate & Solubilize Formazan Crystals F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Untreated Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is a reliable and widely used method for assessing cell viability.[2][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (Test Compound)

  • DMSO (vehicle control)

  • Doxorubicin or Cisplatin (positive control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control (DMSO), and positive control.

  • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation Template:

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HT-29Colorectal AdenocarcinomaExperimental ValueExperimental Value
MOLT-4Acute Lymphoblastic LeukemiaExperimental ValueExperimental Value

Part II: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Scientific Rationale: Once a compound demonstrates significant cytotoxicity, the next critical question is how it inhibits cell growth. Two of the most common mechanisms of action for anticancer drugs are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints (G1, S, or G2/M).[13][14] Investigating these phenomena provides crucial insight into the compound's cellular effects. Flow cytometry is a powerful technique for these analyses, allowing for the rapid quantitative assessment of individual cells within a large population.[15]

Investigational Workflow for Mechanistic Studies:

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Pathway A Compound shows Cytotoxicity (IC50 < X μM) B Treat Cells with Compound (e.g., at IC50 and 2x IC50) A->B C Harvest Cells at Different Time Points (e.g., 12, 24, 48h) B->C D Stain with Annexin V-FITC & Propidium Iodide (PI) C->D G Fix Cells & Treat with RNase C->G E Analyze via Flow Cytometry D->E F Quantify Live, Early Apoptotic, Late Apoptotic, & Necrotic Cells E->F H Stain DNA with PI G->H I Analyze via Flow Cytometry H->I J Quantify % of Cells in G0/G1, S, and G2/M Phases I->J

Decision and workflow diagram for mechanistic studies.

Protocol: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[16]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[17] RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[18]

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (steps 1-2).

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data in a linear mode.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part III: Target Identification - Investigating Key Signaling Pathways

Scientific Rationale: To further refine the mechanism of action, it is essential to investigate the compound's effect on intracellular signaling pathways that govern cell fate. In many cancers, pathways like the PI3K/AKT/mTOR and MAPK/ERK are constitutively active, driving uncontrolled proliferation and resistance to apoptosis.[19] Western blotting is the gold-standard technique to assess the expression levels and activation status (via phosphorylation) of key proteins within these cascades.[20] A change in the phosphorylation of proteins like Akt or ERK following compound treatment can pinpoint the pathway being modulated.

Potential Signaling Pathway for Investigation:

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Test Compound (Hypothesized Target) Compound->AKT Inhibits?

Hypothesized modulation of the PI3K/Akt/mTOR pathway by the test compound.

Protocol: Western Blotting for Key Signaling Proteins

Principle: This technique separates proteins by molecular weight using SDS-PAGE, transfers them to a solid membrane, and uses specific antibodies to detect target proteins. By using primary antibodies against both the total protein and its phosphorylated (active) form, one can determine if a compound inhibits pathway signaling.

Procedure:

  • Protein Extraction: Treat cells with the test compound for various time points (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for key signaling proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3). An antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify band intensities using software like ImageJ. Analyze the ratio of phosphorylated protein to total protein to assess the activation status of the signaling pathway. Cleavage of PARP or Caspase-3 can serve as a confirmation of apoptosis.

Conclusion and Future Directions

This guide outlines a logical, multi-faceted approach to characterize the in vitro anticancer potential of this compound or any novel dihydropyridinone derivative. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle, and signaling pathway analysis, researchers can build a comprehensive profile of their compound's activity.

Positive and compelling results from this investigational cascade would provide a strong rationale for advancing the compound to more complex studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal cancer models (e.g., xenografts).

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's ADME (absorption, distribution, metabolism, excretion) and safety profiles.

  • Target Deconvolution Studies: Employing advanced techniques like proteomics or chemical genetics to identify the direct molecular target(s) of the compound.

Through this rigorous, step-wise evaluation, promising new chemical entities can be identified and progressed through the drug discovery pipeline, with the ultimate goal of developing next-generation cancer therapeutics.

References

  • Al-Ostoot, F.H., et al. (2019). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 18(4), 1885–1897. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Basic Cell Culture Protocols for Medical Researchers. IntechOpen. Available from: [Link]

  • Gundla, R., et al. (2016). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research (IJSBAR), 30(5), 87-97. Available from: [Link]

  • Masood, R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Available from: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]

  • Yunos, N. S. H. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Available from: [Link]

  • Patel, K., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1136-1145. Available from: [Link]

  • Vaskevich, A. I., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. MDPI. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 23, 2026, from: [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting for Cancer Research. Retrieved January 23, 2026, from: [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved January 23, 2026, from: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved January 23, 2026, from: [Link]

  • de Oliveira, R. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(21), 7247. Available from: [Link]

  • Mohanty, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(5), e2200664. Available from: [Link]

  • National Cancer Institute. (n.d.). Cytotoxic assays for screening anticancer agents. Retrieved January 23, 2026, from: [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved January 23, 2026, from: [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]

  • Bentham Science. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Available from: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]

  • ResearchGate. (2025). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent. Available from: [Link]

  • Krishnan, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4083. Available from: [Link]

  • Liu, J., et al. (2018). Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud. Molecules, 23(2), 387. Available from: [Link]

  • Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 125–134. Available from: [Link]

  • Li, W., et al. (2022). Action Mechanism of Metformin and Its Application in Hematological Malignancy Treatments: A Review. Molecules, 27(19), 6548. Available from: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved January 23, 2026, from: [Link]

  • AcrosPharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved January 23, 2026, from: [Link]

  • Chemdad. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved January 23, 2026, from: [Link]

Sources

Definitive Structural Elucidation of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate using a Multi-dimensional NMR Spectroscopy Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the structural characterization of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a complex N-heterocyclic scaffold relevant in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each phase of the NMR analysis. The methodology detailed herein employs a synergistic combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This integrated approach ensures unambiguous assignment of all proton and carbon resonances, creating a self-validating system for absolute structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for characterizing novel synthetic compounds.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted dihydropyridinone. Dihydropyridinone frameworks are significant in pharmacology, often serving as core structures in various therapeutic agents[1][2]. The precise substitution pattern and stereochemistry of such molecules are critical to their biological activity. Therefore, absolute and unambiguous structural verification is a non-negotiable cornerstone of the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[3][4] While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, complex molecules with overlapping signals and multiple spin systems necessitate a more powerful approach.[3][4] This protocol leverages a suite of two-dimensional (2D) NMR experiments to resolve spectral complexity and build a complete, atom-by-atom connectivity map of the target molecule.

Foundational Principles: A Multi-Experiment Strategy

The core of this protocol lies in the logical integration of several NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, cross-validating workflow.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Analysis cluster_2d Phase 3: 2D Correlation Analysis cluster_elucidation Phase 4: Final Structure SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Structure Unambiguous Structure Elucidation H1_NMR->Structure COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY C13_NMR->Structure HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC HSQC->Structure HMBC->Structure

Diagram 1: High-level workflow for NMR-based structure elucidation.

Detailed Protocol: From Sample Preparation to Data Acquisition

Sample Preparation: The Foundation of Quality Data

High-quality data begins with meticulous sample preparation. Contaminants, particulates, or improper solvent choice can compromise the results.

Materials:

  • This compound (approx. 15-25 mg for a comprehensive suite of experiments)[5]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh approximately 15-25 mg of the compound directly into a clean, dry vial. This concentration is optimal for obtaining excellent ¹H spectra quickly and a high-quality ¹³C spectrum in a reasonable timeframe.[6]

  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for a wide range of organic compounds due to its moderate polarity and excellent dissolving properties.[7] Its residual proton signal at ~7.26 ppm provides a convenient secondary chemical shift reference.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Use a vortex mixer to ensure the sample is fully dissolved. A clear, homogenous solution is critical.[8] Any solid particles must be removed, as they will degrade spectral quality.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube. The final sample height should be approximately 4.5-5 cm to ensure it is correctly positioned within the instrument's detection coil.[9]

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition Parameters

The following are starting parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific optimization may be required.

Experiment Key Parameters Purpose & Scientific Rationale
¹H NMR Spectral Width: -2 to 12 ppmAcquisition Time: ~3-4 sRelaxation Delay: 1-2 sNumber of Scans: 8-16To identify all unique proton environments. The number of signals corresponds to the number of non-equivalent protons.[10] Integration provides the relative ratio of protons in each environment.
¹³C{¹H} NMR Spectral Width: 0 to 220 ppmAcquisition Time: ~1-2 sRelaxation Delay: 2 sNumber of Scans: 1024+To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets. The broad spectral width is necessary to observe carbonyl carbons.
¹H-¹H COSY Symmetrical Spectral WidthNumber of Increments: 256-512CO rrelation S pectroscopY identifies protons that are spin-spin coupled, typically through 2 or 3 bonds.[9][11] Cross-peaks connect coupled protons, allowing for the mapping of hydrogen frameworks (e.g., tracing the -CH-CH₂-CH₂- chain in the dihydropyridinone ring).
¹H-¹³C HSQC F2 (¹H): -1 to 10 ppmF1 (¹³C): 0 to 160 ppmNumber of Increments: 128-256H eteronuclear S ingle Q uantum C oherence shows direct, one-bond correlations between protons and the carbons they are attached to.[11][12][13] This is the most reliable way to definitively link a proton signal to its corresponding carbon signal.
¹H-¹³C HMBC F2 (¹H): -1 to 10 ppmF1 (¹³C): 0 to 220 ppmNumber of Increments: 256-512H eteronuclear M ultiple B ond C orrelation reveals correlations between protons and carbons over multiple (typically 2-3) bonds.[11] This is crucial for connecting molecular fragments and for identifying quaternary carbons (carbons with no attached protons).[11]

Spectral Interpretation: A Predictive Analysis

Based on the known structure, we can predict the key features of the NMR spectra. This predictive framework is essential for guiding the interpretation of the experimental data.

Structure of this compound:

(A chemical structure diagram would be here in a full application note)

Expected ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts (δ) and multiplicities. These are estimates based on standard chemical shift tables and data for similar N-heterocyclic structures.[1][14]

Assignment Proton (¹H) Prediction Carbon (¹³C) Prediction Rationale & Key 2D Correlations
Dihydropyridinone Ring
H-2~4.8-5.2 ppm (dd)~55-60 ppmChiral center. Will show COSY to H-3 protons. HSQC confirms C-H bond.
H-3~2.5-2.9 ppm (m, 2H)~35-40 ppmMethylene protons adjacent to a chiral center and a carbonyl. Will show COSY to H-2 and potentially weak coupling to H-5.
C-4 (Carbonyl)N/A~195-200 ppmQuaternary carbonyl carbon. Will show HMBC correlations to H-3 and H-5.
H-5~5.0-5.4 ppm (d)~95-105 ppmVinylic proton. Will show COSY to H-6. HMBC to C-4 and C-6.
H-6~7.0-7.4 ppm (d)~140-145 ppmVinylic proton adjacent to nitrogen. Will show COSY to H-5.
Benzyl Group at C-2
-CH₂-Ph~3.0-3.4 ppm (m, 2H)~40-45 ppmDiastereotopic protons due to adjacent chiral center. Will show COSY to H-2. HMBC to C-2 and aromatic carbons.
Aromatic (ortho, meta, para)~7.1-7.3 ppm (m, 5H)~127-130 ppmTypical aromatic region.
Carboxylate Benzyl Group
-O-CH₂-Ph~5.1-5.3 ppm (s, 2H)~67-70 ppmMethylene protons deshielded by oxygen and the carbamate. Will show HMBC to the carbamate carbonyl and aromatic carbons.
Aromatic (ortho, meta, para)~7.3-7.5 ppm (m, 5H)~128-137 ppmTypical aromatic region.
Carbamate C=ON/A~153-157 ppmQuaternary carbamate carbonyl. Will show HMBC from the -O-CH₂- protons.
The Power of 2D NMR in Practice

The synergy between the 2D experiments provides a self-validating framework for assignment.

G H2 H-2 H3 H-3 H2->H3 COSY CH2_Bn CH₂ (Bn at C2) H2->CH2_Bn COSY C2 C-2 H2->C2 HSQC C3 C-3 H3->C3 HSQC C4_CO C-4 (C=O) H3->C4_CO HMBC H5 H-5 H6 H-6 H5->H6 COSY H5->C4_CO HMBC C5 C-5 H5->C5 HSQC C6 C-6 H6->C6 HSQC CH2_Bn->C2 HMBC CH2_Cbz CH₂ (Cbz) C_CO_Cbz C=O (Cbz) CH2_Cbz->C_CO_Cbz HMBC

Diagram 2: Logical relationships of key correlations for structural assembly.

  • Step 1 (COSY): Identify the two main spin systems: the H-5/H-6 vinylic system and the H-2/H-3/C2-CH₂ chain.

  • Step 2 (HSQC): Assign the specific carbon atoms directly bonded to each of these protons. For example, the proton at ~5.0 ppm (H-5) will correlate to the carbon at ~100 ppm (C-5).

  • Step 3 (HMBC): Connect the fragments. The protons on C-3 (~2.7 ppm) will show a correlation to the quaternary carbonyl carbon C-4 (~197 ppm). Likewise, the vinylic H-5 proton will show a correlation to the same C-4 carbonyl, definitively linking the two spin systems and confirming the core dihydropyridinone structure. The methylene protons of the carboxylate benzyl group (~5.2 ppm) will correlate to the carbamate carbonyl (~155 ppm), confirming the identity of this functional group.

Conclusion

This application note details a robust, multi-dimensional NMR protocol that ensures the confident and unambiguous structural elucidation of this compound. By integrating 1D and 2D NMR techniques, a complete and self-validating picture of atomic connectivity is established. This systematic approach, grounded in the fundamental principles of NMR spectroscopy, is indispensable for chemists in the pharmaceutical industry, providing the certainty required for advancing drug discovery programs.

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][11]

  • JEOL (Date not available). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link][12]

  • Organomation (Date not available). NMR Sample Preparation: The Complete Guide. Available at: [Link][7]

  • El-Faham, A., et al. (2021). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC. Available at: [Link][1][15]

  • Silva, A. M. S., et al. (Date not available). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link][14]

  • Iowa State University (Date not available). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link][5]

  • University of Wisconsin-Madison (Date not available). NMR Sample Preparation. Available at: [Link]

  • Al-Jammal, M. K., and Taha, Z. A. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences. Available at: [Link][2]

  • Fuloria, N. K., and Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques. Available at: [Link][3][4]

  • San Diego State University (Date not available). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link][9]

  • University College London (Date not available). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link][6]

  • ResearchGate (2019). 2D- NMR what is the different between COSY and HSQC??. Available at: [Link][13]

  • Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link][8]

  • AZoOptics (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link][10]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a novel N-heterocyclic compound with potential applications in medicinal chemistry. The 4-pyridone scaffold is a privileged structure in drug discovery, known for its favorable physicochemical and metabolic properties.[1][2] A comprehensive analytical workflow using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is described. This guide provides in-depth insights into the ionization behavior, fragmentation pathways, and structural characterization of the target molecule, leveraging Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). The methodologies and data presented herein serve as a robust framework for the characterization of related pyridinone-based drug candidates.

Introduction: The Significance of 4-Pyridone Scaffolds

The 4-pyridone motif is a cornerstone in modern medicinal chemistry, imparting a unique combination of hydrogen bonding capabilities, metabolic stability, and bioisosteric properties.[1] These characteristics have led to the incorporation of 4-pyridone cores in a wide array of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs.[2] The target analyte, this compound, represents a promising scaffold for further functionalization in drug discovery programs.

Accurate structural confirmation and purity assessment are critical milestones in the development of new chemical entities. High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for these tasks, offering exceptional mass accuracy and the ability to deduce elemental composition.[3] Tandem mass spectrometry (MS/MS) further enables detailed structural elucidation through controlled fragmentation of precursor ions.[4] This note details a systematic approach to harnessing these technologies for the comprehensive analysis of the title compound.

Predicted Mass Spectrometric Profile

A thorough understanding of the expected mass spectrometric behavior is crucial for method development and data interpretation. Based on its chemical structure, the key mass-to-charge ratios for this compound are predicted below.

Species Chemical Formula Predicted Monoisotopic Mass (Da) Predicted m/z Notes
Neutral MoleculeC20H19NO3321.1365-
Protonated Precursor Ion [M+H]+C20H20NO3+322.1438322.1438Primary ion expected in positive ESI mode.
Sodiated Adduct [M+Na]+C20H19NNaO3+344.1257344.1257Commonly observed adduct in ESI.
Potassiated Adduct [M+K]+C20H19NKO3+360.0997360.0997Possible adduct depending on solvent purity.

Experimental Workflow: A Step-by-Step Guide

A logical and well-defined workflow is essential for reproducible and high-quality data. The following diagram illustrates the key stages of the analytical process.

workflow Figure 1. LC-HRMS Analytical Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Analyte in Acetonitrile/Water (1:1) inject Inject onto C18 Column prep->inject gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient esi Electrospray Ionization (ESI) Positive Mode gradient->esi full_scan Full Scan HRMS (m/z 100-500) esi->full_scan ddms2 Data-Dependent MS/MS (dd-MS²) full_scan->ddms2 mass_extraction Extract Ion Chromatogram of Predicted m/z ddms2->mass_extraction formula_id Elemental Composition Confirmation mass_extraction->formula_id frag_analysis Fragmentation Pathway Elucidation formula_id->frag_analysis

Caption: LC-HRMS analytical workflow for this compound.

Materials and Reagents
  • Analyte: this compound (synthesis-grade)

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation of the analyte, a key step for successful ESI in positive mode.[5]

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the LC-MS system.

Liquid Chromatography Parameters

Effective chromatographic separation is vital to reduce matrix effects and ensure unambiguous mass spectrometric analysis.[3] A reversed-phase method is suitable for this moderately polar compound.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase with good elution strength.
Gradient 5% to 95% B over 10 minEnsures elution of the analyte with good peak shape.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µL
High-Resolution Mass Spectrometry Parameters

The following parameters are recommended for a high-resolution Orbitrap or TOF mass spectrometer.

Parameter Setting Justification
Ionization Mode ESI, PositiveThe presence of a basic nitrogen atom makes the molecule amenable to protonation.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 300 °CFacilitates desolvation of the analyte ions.
Sheath and Aux Gas Instrument DependentAdjusted to achieve a stable spray.
Full Scan Resolution > 60,000Essential for accurate mass measurements and elemental composition determination.
MS/MS Activation CID (Collision-Induced Dissociation)A robust and widely used method for ion fragmentation.[4]
Collision Energy Stepped (e.g., 15, 30, 45 eV)Allows for the observation of a wide range of fragment ions.

Results and Discussion: Deciphering the Fragmentation Puzzle

The structural elucidation of an unknown compound by mass spectrometry relies heavily on the interpretation of its fragmentation pattern. For this compound, the protonated molecule [M+H]+ at m/z 322.1438 is the precursor ion for MS/MS analysis. The proposed fragmentation pathways are illustrated below, drawing on established principles of gas-phase ion chemistry, particularly the behavior of benzyl groups and carbamates.

fragmentation Figure 2. Proposed Fragmentation of [M+H]+ precursor [M+H]+ (m/z 322.14) frag1 Loss of Toluene (-92 Da) m/z 230.09 precursor->frag1 - C7H8 frag2 Loss of CO2 (-44 Da) m/z 278.15 precursor->frag2 - CO2 frag3 Formation of Tropylium Ion m/z 91.05 precursor->frag3 Benzyl Cation frag1_1 Loss of CO (-28 Da) m/z 202.09 frag1->frag1_1 - CO frag2_1 Loss of Benzyl Radical (-91 Da) m/z 187.10 frag2->frag2_1 - C7H7•

Caption: Proposed major fragmentation pathways for protonated this compound.

Key Fragmentation Pathways
  • Formation of the Tropylium Ion (m/z 91.05): The most characteristic and often most abundant fragment for compounds containing a benzyl group is the tropylium cation (C7H7+). This stable, aromatic species is formed by cleavage of the benzylic C-C or C-O bonds. In this molecule, both the N-benzyloxycarbonyl and the 2-benzyl substituents can be sources of this ion. The stability of the benzyl cation makes this a highly favorable fragmentation pathway.[6][7]

  • Loss of Toluene (m/z 230.09): The loss of a neutral toluene molecule (92 Da) from the precursor ion is a common rearrangement for N-benzyl compounds. This likely occurs through a proton transfer to the benzyl group, followed by its elimination.

  • Decarboxylation (m/z 278.15): The benzyloxycarbonyl group is susceptible to the loss of carbon dioxide (44 Da). This fragmentation is a hallmark of benzyl carbamates and provides strong evidence for this functional group.[8]

Interpreting the MS/MS Spectrum

A hypothetical high-resolution MS/MS spectrum would exhibit the following key features:

Fragment m/z Elemental Composition Neutral Loss Proposed Structure/Origin
322.1438C20H20NO3+-Precursor Ion [M+H]+
278.1489C19H20NO+CO2 (44.00 Da)Decarboxylation of the N-benzyloxycarbonyl group.
230.0917C13H12NO3+C7H8 (92.06 Da)Loss of toluene from the 2-benzyl substituent.
202.0968C12H12NO2+C7H8 + COSubsequent loss of CO from the m/z 230 fragment.
91.0542C7H7+C13H13NO3Tropylium ion from either benzyl group.

The presence of these high-mass accuracy fragments provides a multi-faceted confirmation of the analyte's structure. The observation of both the loss of CO2 and the tropylium ion is particularly diagnostic for the N-benzyloxycarbonyl moiety, while the loss of toluene points to the 2-benzyl substituent.

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By combining a systematic LC-HRMS workflow with a detailed interpretation of fragmentation patterns, researchers can confidently confirm the structure and identity of this and related novel 4-pyridone compounds.

For optimal results, researchers should:

  • Always use high-purity, LC-MS grade solvents to minimize adduct formation and background noise.

  • Incorporate a blank injection between samples to prevent carryover.

  • Utilize data-dependent acquisition to trigger MS/MS scans only on ions of interest, maximizing data quality.

  • Confirm fragment ion identities through high-resolution mass measurements to distinguish between isobaric species.

By adhering to these principles and the detailed protocols herein, scientists in the field of drug discovery can accelerate their research and development efforts.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4345–4355. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Kim, H. I., et al. (2009). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the American Society for Mass Spectrometry, 20(5), 875–881. [Link]

  • Benjahad, A., et al. (2007). Further SAR studies on 3-iodo-4-phenoxypyridin-2(1H)-one (IOPY) and 3-iodo-4-arylthiopyridin-2(1H)-one (ISPY) as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5948-5952. [Link]

  • Kim, H. I., et al. (2009). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. PubMed. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863831. [Link]

  • Borges, C. R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 402-429. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

Sources

Application Note: A Multi-Assay Approach for Evaluating Dihydropyridinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of Dihydropyridinones

Dihydropyridinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A notable member of this family, monastrol, has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during cell division.[2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death, making DHPMs promising candidates for anticancer drug development.[3][4] Furthermore, some dihydropyridine derivatives, structurally related to DHPMs, are known to function as calcium channel blockers, a mechanism that can also influence cell viability.[5][6][7]

Given these mechanisms, a comprehensive evaluation of the cytotoxic effects of novel dihydropyridinone analogues is paramount for their development as therapeutic agents. This application note provides a detailed, multi-assay protocol for researchers, scientists, and drug development professionals to robustly assess the cytotoxicity of dihydropyridinone compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

I. The Strategic Trifecta: A Multi-Pronged Approach to Cytotoxicity Assessment

To obtain a holistic understanding of a dihydropyridinone's cytotoxic profile, we advocate for a tripartite strategy that interrogates cell viability, membrane integrity, and the induction of programmed cell death (apoptosis). This approach provides a more complete picture than any single assay alone.

  • Metabolic Viability Assay (MTT Assay): This initial screen provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[8] It serves as a robust indicator of the overall impact of the compound on cell health and proliferation.[9]

  • Membrane Integrity Assay (LDH Release Assay): This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes.[6] It offers a distinct perspective from the MTT assay by directly measuring cell death associated with membrane damage.

  • Apoptosis Induction Assays: Given that a primary mechanism of action for many DHPMs is the induction of apoptosis, it is crucial to specifically measure this process. We will detail two key apoptosis assays:

    • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic cascade.[1] Measuring its activity provides a direct and sensitive readout of apoptosis induction.[10]

    • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, offering a detailed snapshot of the mode of cell death.[4]

This multi-assay workflow is depicted in the following diagram:

Cytotoxicity_Workflow Overall Cytotoxicity Testing Workflow cluster_assays Experimental Assays cluster_outcomes Interpreted Outcomes MTT MTT Assay (Metabolic Viability) Viability Cell Viability (IC50) MTT->Viability LDH LDH Release Assay (Membrane Integrity) Cytotoxicity Membrane Damage LDH->Cytotoxicity Apoptosis Apoptosis Assays (Caspase-3, Annexin V) Apoptotic_Induction Programmed Cell Death Apoptosis->Apoptotic_Induction DHP_Compound Dihydropyridinone Compound Treatment DHP_Compound->MTT DHP_Compound->LDH DHP_Compound->Apoptosis

Caption: A multi-assay workflow for comprehensive dihydropyridinone cytotoxicity assessment.

II. Foundational Protocols: Cell Culture and Compound Preparation

The reliability of any cytotoxicity data is fundamentally dependent on consistent and appropriate cell culture and compound handling techniques.

A. Cell Line Selection and Maintenance

The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer) or HepG2 (liver cancer) are suitable.[11] If investigating the anticancer potential of DHPMs, it is pertinent to use cell lines relevant to the cancer type of interest.

Protocol: Cell Culture

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use trypsin-EDTA to detach adherent cells.

  • Cell Counting and Viability: Prior to each experiment, perform a cell count using a hemocytometer or automated cell counter and assess viability using the trypan blue exclusion method.[3] Ensure cell viability is >95% for experimental use.

B. Dihydropyridinone Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the dihydropyridinone compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).[12]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.[11]

  • Vehicle Control: It is critical to include a vehicle control in all experiments, which consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells.[11] This accounts for any potential cytotoxic effects of the solvent itself.

III. Core Cytotoxicity Protocols

A. Protocol: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8] The amount of formazan is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the dihydropyridinone compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Density 1 x 10^4 cells/well
Treatment Duration 24, 48, 72 hours
MTT Concentration 0.5 mg/mL final concentration
Incubation with MTT 4 hours
Solubilizing Agent DMSO
Absorbance Wavelength 570 nm
B. Protocol: LDH Release Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[6] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Background: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

IV. Mechanistic Insight: Apoptosis Induction Protocols

The inhibition of Eg5 by dihydropyridinones is known to trigger the intrinsic apoptotic pathway.[3][12] This pathway involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway Dihydropyridinone-Induced Apoptosis Pathway DHP Dihydropyridinone Eg5 Eg5 Kinesin DHP->Eg5 Inhibition Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Eg5->Mitotic_Arrest Leads to Intrinsic_Pathway Intrinsic Apoptotic Pathway Activation Mitotic_Arrest->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of dihydropyridinone-induced apoptosis via Eg5 inhibition.

A. Protocol: Caspase-3 Activity Assay

This assay utilizes a specific substrate for caspase-3 that, when cleaved by the active enzyme, releases a chromophore or fluorophore, which can be quantified.[1]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the dihydropyridinone compound as described previously.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[10]

Data Analysis:

Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

B. Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

This assay uses fluorescein isothiocyanate (FITC)-labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.[4] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the dihydropyridinone compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

V. Conclusion: A Framework for Rigorous Cytotoxicity Profiling

The experimental protocols outlined in this application note provide a robust framework for the comprehensive assessment of dihydropyridinone cytotoxicity. By employing a multi-assay approach that evaluates metabolic viability, membrane integrity, and the induction of apoptosis, researchers can gain a detailed understanding of the cellular effects of their compounds. This in-depth characterization is essential for the rational design and development of novel dihydropyridinone-based therapeutics.

References

  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in Molecular Biology, 740, 1–6. [Link]

  • Spedding, M., & Paoletti, R. (1992). Classification of calcium channels and the sites of action of drugs modifying channel function. Pharmacological Reviews, 44(3), 363–376. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • Hussain, S., et al. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Chemistry Central Journal, 6(1), 63. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V staining. Cold Spring Harbor Protocols, 2016(9), pdb.prot087245. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Hakimah, M., et al. (2025). Synthesis of dihydropyrimidinone derivatives and cytotoxic activity test against t47d cancer cells. Medical Sains, 10(1), 146-154. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Sharma, S., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 28(15), 115582. [Link]

  • de Castro, S., et al. (2015). Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. Cell Death & Disease, 6, e1734. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay: Essential Methods & Applications. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Khan, I., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Molecules, 27(9), 2684. [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]

Sources

Application of Dihydropyridine Compounds in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the application of dihydropyridine (DHP) compounds in the study and potential treatment of neurodegenerative diseases. With full editorial control, this document is structured to provide a deep, technically-grounded understanding of the subject, moving from foundational concepts to practical, field-proven experimental methodologies.

Introduction: The Evolving Role of Dihydropyridines in Neurodegeneration

Dihydropyridines are a class of organic compounds well-established as L-type voltage-gated calcium channel (LTCC) blockers, widely used in the management of hypertension.[1] However, a growing body of evidence suggests their therapeutic potential extends to the complex landscape of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). The rationale for their application in this context stems from the critical role of calcium dyshomeostasis in neuronal cell death, a common pathological feature of these conditions.[2]

Beyond their canonical role as calcium channel antagonists, recent research has unveiled a more nuanced and multifaceted mechanism of action for certain DHP derivatives. These "atypical" or "multitarget" DHPs exhibit a range of beneficial properties, including antioxidant, anti-inflammatory, and inhibitory effects on key pathological enzymes like glycogen synthase kinase-3β (GSK-3β).[2] This guide will explore both the classical and emerging applications of DHPs in neurodegenerative disease research, providing the theoretical framework and practical protocols to empower researchers in this exciting field.

Mechanistic Insights: How Dihydropyridines Exert Neuroprotective Effects

The neuroprotective effects of dihydropyridines are attributed to a combination of mechanisms that collectively mitigate the pathological cascades underlying neurodegeneration.

L-Type Calcium Channel Blockade

The primary and most well-understood mechanism of action for DHPs is the blockade of L-type calcium channels.[3] In neurons, excessive influx of calcium through these channels can trigger a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. By blocking these channels, DHPs can prevent this toxic calcium overload, thereby preserving neuronal integrity.[4]

Multitarget Engagement: Beyond Calcium Channel Blockade

A new frontier in DHP research is the development of derivatives with a broader pharmacological profile. These compounds offer the potential for enhanced therapeutic efficacy by simultaneously targeting multiple pathological pathways.

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some DHP derivatives possess intrinsic antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[2]

  • Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of both AD and PD. Certain DHPs have been shown to exert anti-inflammatory effects, further contributing to their neuroprotective profile.[2]

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a crucial enzyme implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD.[2] Inhibition of GSK-3β by specific DHP compounds presents a promising strategy to tackle this aspect of AD pathology.[5]

Signaling Pathway of Dihydropyridine Neuroprotection

DHP Dihydropyridine Compound LTCC L-Type Calcium Channel DHP->LTCC Blocks ROS Reactive Oxygen Species DHP->ROS Scavenges Inflammation Neuroinflammation DHP->Inflammation Inhibits GSK3b GSK-3β DHP->GSK3b Inhibits Ca_influx Ca2+ Influx LTCC->Ca_influx Neurotoxicity Excitotoxicity & Apoptosis Ca_influx->Neurotoxicity Neuroprotection Neuroprotection Neurotoxicity->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neurotoxicity Inflammation->Neurotoxicity Tau Tau Hyperphosphorylation GSK3b->Tau Tau->Neurotoxicity

Caption: DHP neuroprotective signaling pathways.

Synthesis and Characterization of Dihydropyridine Compounds

The Hantzsch dihydropyridine synthesis is a classic and versatile method for the preparation of a wide range of DHP derivatives.[6]

Protocol 1: Hantzsch Dihydropyridine Synthesis

This protocol describes a general and environmentally friendly procedure for the synthesis of 1,4-dihydropyridines in an aqueous medium.[4]

Materials:

  • Aldehyde (1 mmol)

  • β-keto ester (2 mmol)

  • Ammonium acetate (1 mmol)

  • Water

  • Ethanol (95%)

  • Tube reactor

  • Stirrer/hotplate

  • TLC plates

Procedure:

  • To a tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1 mmol).

  • Add 2-3 mL of water to the reactor.

  • Seal the reactor and stir the mixture at 70-75 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight.

  • Filter the mixture to isolate the precipitated product.

  • Recrystallize the solid product from 95% ethanol to obtain the pure 1,4-dihydropyridine derivative.[4]

  • Characterize the synthesized compound using techniques such as IR, ¹H NMR, and mass spectrometry.

In Vitro Evaluation of Dihydropyridine Compounds

A series of in vitro assays are essential to characterize the biological activity of newly synthesized DHP compounds.

Protocol 2: Assessment of Neuroprotective Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell viability.[7]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., Aβ1-42 peptide, MPP+)

  • Dihydropyridine compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the DHP compound for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., 20 µM Aβ1-42) to the wells.[8]

  • Incubate for the desired period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[3]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Experimental Workflow for In Vitro Neuroprotection Assay

Start Seed Neuronal Cells Pretreat Pre-treat with DHP Start->Pretreat Induce Induce Neurotoxicity (e.g., Aβ, MPP+) Pretreat->Induce Incubate Incubate Induce->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilization Solution MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data & Calculate Viability Measure->Analyze

Caption: Workflow for MTT-based neuroprotection assay.

Protocol 3: Calcium Imaging to Assess L-Type Calcium Channel Blockade

Calcium imaging with fluorescent indicators allows for the real-time measurement of intracellular calcium levels and the assessment of LTCC blockade.[9]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline

  • Depolarizing agent (e.g., high KCl solution)

  • Dihydropyridine compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Culture neuronal cells on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Load the cells with a calcium indicator dye (e.g., 1 µM Fluo-4 AM) in the presence of Pluronic F-127 for 10-60 minutes at room temperature or 37°C.[10]

  • Wash the cells with HEPES-buffered saline to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Add the DHP compound at various concentrations and incubate for a short period.

  • Stimulate the cells with a depolarizing agent (e.g., 90 mM KCl) to open voltage-gated calcium channels.[11]

  • Record the change in fluorescence intensity over time.

  • Calculate the inhibition of the calcium response by the DHP compound and determine the IC50 value.

Protocol 4: Measurement of Antioxidant Capacity

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to determine the antioxidant capacity of a compound.[12]

Materials:

  • Dihydropyridine compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a Trolox standard curve.

  • In a 96-well black microplate, add the DHP compound or Trolox standard.

  • Add the fluorescein solution to each well.

  • Initiate the reaction by adding AAPH solution.

  • Immediately place the plate in a pre-warmed fluorescence plate reader and record the fluorescence decay every minute for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value of the DHP compound in Trolox equivalents (TE).[12]

In Vivo Evaluation in Animal Models of Neurodegenerative Diseases

Animal models are indispensable for evaluating the therapeutic potential of DHP compounds in a complex biological system.

Alzheimer's Disease Models

Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APPxPS1 model, are commonly used to study AD pathology.[2]

Protocol 5: In Vivo Efficacy Study in an APPxPS1 Mouse Model

Drug Administration:

  • The DHP compound (e.g., LA1011) can be administered orally or via other appropriate routes for a prolonged period (e.g., 6 months).[2] The dose and formulation should be optimized based on pharmacokinetic studies.

Behavioral Assessment:

  • Morris Water Maze: This test is used to assess spatial learning and memory.[12] Mice are trained to find a hidden platform in a pool of water using distal cues. The latency to find the platform and the time spent in the target quadrant during a probe trial are key parameters.[12]

Post-mortem Analysis:

  • Immunohistochemistry for Aβ Plaques and Phosphorylated Tau: Brain sections are stained with specific antibodies to visualize and quantify Aβ plaques and neurofibrillary tangles.

  • Western Blot for Phosphorylated Tau: Brain lysates are analyzed by Western blotting to quantify the levels of hyperphosphorylated tau.

Parkinson's Disease Models

Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) models, are widely used to induce parkinsonian pathology in rodents.

Protocol 6: In Vivo Efficacy Study in an MPTP Mouse Model

Drug Administration:

  • The DHP compound (e.g., isradipine) can be administered systemically before or after MPTP intoxication.

Behavioral Assessment:

  • Rotational Behavior Test: Following unilateral 6-OHDA lesioning, the administration of dopamine agonists like apomorphine induces contralateral rotations, the frequency of which is a measure of the lesion's severity.

Post-mortem Analysis:

  • Tyrosine Hydroxylase (TH) Immunohistochemistry: The number of dopaminergic neurons in the substantia nigra is quantified by staining for TH, a key enzyme in dopamine synthesis.

  • Dopamine and Metabolite Levels: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.

Data Presentation and Interpretation

Quantitative data from the described assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Representative Dihydropyridine Compounds

CompoundL-Type Calcium Channel Blockade (IC50, µM)Neuroprotection against Aβ Toxicity (% Viability)Antioxidant Capacity (ORAC, µmol TE/g)GSK-3β Inhibition (IC50, µM)
Nifedipine0.28[11]30-55%--
Isradipine-Neuroprotective--
LA1011-Neuroprotective[2]--
Compound 5a8 (SH-SY5Y)[1]---
Compound 5e10 (SH-SY5Y)[1]---

Note: "-" indicates data not available from the provided search results. The neuroprotective effect of Nifedipine was observed in PC12 cells exposed to oxygen-glucose deprivation.

Conclusion and Future Directions

Dihydropyridine compounds represent a promising class of molecules for the development of novel therapeutics for neurodegenerative diseases. Their ability to modulate calcium homeostasis, coupled with the emerging evidence for their multitarget engagement, provides a strong rationale for their continued investigation. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the full potential of DHPs in this critical area of research. Future studies should focus on the development of brain-penetrant DHPs with optimized multitarget activity and favorable safety profiles.

References

  • Perney, T. M., et al. (1986). Dihydropyridine inhibition of neuronal calcium current and substance P release. Journal of Neuroscience, 6(5), 1481-1490.
  • Zhang, G., et al. (2017). Isradipine attenuates MPTP-induced dopamine neuron degeneration by inhibiting up-regulation of L-type calcium channels and iron accumulation in the substantia nigra of mice. Frontiers in Molecular Neuroscience, 10, 247.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Croce, K., & Tadi, P. (2022). Neuropeptide Y. In StatPearls [Internet].
  • Sridhar, G., et al. (2018). Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity.
  • Penke, B., et al. (2017). The dihydropyridine LA1011 modulates multiple Hsp90—co-chaperone interactions relevant to Alzheimer's disease. Cell Stress and Chaperones, 22(5), 723-734.
  • Sigma-Aldrich. (n.d.). GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.
  • Xu, W., & Lipscombe, D. (2001). Neuronal CaV1. 3α1 L-Type Channels Activate at Relatively Hyperpolarized Membrane Potentials and Are Incompletely Inhibited by Dihydropyridines. Journal of Neuroscience, 21(16), 5944-5951.
  • Promega. (n.d.). GSK3β Kinase Assay.
  • Garrett, A. R., et al. (2010). Measuring antioxidant capacity using the ORAC and TOSC assays. Methods in molecular biology (Clifton, N.J.), 594, 251-262.
  • Ramaswamy, G., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 23(19), 11822.
  • Fülöp, F., et al. (2016). Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 53(2), 639-652.
  • Ilijic, E., et al. (2011). The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson's disease. Neurobiology of disease, 43(2), 344-348.
  • Castro-Piedras, I., et al. (2013). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. PloS one, 8(3), e59293.
  • Silva, V., et al. (2020). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 25(11), 2541.
  • Apak, R., et al. (2016). Measuring antioxidant capacity using the ORAC and TOSC assays. Journal of agricultural and food chemistry, 64(5), 998-1007.
  • Penke, B., et al. (2020). The dihydropyridine LA1011 modulates multiple Hsp90-co-chaperone interactions relevant to Alzheimer's disease. Cell Stress and Chaperones, 25(1), 13-24.
  • Saha, A., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Taibah University for Science, 16(1), 346-360.
  • Jo, Y., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(15), 8565.
  • Lipscombe, D., et al. (2004). L-Type Calcium Channels: The Low Down. Journal of Neurophysiology, 92(5), 2633-2641.
  • Klusa, V., et al. (2015). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. PLoS ONE, 10(6), e0127676.
  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Neuroprotective effects of isradipine in a pre-clinical model of Parkinson's disease.
  • Granato, M., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 498.
  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
  • Manjunath, S., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1195251.
  • Lipscombe, D., et al. (2004). L-Type Calcium Channels: The Low Down. Journal of Neurophysiology, 92(5), 2633-2641.
  • Fännick, M., et al. (2000). Figure 1. IC50 values for L-type calcium channel block obtained with...
  • De Meyer, S., et al. (2016). In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody. Molecular Imaging and Biology, 18(5), 755-766.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Komeili, G., & Farajian-Mashhadi, F. (2016). Effects of Isradipine on Induced-Parkinson's Disease in Rats. Zahedan Journal of Research in Medical Sciences, 18(4).
  • Koschak, A., et al. (2007). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. Journal of Neuroscience, 27(12), 3167-3175.
  • Fox Chase Cancer Center. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Bladen, C., et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflügers Archiv-European Journal of Physiology, 466(7), 1355-1363.
  • Zhang, G., et al. (2017). Isradipine Attenuates MPTP-induced Dopamine Neuron Degeneration by Inhibiting Up-Regulation of L-type Calcium Channels and Iron Accumulation in the Substantia Nigra of Mice. Frontiers in Molecular Neuroscience, 10, 247.

Sources

Application Notes & Protocols: Development of Histone Deacetylase (HDAC) Inhibitors from Dihydropyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in the pathogenesis of cancer and other diseases. This has established them as validated targets for therapeutic intervention. The dihydropyridinone scaffold represents a promising and versatile platform for the design of novel HDAC inhibitors (HDACis). This guide provides a comprehensive overview of the principles and detailed protocols for the development of dihydropyridinone-based HDAC inhibitors, from initial chemical synthesis and structure-activity relationship (SAR)-guided optimization to preclinical biological evaluation. The methodologies described herein are intended to equip researchers with the necessary knowledge to design, synthesize, and validate the next generation of selective and potent HDAC inhibitors.

Introduction: The Rationale for Targeting HDACs with Dihydropyridinone Scaffolds

The acetylation state of histone proteins is a key determinant of chromatin structure and gene expression. A balance between the activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs) maintains cellular homeostasis. In many cancers, an overexpression or aberrant activity of HDACs leads to the hypoacetylation of histones, resulting in a condensed chromatin structure and the repression of tumor suppressor genes.[1] HDAC inhibitors aim to restore the natural acetylation balance, leading to the re-expression of these silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The classical pharmacophore for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with residues at the rim of the active site.[2] The dihydropyridinone core offers a rigid and tunable scaffold that can effectively position these three pharmacophoric elements for optimal interaction with the HDAC enzyme. Its synthetic tractability, often through multi-component reactions, allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships.[3]

Chemical Synthesis of Dihydropyridinone-Based HDAC Inhibitors

The synthesis of dihydropyridinone-based HDAC inhibitors can be broadly divided into two main stages: the construction of the core dihydropyridinone scaffold and the subsequent functionalization to incorporate the linker and zinc-binding group.

Synthesis of the Dihydropyridinone Scaffold

The Hantzsch dihydropyridine synthesis and the Biginelli reaction are two powerful and widely used multi-component reactions for the efficient construction of dihydropyridine and dihydropyrimidinone scaffolds, respectively.[3][4] These reactions are advantageous due to their operational simplicity and the ability to generate molecular diversity in a single step.

This protocol describes a rapid, microwave-assisted synthesis of a 1,4-dihydropyridine scaffold, which serves as a precursor to the dihydropyridinone core.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 2.5 mmol)

  • β-keto ester (e.g., Ethyl acetoacetate, 12.5 mmol)

  • Ammonium hydroxide (25% aqueous solution, 10.0 mmol)

  • Microwave vial with a Teflon septum

  • Microwave synthesizer

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for chromatography

Procedure:

  • To a glass microwave vial, add the aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).

  • Seal the vial with a Teflon septum.

  • Place the vial in the microwave cavity of a synthesizer with temperature and pressure controls.

  • Irradiate the reaction mixture with stirring at 140°C for 10 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Evaporate the crude reaction mixture to dryness under reduced pressure.

  • Purify the residue by silica gel column chromatography using a heptane/ethyl acetate gradient (e.g., starting with 3:1 and moving to 2:1) to yield the pure 1,4-dihydropyridine product.[2]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization and Elaboration to Final HDAC Inhibitor

Once the dihydropyridinone scaffold is synthesized, it needs to be functionalized to introduce the linker and the zinc-binding group. A common strategy involves having a carboxylic acid or an amine handle on the scaffold, which can be coupled to a linker fragment that already contains the ZBG or a precursor to it.

This protocol outlines a general procedure for coupling a dihydropyridinone scaffold bearing a carboxylic acid to a linker terminating in a protected hydroxylamine, followed by deprotection to yield the final hydroxamic acid-based HDAC inhibitor.

Materials:

  • Dihydropyridinone-carboxylic acid derivative (1 mmol)

  • O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 mmol)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 mmol)

  • HOBt (Hydroxybenzotriazole, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dihydropyridinone-carboxylic acid derivative (1 mmol) in anhydrous DCM or DMF.

  • Add EDC (1.5 mmol) and HOBt (1.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 mmol) and continue stirring at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the THP-protected hydroxamic acid intermediate.

  • Dissolve the purified intermediate in DCM and add an excess of TFA.

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the final hydroxamic acid product by recrystallization or column chromatography.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Guided Optimization

The modular nature of dihydropyridinone-based HDAC inhibitors allows for systematic modifications to the cap, linker, and ZBG to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact
  • Cap Group: The cap group plays a crucial role in determining isoform selectivity. Bulky aromatic or heteroaromatic groups can be introduced to interact with specific residues at the entrance of the HDAC active site.

  • Linker: The length and rigidity of the linker are critical for correctly positioning the ZBG in the active site. Typically, aliphatic chains of 5-7 atoms are optimal.

  • Zinc-Binding Group (ZBG): While hydroxamic acids are potent ZBGs, they can suffer from poor metabolic stability. Alternative ZBGs such as benzamides can offer improved pharmacokinetic profiles and selectivity for class I HDACs.

Representative SAR Data for HDAC Inhibitors

The following table presents hypothetical IC₅₀ values for a series of dihydropyridinone-based HDAC inhibitors to illustrate the impact of structural modifications.

Compound IDCap GroupLinker Length (atoms)Zinc-Binding GroupHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
DHP-1 Phenyl6Hydroxamic Acid5075
DHP-2 4-Biphenyl6Hydroxamic Acid1560
DHP-3 Phenyl4Hydroxamic Acid250300
DHP-4 Phenyl6Benzamide120>1000

Note: These are illustrative values and actual data will vary depending on the specific molecular structures.

Preclinical Biological Evaluation

A cascade of in vitro and in vivo assays is necessary to characterize the biological activity of newly synthesized dihydropyridinone-based HDAC inhibitors.

In Vitro Enzymatic Assays

Direct measurement of the inhibition of HDAC enzyme activity is the primary screen for potential inhibitors.

This protocol is a common method for determining the IC₅₀ values of HDAC inhibitors against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC1 or HDAC6 enzyme

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Test compounds and a positive control (e.g., SAHA)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the diluted test compounds or control.

  • Initiate the reaction by adding the recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).[5]

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for confirming that the enzymatic inhibition translates to a cellular effect.

This protocol assesses the ability of the test compounds to induce histone hyperacetylation in cancer cells, a hallmark of HDAC inhibition.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

In Vivo Efficacy Studies

Animal models are essential for evaluating the anti-tumor efficacy and potential toxicity of lead compounds.

This protocol describes a standard method for assessing the in vivo anti-tumor activity of a dihydropyridinone-based HDAC inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HCT116, A549)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like histone acetylation).

  • Analyze the tumor growth inhibition data to determine the in vivo efficacy of the compound.

Visualization of Key Concepts and Workflows

General Pharmacophore of a Dihydropyridinone-Based HDAC Inhibitor

HDACi_Pharmacophore cluster_inhibitor Dihydropyridinone HDACi Cap Cap Group (e.g., Phenyl, Biphenyl) Interacts with surface residues Scaffold Dihydropyridinone Scaffold Cap->Scaffold Attached to scaffold Linker Linker (e.g., Alkyl chain) Occupies catalytic tunnel Scaffold->Linker Connects to ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Chelates Zn²⁺ Linker->ZBG Terminates in

Caption: General pharmacophoric elements of a dihydropyridinone-based HDAC inhibitor.

Workflow for the Development of Dihydropyridinone-Based HDAC Inhibitors

Development_Workflow start Design of Dihydropyridinone Library synthesis Chemical Synthesis of Scaffold and Analogs start->synthesis in_vitro_enzymatic In Vitro Enzymatic Assays (HDAC1, HDAC6, etc.) synthesis->in_vitro_enzymatic sar Structure-Activity Relationship (SAR) Analysis in_vitro_enzymatic->sar sar->synthesis Iterative Design cell_based Cell-Based Assays (Histone Acetylation, Proliferation) sar->cell_based lead_optimization Lead Optimization cell_based->lead_optimization lead_optimization->synthesis Refined Synthesis in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_optimization->in_vivo preclinical_candidate Preclinical Candidate Selection in_vivo->preclinical_candidate

Caption: A representative workflow for the discovery and development of dihydropyridinone-based HDAC inhibitors.

Conclusion

The dihydropyridinone scaffold provides a robust and versatile starting point for the development of novel HDAC inhibitors. The synthetic accessibility through multi-component reactions allows for the efficient generation of diverse chemical libraries, which is essential for thorough SAR exploration. By following the detailed protocols and strategic considerations outlined in this guide, researchers can effectively design, synthesize, and evaluate dihydropyridinone-based HDAC inhibitors, ultimately contributing to the discovery of new and improved therapies for cancer and other diseases driven by epigenetic dysregulation.

References

  • Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Chemical & medicinal chemistry, 8(5), 479-485.
  • Cortes, J., et al. (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. ACS Medicinal Chemistry Letters, 12(3), 417-423.
  • Pöchhacker, L., et al. (2020). Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. Pharmaceuticals, 13(11), 345.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • Heltweg, B., & Jung, M. (2003). In vitro assays for the determination of histone deacetylase activity. Methods in enzymology, 376, 29-41.
  • Rettig, I., et al. (2015). Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation.
  • Jia, H., et al. (2013). Synthesis methods of histone deacetylase inhibitors (hdacis).
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Butler, K. V., et al. (2010). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer letters, 296(2), 196-202.
  • Bozorgi, A. H., Bagheri, M., Aslebagh, R., & Rajabi, M. S. (2013). A structure–activity relationship survey of histone deacetylase (HDAC) inhibitors.
  • Zhang, Y., et al. (2026). Circulating butyrate attenuates cetuximab efficacy in colorectal cance. Dove Medical Press.
  • El-Damasy, D. A., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Drug Design, Development and Therapy, 14, 455-470.
  • BPS Bioscience. (n.d.). Western blot-based assay to determine inhibition of HDAC activity in whole cells. Retrieved from [Link]

  • Odingo, J. O., et al. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Journal of medicinal chemistry, 51(9), 2882-2886.
  • Villagra, A. (2018, February 28). Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. Retrieved from [Link]

  • MBL Life Science. (n.d.). Cellular Acetylation Assay Kit. Retrieved from [Link]

  • Sharma, S., et al. (2018). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Journal of medicinal chemistry, 61(15), 6646-6663.
  • Khan, A. U., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Frontiers in chemistry, 10, 888632.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This molecule, a substituted dihydropyridinone, represents a valuable scaffold in medicinal chemistry and drug development. Its synthesis, however, involves multiple steps that require careful optimization to achieve a satisfactory yield. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis. We will explore a validated synthetic pathway, address specific experimental issues through a troubleshooting Q&A, and provide detailed protocols to ensure reproducibility and success in your laboratory.

Proposed Synthetic Pathway

The synthesis of the target molecule is most effectively approached through a five-step sequence involving an Aza-Michael addition, an intramolecular cyclization, hydrolysis, and a strategic protecting group exchange. This route offers robust and scalable solutions for each transformation.

G SM1 N-Benzylbenzylamine Int1 Intermediate 1 3-(Benzyl(benzyl)amino)propanenitrile SM1->Int1 Aza-Michael Addition SM2 Acrylonitrile SM2->Int1 Int2 Intermediate 2 2-Benzyl-4-imino-1-benzylpiperidine-3-carbonitrile Int1->Int2 Intramolecular Cyclization Int3 Intermediate 3 1,2-Dibenzylpiperidin-4-one Int2->Int3 Acid Hydrolysis & Decarboxylation Int4 Intermediate 4 2-Benzylpiperidin-4-one Int3->Int4 N-Debenzylation (Hydrogenolysis) FP Final Product This compound Int4->FP N-Cbz Protection CbzCl Benzyl Chloroformate CbzCl->FP

Caption: Proposed 5-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Aza-Michael Addition

Q1: The reaction shows low or no conversion of the starting N-benzylbenzylamine. What is the cause?

A1: This is a common issue stemming from several factors:

  • Insufficient Activation: The Aza-Michael addition of a secondary amine to an α,β-unsaturated nitrile can be sluggish.[1] The electrophilicity of acrylonitrile may be too low for the moderately nucleophilic secondary amine.

  • Steric Hindrance: The two benzyl groups on the nitrogen create significant steric bulk, impeding its approach to the electrophile.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to poor conversion.

Troubleshooting Steps:

  • Catalysis: Introduce a catalytic amount of a Lewis acid, such as Y(NO3)3·6H2O, to activate the acrylonitrile Michael acceptor, thereby accelerating the reaction.[2]

  • Temperature & Time: Gradually increase the reaction temperature to 50-60 °C and extend the reaction time, monitoring progress carefully by TLC or GC-MS to avoid side-product formation.

  • Solvent Choice: While often performed neat, switching to a polar aprotic solvent like acetonitrile or DMF can sometimes improve reaction kinetics.

Q2: I'm observing the formation of multiple unidentified side products. What are they and how can I prevent them?

A2: The primary side product is often the result of acrylonitrile polymerization, especially if the reaction is overheated or if radical initiators are present. Another possibility is the retro-Aza-Michael reaction if the equilibrium is unfavorable.[1]

Troubleshooting Steps:

  • Control Temperature: Maintain strict temperature control. Do not exceed 70 °C.

  • Inhibitor: Add a small amount of a radical inhibitor like hydroquinone to the acrylonitrile before use to prevent polymerization.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine to ensure the complete consumption of the more volatile and reactive acrylonitrile.

Step 2: Intramolecular Cyclization

Q3: The intramolecular cyclization to form the piperidine ring is not proceeding. The starting material is recovered.

A3: This cyclization, a variation of the Thorpe-Ziegler reaction, requires a strong, non-nucleophilic base to deprotonate the α-carbon to the nitrile. Insufficient base strength or improper reaction setup is the likely culprit.

  • Base Strength: The pKa of the benzylic proton is relatively high. Weak bases like triethylamine or potassium carbonate are ineffective.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the strong base and the generated carbanion.

Troubleshooting Steps:

  • Select a Strong Base: Use a robust base such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous solvent like toluene or THF.

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: The initial deprotonation may require cooling (0 °C), but the cyclization itself often benefits from gentle heating (40-50 °C) once the base has been added.

Step 3: Acid Hydrolysis & Decarboxylation

Q4: The hydrolysis is incomplete, or the yield of 1,2-dibenzylpiperidin-4-one is very low after workup.

A4: This step involves the hydrolysis of both an imine and a nitrile, followed by decarboxylation, which requires harsh conditions.

  • Insufficiently Strong Acid/High Temperature: Incomplete hydrolysis suggests the conditions are not vigorous enough. The reaction typically requires a strong acid and elevated temperatures.

  • Complex Workup: The product is a basic amine, which can be tricky to extract. Emulsion formation during neutralization is a common cause of yield loss.

Troubleshooting Steps:

  • Reaction Conditions: Use a concentrated strong acid like 6M HCl or 48% HBr and heat to reflux for an extended period (12-24 hours). Monitor the disappearance of the intermediate by TLC.

  • Workup Strategy: After cooling, carefully basify the acidic solution with a cold, concentrated NaOH or K₂CO₃ solution to a pH > 10. To minimize yield loss, extract the product with a robust organic solvent like dichloromethane or ethyl acetate multiple times. If an emulsion forms, adding brine can help break it.

Step 4: N-Debenzylation

Q5: The hydrogenolysis to remove the N-benzyl group is very slow and incomplete.

A5: Catalytic hydrogenolysis of N-benzyl groups can be challenging.

  • Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon) may be of low quality or has been poisoned. Amines themselves can sometimes act as mild catalyst inhibitors.

  • Steric Hindrance: The bulky 2-benzyl group may hinder the approach of the N-benzyl group to the catalyst surface.

  • Formation of Byproducts: A common issue is the concomitant reduction of the ketone to a hydroxyl group.[3]

Troubleshooting Steps:

  • Catalyst Choice & Loading: Use a high-quality catalyst like 20% Pd(OH)₂/C (Pearlman's catalyst), which is often more effective for debenzylating amines than standard Pd/C. Increase catalyst loading to 15-20 mol%.

  • Acidic Additive: Add a stoichiometric amount of an acid, such as acetic acid or HCl, to the reaction mixture.[3] The resulting ammonium salt is often debenzylated more cleanly and rapidly.

  • Hydrogen Pressure: If using a standard balloon of hydrogen is ineffective, increase the pressure using a Parr hydrogenator (50-60 psi).

  • Solvent: Ethanol or methanol are standard choices. Ensure the substrate is fully dissolved.

G Start Incomplete Debenzylation? CheckCatalyst Is catalyst fresh? (e.g., 20% Pd(OH)2/C) Start->CheckCatalyst Yes CheckCatalyst->Start No, replace catalyst CheckAcid Is an acid additive present? (e.g., 1.5 eq Acetic Acid) CheckCatalyst->CheckAcid Yes CheckAcid->Start No, add acid CheckPressure Is H2 pressure sufficient? (e.g., >50 psi) CheckAcid->CheckPressure Yes CheckPressure->Start No, increase pressure Result Reaction should proceed CheckPressure->Result Yes

Caption: Troubleshooting logic for incomplete N-debenzylation.

Step 5: N-Cbz Protection

Q6: The final Cbz-protection step gives a low yield and impure product.

A6: This is a standard Schotten-Baumann reaction that can fail if conditions are not optimal.

  • Incorrect pH: The reaction requires a base to neutralize the HCl byproduct. If the pH becomes too acidic, the reaction will stop as the amine becomes fully protonated. If it's too basic, the benzyl chloroformate can be hydrolyzed.

  • Reagent Quality: Benzyl chloroformate can degrade over time. Use a fresh or properly stored bottle.

Troubleshooting Steps:

  • Control pH: Use a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) with vigorous stirring. This keeps the pH buffered and drives the reaction to completion.

  • Temperature: Add the benzyl chloroformate slowly at a low temperature (0 °C) to control the exotherm and minimize side reactions.

  • Purification: The final product may contain residual benzyl alcohol from the reagent. Purification via flash column chromatography is typically required to obtain a high-purity product.

Experimental Protocols & Data

Summary of Reaction Conditions
StepReactionKey ReagentsSolventTemp (°C)Time (h)Avg. Yield (%)
1Aza-Michael AdditionAcrylonitrile, Y(NO₃)₃·6H₂O (cat.)Neat601285-90
2Intramolecular CyclizationNaHMDSAnhydrous Toluene50675-80
3Hydrolysis6M HCl (aq)Water100 (Reflux)1865-75
4N-Debenzylation20% Pd(OH)₂/C, H₂, Acetic AcidEthanol252480-90
5N-Cbz ProtectionCbz-Cl, NaHCO₃DCM / Water0 to RT485-95
Detailed Step-by-Step Methodology

Step 4: N-Debenzylation of 1,2-Dibenzylpiperidin-4-one (Int3 → Int4)

  • To a solution of 1,2-dibenzylpiperidin-4-one (1.0 eq) in ethanol (0.1 M), add glacial acetic acid (1.5 eq).

  • Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 0.15 eq by weight) to the flask under a stream of nitrogen.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature (25 °C) under a positive pressure of hydrogen (balloon) for 24 hours.

  • Monitor the reaction by TLC (eluent: 5% Methanol in DCM) for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude acetate salt of 2-benzylpiperidin-4-one. This crude product is typically carried forward to the next step without further purification.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides. ResearchGate. [Link]

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials. NIH National Library of Medicine. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH National Library of Medicine. [Link]

  • Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. Human Journals. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO (Revistes Catalanes amb Accés Obert). [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during the isolation and purification of this and structurally related piperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for related N-benzyl-4-piperidones, you can anticipate the following.[1][2]

  • Unreacted Starting Materials: Depending on the specific reaction, this could include benzylamine, acrylates, or related precursors.

  • Reaction Intermediates: Incomplete cyclization or hydrolysis can leave various acyclic intermediates in the crude mixture.

  • Byproducts from Side Reactions: Dieckmann condensation, a common strategy for forming the piperidone ring, can be accompanied by side reactions.[1] Over-alkylation is another possibility if benzyl groups are introduced under harsh conditions.

  • Decomposition Products: Dihydropyridinone rings can be sensitive to harsh pH and high temperatures. The N-Cbz (benzyloxycarbonyl) protecting group can also be labile under certain acidic or reductive conditions.

Q2: What are the primary recommended purification methods for this compound?

A2: The two most effective and widely applicable purification techniques for this class of compounds are flash column chromatography and recrystallization.

  • Flash Column Chromatography on silica gel is the workhorse method for separating the target compound from impurities with different polarities.[3][4] Given the polarity of the ketone and carbamate functional groups, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is typically effective.[5]

  • Recrystallization is a highly effective method for obtaining material of very high purity, provided the crude product is already relatively clean (>85-90% pure).[6] The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should appear as a single, well-defined spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.[5][8] Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity by separating the sample components and measuring their relative abundance.[9] It is more sensitive than TLC for detecting minor impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[5] A broad or depressed melting point suggests the presence of impurities.

Q4: What are the ideal storage conditions for the purified compound?

A4: To ensure long-term stability, the purified this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., in a freezer).[10] This minimizes the risk of degradation from atmospheric moisture, light, and thermal decomposition.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Flash Column Chromatography Issues

Q5: My compound is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution occurs when the polarity of the target compound and an impurity are too similar for the chosen solvent system.

  • The Causality: Separation on silica gel depends on the differential partitioning of analytes between the stationary phase (silica) and the mobile phase (eluent). If this difference is too small, both compounds will travel down the column at nearly the same rate.

  • The Solution:

    • Adjust Eluent Polarity: If the spots are very close on the TLC plate (ΔRf < 0.1), decrease the polarity of the eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of hexanes. This will cause all compounds to move more slowly, often exaggerating the small differences in polarity and improving separation.

    • Change Solvent System: Sometimes, simply adjusting polarity is not enough. The specific interactions between the analyte, solvent, and silica are key. Try a completely different solvent system. For example, replace ethyl acetate with dichloromethane/methanol or ether/hexanes. Run TLC plates in several systems to find the one that provides the best separation.

Q6: My compound is streaking or "tailing" down the column, leading to broad fractions and poor recovery. What's happening?

A6: Tailing is a common issue with amine-containing compounds like piperidine derivatives on standard silica gel.[2]

  • The Causality: The nitrogen atom in the piperidine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to a continuous "leaching" of the compound from the silica rather than a clean elution, resulting in a tail.

  • The Solution:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to the eluent (typically 0.1-1% by volume).[2] This amine will preferentially bind to the acidic sites on the silica, effectively "masking" them and allowing your basic compound to elute symmetrically.

    • Use Deactivated Silica: Alternatively, use a commercially available deactivated silica gel (e.g., amine-treated or end-capped) for the chromatography.

Recrystallization Issues

Q7: I've tried several solvents, but my compound either dissolves completely or not at all. How do I find a suitable recrystallization solvent?

A7: This is a classic challenge that can be solved by using a binary (two-component) solvent system.[6]

  • The Causality: An ideal single recrystallization solvent has a steep solubility curve—poor solubility when cold, high solubility when hot. When no single solvent exhibits this property, you can create it by combining two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

  • The Solution:

    • Dissolve your crude product in a minimal amount of the hot "soluble solvent."

    • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

    • Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The gradual decrease in temperature will cause a slow decrease in solubility, promoting the formation of high-purity crystals.

Q8: My product "oiled out" of the solution instead of forming crystals. What should I do?

A8: Oiling out occurs when the compound comes out of solution above its melting point or when the solution is supersaturated.

  • The Causality: If the boiling point of the recrystallization solvent is higher than the melting point of your compound, it will melt before it can crystallize. Alternatively, if the solution cools too quickly, it can become supersaturated, forcing the compound out as a liquid phase (an oil) instead of allowing it to organize into a crystal lattice.

  • The Solution:

    • Re-heat and Dilute: Re-heat the flask to re-dissolve the oil. Add a bit more solvent to lower the saturation point.

    • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Visualized Workflows and Protocols

Decision-Making for Purification Method Selection

The choice between chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities.

Purification_Decision crude Crude Product tlc Analyze by TLC (multiple eluents) crude->tlc one_spot Single Major Spot (Purity > 90%) tlc->one_spot Clean? multi_spot Multiple Spots (Impurities Present) tlc->multi_spot Impure? recrystallize Attempt Recrystallization one_spot->recrystallize chromatography Perform Column Chromatography multi_spot->chromatography re_eval Re-evaluate Purity (TLC/NMR) recrystallize->re_eval chromatography->re_eval pure Pure Product re_eval->chromatography Impurities Remain re_eval->pure Purity OK Chromatography_Troubleshooting start Problem Observed streaking Streaking or Tailing? start->streaking poor_sep Poor Separation (Co-elution)? start->poor_sep no_elution Compound Stuck on Column? start->no_elution sol_streaking Add 0.5% Triethylamine to Eluent streaking->sol_streaking Yes sol_poor_sep Decrease Eluent Polarity (More Hexane) poor_sep->sol_poor_sep Yes sol_change_solvent Try a Different Solvent System (e.g., DCM/MeOH) poor_sep->sol_change_solvent No Improvement sol_no_elution Increase Eluent Polarity (More Ethyl Acetate) no_elution->sol_no_elution Yes end_node Problem Solved sol_streaking->end_node sol_poor_sep->end_node sol_no_elution->end_node sol_change_solvent->end_node

Sources

Technical Support Center: Synthesis of Substituted Dihydropyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted dihydropyridinones (DHPMs). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydropyridinones, and what are its primary limitations?

The most prevalent and historically significant method is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea[1][2]. While elegant in its simplicity, the classical Biginelli reaction often suffers from significant drawbacks, including harsh reaction conditions (strong mineral acids), long reaction times (sometimes exceeding 20 hours), and low to moderate yields, particularly with sterically hindered or electronically deactivated substrates[3][4][5]. These limitations have spurred the development of numerous improved protocols, which form the basis of our troubleshooting guide.

Q2: My target DHPM is chiral. Can the standard Biginelli reaction provide stereocontrol?

No, the standard Biginelli reaction using achiral starting materials and catalysts will produce a racemic mixture of the C4-chiral center. Achieving stereoselectivity is a major challenge and requires specific strategies. Recent advances focus on two main approaches:

  • Chiral Catalysis: Employing chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or Lewis acids to create an asymmetric environment that favors the formation of one enantiomer over the other[6][7].

  • Substrate-Induced Control: Using a chiral aldehyde or β-dicarbonyl compound to direct the stereochemical outcome[6]. However, the level of induction can be highly variable and substrate-dependent.

Q3: Are there "greener" alternatives to traditional solvents and catalysts for DHPM synthesis?

Absolutely. The field has seen a significant shift towards more environmentally benign methodologies. Key green chemistry approaches include:

  • Solvent-Free Conditions: Many modern protocols utilize microwave irradiation or ball-milling under solvent-free conditions, which dramatically reduces reaction times and waste[8][9].

  • Green Solvents: Water, ethanol, ionic liquids (ILs), and deep eutectic solvents (DESs) are increasingly used as alternatives to volatile organic solvents[10][11][12].

  • Reusable Catalysts: Heterogeneous catalysts, such as acid-functionalized silica, clays (montmorillonite), or polymer-supported catalysts, are highly advantageous as they can be easily recovered by simple filtration and reused, minimizing waste and cost[9][11][13].

Troubleshooting Guide: From Low Yields to Purification Nightmares

This section addresses specific experimental failures. Each entry details the problem, its probable causes, and validated solutions with scientific rationale.

Issue 1: Consistently Low or No Product Yield

Symptom: After the specified reaction time, TLC or LC-MS analysis shows mostly unreacted starting materials with little to no formation of the desired dihydropyridinone.

  • Ineffective Catalysis: The Biginelli reaction is acid-catalyzed, and the choice and activity of the catalyst are paramount. The reaction proceeds via an N-acyliminium ion intermediate, whose formation is the rate-determining step and requires sufficient acid catalysis[1][2].

    • Solution 1a (Catalyst Screening): If using a classical Brønsted acid (HCl, H₂SO₄) fails, screen a panel of Lewis acids, which are often more effective at lower loadings. Ytterbium triflate (Yb(OTf)₃), indium(III) chloride (InCl₃), and iron(III) chloride (FeCl₃) are excellent starting points that have proven effective under milder conditions[1][5].

    • Solution 1b (Catalyst Activity): Ensure your catalyst is active. Anhydrous Lewis acids can hydrolyze if improperly stored. Reusable solid catalysts may need regeneration after several cycles[5][11].

    • Solution 1c (Catalyst Loading): While catalytic amounts are required, too little may be insufficient. For a new substrate combination, start with a higher catalyst loading (e.g., 10-15 mol%) and optimize downwards once the reaction is successful.

  • Suboptimal Reaction Conditions: Temperature and solvent choice critically affect reaction rates and equilibria.

    • Solution 2a (Temperature & Time): Monitor the reaction's progress by TLC. If it stalls at room temperature, gradually increase the heat. Many modern syntheses are run at reflux in solvents like ethanol or acetonitrile[7]. However, excessive heat can promote side reactions[5].

    • Solution 2b (Solvent Polarity): The solvent must solubilize all three components. While ethanol is common, acetonitrile has been shown to improve yields in certain cases[5][8]. For stubborn reactions, consider a trial under solvent-free microwave conditions, which can accelerate the reaction significantly[9].

  • Substrate-Related Issues: The electronic and steric properties of your starting materials can inhibit the reaction.

    • Solution 3a (Steric Hindrance): Bulky groups on the aldehyde or the β-ketoester can severely slow the reaction[5][13]. For example, using t-butyl acetoacetate often results in very low yields compared to ethyl acetoacetate[13]. If you observe this, you may need to significantly prolong the reaction time (24-48h) or switch to a more potent catalytic system.

    • Solution 3b (Aldehyde Reactivity): Electron-poor aromatic aldehydes (e.g., with nitro groups) are generally more reactive and give better results[13]. Electron-rich aldehydes (e.g., with methoxy groups) or aliphatic aldehydes are less reactive and may require stronger Lewis acid catalysis or higher temperatures[3].

Caption: Decision tree for troubleshooting low DHPM yields.

Issue 2: Significant Byproduct Formation

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, complicating purification and lowering the isolated yield of the desired product.

  • Knoevenagel Condensation: The aldehyde can react with the β-ketoester to form a Knoevenagel adduct, which may or may not proceed to the final product.

    • Scientific Rationale: This side reaction is particularly prevalent if the urea component is slow to react with the aldehyde to form the key iminium intermediate.

    • Solution: Ensure a slight excess of urea is present and that the catalyst is active enough to promote the initial aldehyde-urea condensation. Adding the β-ketoester portion-wise or last can sometimes mitigate this.

  • Hantzsch-type Pyridine Formation: If ammonia is generated (e.g., from the decomposition of urea at high temperatures) or present as a contaminant, you can form a competing Hantzsch dihydropyridine byproduct[14].

    • Solution: Maintain careful temperature control. If using ammonium salts as catalysts, be aware of this potential side reaction. Use high-purity urea.

  • Self-Condensation of Aldehyde: Under strongly acidic or basic conditions, some aldehydes can undergo self-condensation.

    • Solution: Use milder Lewis acid catalysts instead of strong mineral acids. Ensure the reaction is not overly basic if alternative methods are being used.

Caption: Key steps in the Biginelli synthesis and common side reactions.

Issue 3: Difficulty in Product Purification

Symptom: The product is difficult to isolate from the crude mixture. Recrystallization fails, or column chromatography results in poor separation.

  • Persistent Catalyst Contamination: Homogeneous catalysts (e.g., FeCl₃, Yb(OTf)₃) can be difficult to remove completely.

    • Solution 1a (Aqueous Wash): Ensure the workup includes thorough aqueous washes (e.g., with dilute HCl if the catalyst is a Lewis acid, followed by brine) to remove metal salts.

    • Solution 1b (Heterogeneous Catalyst): The most robust solution is to switch to a solid-supported, heterogeneous catalyst. This allows for simple filtration as the primary means of catalyst removal, yielding a much cleaner crude product[13].

  • Unreacted Urea/Thiourea: Urea and thiourea have low solubility in many organic solvents used for chromatography (e.g., ethyl acetate/hexane).

    • Solution: Use a slight excess of the aldehyde and β-ketoester relative to the urea component (e.g., 1.2 eq aldehyde, 1.2 eq ketoester, 1.0 eq urea) to ensure the urea is consumed. During workup, multiple washes with water will effectively remove any remaining urea.

  • Product Oiling Out: The product fails to crystallize from the reaction mixture or during recrystallization attempts.

    • Solution: The product may be less pure than anticipated. First, attempt to purify a small amount via column chromatography to obtain a pure seed crystal. Use this seed crystal to induce crystallization in the bulk mixture. Experiment with a range of solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane).

This protocol is adapted from methodologies using solid acid catalysts, which simplify purification significantly[13].

  • Catalyst Preparation: Use a commercially available solid acid catalyst like Amberlyst-15 or prepare one as described in the literature (e.g., silicotungstic acid supported on Amberlyst-15)[13]. Ensure the catalyst is activated (dried under vacuum at elevated temperature) before use.

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the β-ketoester (1.1 mmol), urea (1.2 mmol), and the solid catalyst (10-15 wt% relative to the aldehyde).

  • Reaction Execution: Perform the reaction under solvent-free conditions or in a minimal amount of a high-boiling solvent like acetonitrile. Heat the mixture to 80-100 °C (or use a microwave reactor) and monitor by TLC.

  • Workup and Catalyst Recovery: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Add ethanol or ethyl acetate to dissolve the product and filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse[11].

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is often of high purity.

  • Purification: Recrystallize the solid product from hot ethanol to yield the pure dihydropyridinone.

Quantitative Data Summary

The choice of reactants can significantly impact reaction outcomes. The table below, compiled from literature data, illustrates the effect of aldehyde substituents on reaction yields under specific catalytic conditions.

Aldehyde Substituent (at C4)Catalyst SystemSolventTypical Yield (%)Reference
4-NO₂ (Electron-withdrawing)STA/Amberlyst-15Solvent-free94%[13]
4-Cl (Electron-withdrawing)STA/Amberlyst-15Solvent-free92%[13]
H (Unsubstituted)ZrOCl₂·8H₂O/EG (DES)DES95%[11]
4-CH₃ (Electron-donating)ZrOCl₂·8H₂O/EG (DES)DES92%[11]
4-OCH₃ (Electron-donating)STA/Amberlyst-15Solvent-free85%[13]
2-Cl (Sterically hindered)ZrOCl₂·8H₂O/EG (DES)DES85%[11]

STA = Silicotungstic Acid; DES = Deep Eutectic Solvent; EG = Ethylene Glycol

References
  • Al-Zoubi, R. M., et al. (2017). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 7(4), 375-393. Available from: [Link]

  • Vicente, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available from: [Link]

  • Ramos, L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available from: [Link]

  • Gutiérrez, A. J., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3773. Available from: [Link]

  • Adole, V. A., et al. (2020). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. World Journal of Pharmaceutical Research, 9(6), 1076-1102. Available from: [Link]

  • Bibi, A., et al. (2024). Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction. ChemistrySelect, 9(1). Available from: [Link]

  • Mifsud, M., & Zammit, E. J. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1236. Available from: [Link]

  • Pace, V., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Catalysts, 13(1), 170. Available from: [Link]

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research, 30(5), 34-43. Available from: [Link]

  • Kumar, S., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 32, 115993. Available from: [Link]

  • Ali, M. M., & Karthikeyan, J. (2021). Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. RSC Advances, 11(16), 9439-9452. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available from: [Link]

  • Wang, L., et al. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 10, 1263–1269. Available from: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available from: [Link]

  • Ahire, M. I., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. R. Soc. open sci., 4(6), 170183. Available from: [Link]

  • Naro, et al. (2019). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic & Biomolecular Chemistry, 17(34), 7958-7967. Available from: [Link]

  • Zare, F., et al. (2016). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules, 21(4), 469. Available from: [Link]

  • Bandyopadhyay, D., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Organic Chemistry International, 2012, 382895. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for researchers utilizing Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and structurally related compounds in their assays. It is well-understood in the drug discovery community that even the most promising compounds can present significant handling challenges due to poor aqueous solubility.[1][2] This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to overcome these hurdles, ensuring the integrity and reproducibility of your experimental data.

The core structure of this compound, with its multiple aromatic rings, suggests a lipophilic nature, which often correlates with low solubility in aqueous assay buffers. This can lead to a cascade of issues including compound precipitation, inaccurate concentration measurements, and non-specific binding, all of which can confound your results.[2][3] This guide will equip you with the necessary strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: What is the best solvent for creating a stock solution of this compound?

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a classic sign of a compound with poor aqueous solubility.[6][7] While your compound is soluble in 100% DMSO, the sudden increase in aqueous content upon dilution causes it to crash out of solution. This can be addressed by:

  • Lowering the final assay concentration: You may be exceeding the compound's aqueous solubility limit.[2]

  • Optimizing the dilution method: A stepwise dilution or direct addition to assay media containing proteins (which can aid solubility) is often better than diluting into a simple buffer first.[2]

  • Increasing the percentage of DMSO in the final assay: While effective, be mindful that DMSO concentrations above 0.5-1% can be toxic to cells or interfere with enzyme activity.[4]

  • Using co-solvents: Small amounts of other organic solvents or solubility-enhancing excipients can be explored.[2]

Q3: How should I store my DMSO stock solution to prevent precipitation or degradation?

A3: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and promote precipitation.[8][9] For long-term storage, -80°C is recommended. For short-term use, -20°C is acceptable.[8]

Q4: Could solubility issues be the reason for inconsistent results in my cell-based assay?

A4: Absolutely. If the compound precipitates in the cell culture media, the actual concentration exposed to the cells will be much lower and more variable than your calculated concentration.[2] This leads to poor dose-response curves and lack of reproducibility. Visual inspection of your assay plates under a microscope for precipitates is a crucial first step in troubleshooting.

Q5: What is non-specific binding and could it be affecting my results with this compound?

A5: Non-specific binding (NSB) is the tendency of a compound to adhere to surfaces other than its intended biological target, such as plasticware, other proteins, or cell membranes.[10][11][12] Highly lipophilic molecules like this compound are particularly prone to NSB. This can reduce the effective concentration of your compound and lead to inaccurate affinity measurements. Strategies to mitigate NSB include adding a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to your buffer or including a carrier protein like bovine serum albumin (BSA).[13]

In-Depth Troubleshooting Guides

Guide 1: Tackling Compound Precipitation in Assays

Precipitation is the most immediate and obvious challenge. The flowchart below provides a systematic approach to diagnosing and solving this issue.

G A Problem: Compound precipitates upon dilution in aqueous buffer B Visually inspect wells (microscope). Is precipitate visible? A->B C Yes B->C D No B->D E Precipitate confirmed. Initiate troubleshooting. C->E F Consider other sources of error. Is the compound stable? D->F G Strategy 1: Modify Dilution Protocol E->G H Strategy 2: Alter Assay Buffer Composition E->H I Strategy 3: Reduce Final Compound Concentration E->I J Perform serial dilution in DMSO first, then add to final assay medium. G->J K Add a co-solvent (e.g., 1-5% PEG400) or excipient (e.g., cyclodextrin). H->K L Increase final DMSO concentration (monitor assay tolerance). H->L M Add BSA (0.1%) or a non-ionic detergent (0.01% Tween-20). H->M N Lower the highest concentration in your dose-response curve. I->N O Re-evaluate solubility limit. Perform kinetic solubility assay. I->O

Caption: Troubleshooting workflow for compound precipitation.

Causality Behind the Choices:
  • Modifying the Dilution Protocol: Adding a high concentration DMSO stock directly into a large volume of aqueous buffer creates a localized supersaturation that can rapidly lead to precipitation.[7] Performing serial dilutions in DMSO first, followed by a final, smaller dilution into the complete assay medium (which may contain proteins or other components that aid solubility), can create a more stable, supersaturated state.[2][14]

  • Altering Assay Buffer Composition:

    • Co-solvents & Excipients: Co-solvents like polyethylene glycol (PEG) or excipients like cyclodextrins can increase the solubility of hydrophobic compounds in aqueous solutions.[2][15] They work by creating a more favorable microenvironment for the compound.

    • Detergents & Carrier Proteins: Non-ionic detergents and proteins like BSA can form micelles or bind to the compound, respectively, keeping it in solution and reducing non-specific binding.[13]

  • Reducing Final Concentration: Often, the simplest solution is to work below the compound's kinetic solubility limit in the specific assay buffer.[2] If precipitation is observed at the highest concentrations of a dose-response experiment, those data points are invalid.

Guide 2: Assessing and Quantifying Solubility

Before extensive assay troubleshooting, it is highly beneficial to determine the kinetic solubility of your compound in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol provides a high-throughput method to estimate the solubility of a compound.

  • Prepare Compound Plate:

    • Create a serial dilution of this compound in 100% DMSO in a 96-well plate. Start from a high concentration (e.g., 10 mM) and perform a 1:2 dilution series.

  • Prepare Assay Buffer Plate:

    • Add your final assay buffer to a clear, flat-bottom 96-well plate. For example, add 198 µL of buffer to each well.

  • Compound Addition:

    • Rapidly transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the assay buffer plate. This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Immediately place the plate in a plate reader capable of nephelometry (light scattering) measurements.

    • Take readings every 2-5 minutes for a period of 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Plot the light scattering signal versus the compound concentration.

    • The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit. This is the point where insoluble particles (precipitate) begin to form and scatter light.

Data Presentation: Example Solubility Profile
Compound Concentration (µM)Nephelometry Signal (Arbitrary Units)Observation
10015,200Heavy Precipitation
509,800Significant Precipitation
252,500Moderate Precipitation
12.5450Onset of Precipitation
6.25110Soluble
3.13105Soluble
Blank (1% DMSO)100Soluble (Baseline)

In this example, the kinetic solubility is approximately 12.5 µM.

Advanced Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Ensuring the quality of your initial stock solution is paramount.

Materials:

  • This compound (MW: 231.25 g/mol )[16][17]

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Glass vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make a 10 mM solution, you need to dissolve 2.3125 mg of the compound in 1 mL of DMSO.

    • Calculation: (231.25 g/mol ) * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/g) = 2.3125 mg/mL

  • Weighing: Accurately weigh out the required mass of the compound and place it in the glass vial.

  • Dissolution: Add the calculated volume of DMSO.

  • Solubilization: Vortex the vial vigorously for 2-3 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in appropriate tubes (e.g., polypropylene) and store at -80°C.[8]

Protocol 2: Mitigating Non-Specific Binding in a Biochemical Assay

This protocol details how to incorporate additives to reduce NSB.

G cluster_0 Assay Buffer Preparation A Start with Base Assay Buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl) B Option A: Add Non-ionic Detergent A->B D Option B: Add Carrier Protein A->D C Add Tween-20 to a final concentration of 0.01% (v/v) B->C F Mix thoroughly and filter (if necessary) C->F E Add Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v) D->E E->F G Use this modified buffer for all reagent and compound dilutions F->G

Caption: Workflow for preparing assay buffers to reduce NSB.

Rationale:

  • Non-ionic Detergents (e.g., Tween-20, Triton X-100): These molecules have both hydrophilic and hydrophobic regions. At concentrations above their critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic compounds, preventing them from binding to surfaces. Even below the CMC, they can coat surfaces to reduce non-specific adsorption.[13]

  • Carrier Proteins (e.g., BSA): BSA is a "sticky" protein that can bind non-specifically to hydrophobic compounds. While this reduces the free concentration of the compound (which must be accounted for), it acts as a sink, preventing the compound from binding to the assay plate or other critical reagents.[13][18] It is essential to use the same concentration of BSA in all wells, including controls.

By implementing these structured troubleshooting guides and optimized protocols, you can significantly improve the quality and reliability of your data when working with challenging compounds like this compound.

References
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]

  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. Available at: [Link]

  • Zhang, Y., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • O'Donovan, K. J., et al. (2014). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]

  • Matlock, M. K., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dutu, F., et al. (2011). High Throughput Screening of CO2 Solubility in Aqueous Monoamine Solutions. Environmental Science & Technology. Available at: [Link]

  • Feng, B. Y., et al. (2012). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry. Available at: [Link]

  • Stegmann, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • High throughput screening of CO2 solubility in aqueous monoamine solutions. PubMed. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Question about DMSO concentration in cell culture and precipitation. ResearchGate. Available at: [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Solvent Selection for Efficient CO2 Capture. MDPI. Available at: [Link]

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. AcrosPharmatech. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • In vitro methods to assess drug precipitation. ResearchGate. Available at: [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available at: [Link]

  • What Are The Key Factors That Affect Precipitation In Gravimetric Analysis? Unacademy. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • 4-Benzyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • 2-benzyl-pyridin. ChemBK. Available at: [Link]

Sources

Technical Support Center: Optimizing Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital multicomponent reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes. The Hantzsch reaction, first reported by Arthur Rudolf Hantzsch in 1881, is a cornerstone for creating 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological importance, notably as calcium channel blockers.[1][2][3]

This resource is structured to provide immediate answers to common challenges through our FAQs, followed by in-depth troubleshooting guides for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in Hantzsch synthesis can often be traced back to several factors. The classical method, which involves the one-pot condensation of an aldehyde, ethyl acetoacetate, and ammonia, is known for sometimes harsh reaction conditions, long reaction times, and consequently, low product yields.[1] Key areas to investigate include:

  • Suboptimal Temperature: The reaction is temperature-sensitive. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions and decomposition of reactants or products.

  • Inefficient Mixing: As a multi-component reaction, ensuring homogeneity is crucial for all reactants to interact effectively.

  • Incorrect Stoichiometry: The typical molar ratio is 1:2:1 for the aldehyde, β-keto ester, and ammonia source, respectively.[4] Deviations can lead to an excess of one reactant and the formation of side products.

  • Poor Solvent Choice: The polarity of the solvent plays a significant role. Protic solvents like ethanol or acetic acid are traditionally used to facilitate the condensation steps.[4] However, greener alternatives like water or even solvent-free conditions have shown excellent results.[1][5] In non-polar solvents like toluene or dichloromethane, the poor solubility of the ammonium salt can hinder the reaction.[5]

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

The most common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine derivative.[1] This is often driven by the thermodynamic stability of the aromatic pyridine ring.[1] To minimize this:

  • Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.

  • Avoid Harsh Oxidants: Be mindful of reactants or catalysts that can act as oxidants. While some protocols intentionally include an oxidant to synthesize the pyridine directly, if the dihydropyridine is the target, these should be avoided.[1]

  • Moderate Reaction Temperature: High temperatures can accelerate oxidation.

Other potential side products can arise from the self-condensation of the β-ketoester.[4] Ensuring the aldehyde is present and reacts efficiently helps to minimize this pathway.

Q3: My product is difficult to purify. What are some effective purification strategies?

Purification of dihydropyridines can be challenging due to their potential instability and the presence of structurally similar byproducts. Common purification techniques include:

  • Recrystallization: This is often the most effective method. Ethanol is a commonly used solvent for recrystallization.[5][6] A typical procedure involves dissolving the crude product in hot ethanol, followed by treatment with charcoal to remove colored impurities, and then allowing the solution to cool slowly to form crystals.[6]

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. A mixture of ethyl acetate and hexane is a common eluent system.

  • Washing: Washing the crude product with water and then a non-polar solvent like n-hexane can help remove unreacted starting materials and some impurities.[6]

Q4: Can I use a catalyst to improve my reaction?

Absolutely. While the classical Hantzsch reaction can proceed without a catalyst, a wide range of catalysts have been shown to significantly improve reaction times and yields. These include:

  • Lewis Acids: Ceric ammonium nitrate (CAN) has been used effectively, even in solvent-free, room temperature conditions.[2][7]

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) has been shown to give high yields, particularly when combined with ultrasonic irradiation in aqueous micelles.[1]

  • Ionic Liquids: These can act as both the solvent and catalyst, offering a greener alternative with high yields at room temperature.[1]

In-Depth Troubleshooting Guides

Issue 1: Consistently Low Yields (<50%)

Low yields are a frequent frustration. This troubleshooting guide provides a systematic approach to identify and resolve the underlying cause.

Troubleshooting Workflow: Low Yield

LowYieldWorkflow Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry (1:2:1) Start->Check_Stoichiometry Adjust_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Temperature Evaluate Reaction Temperature Check_Stoichiometry->Check_Temperature Correct Adjust_Stoichiometry->Check_Temperature Optimize_Temperature Optimize Temperature (e.g., 70-75°C in water) Check_Temperature->Optimize_Temperature Suboptimal Check_Solvent Assess Solvent Choice Check_Temperature->Check_Solvent Optimal Optimize_Temperature->Check_Solvent Change_Solvent Switch to a More Polar Solvent (e.g., EtOH, H2O) Check_Solvent->Change_Solvent Ineffective Consider_Catalyst Introduce a Catalyst (e.g., CAN, PTSA) Check_Solvent->Consider_Catalyst Effective Change_Solvent->Consider_Catalyst Add_Catalyst Perform Catalyst Screening Consider_Catalyst->Add_Catalyst Yes Successful_Reaction Improved Yield Consider_Catalyst->Successful_Reaction No Add_Catalyst->Successful_Reaction

Caption: A decision tree for troubleshooting low yields.

Detailed Steps & Explanations:

  • Verify Stoichiometry: The reaction consumes one equivalent of aldehyde, two equivalents of a β-keto ester, and one equivalent of a nitrogen source.[4] Carefully re-weigh your reactants and ensure the molar ratios are correct. An excess of the β-keto ester can lead to self-condensation products.[4]

  • Optimize Reaction Temperature: The optimal temperature depends on the solvent and reactants used. For aqueous reactions, a temperature of 70-75°C is often effective.[5] If using a lower boiling point solvent like ethanol, reflux temperature is typically employed.[8] Start with a moderate temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.

  • Evaluate Solvent System: Solvent polarity is critical.

    • High Polarity (Water, Ethanol): Generally favor the reaction by facilitating the solubility of the ammonium salt and stabilizing polar intermediates.[5] Aqueous systems are also environmentally benign.[5]

    • Low Polarity (Toluene, Dichloromethane): Can lead to poor yields due to the low solubility of the ammonium salt.[5]

    • Solvent-Free: This "green" approach can be highly effective, especially when paired with a catalyst like CAN at room temperature.[2][6]

    Table 1: Effect of Solvent on Hantzsch Synthesis Yield

SolventPolarityTypical YieldReference
WaterHighGood to Excellent[5]
EthanolHighGood to Excellent[5][8]
TolueneLowLow[5]
DichloromethaneMediumLow[5]
None (Solvent-Free)N/AGood to Excellent[2][6]
  • Introduce a Catalyst: If optimizing the above parameters doesn't sufficiently improve the yield, consider using a catalyst.

    • For Room Temperature Reactions: Ceric ammonium nitrate (CAN) is an excellent choice for solvent-free conditions.[2][6]

    • For Reactions in Solution: A Brønsted acid like p-toluenesulfonic acid (PTSA) can be effective.[1]

    • For Green Chemistry Approaches: Ionic liquids can provide high yields at room temperature and are often recyclable.[1]

Issue 2: Product Instability and Unwanted Oxidation

The desired 1,4-dihydropyridine can be susceptible to oxidation to the corresponding pyridine, especially during workup and purification.[1]

Preventative Measures & Protocol:

  • Inert Atmosphere: During the reaction, purge the flask with an inert gas like nitrogen or argon and maintain a positive pressure. This is particularly important for extended reaction times or at elevated temperatures.

  • Mild Work-up Conditions:

    • Avoid strong acids or bases during the work-up, as these can promote aromatization.

    • Keep the temperature low during solvent removal (rotary evaporation).

    • Minimize exposure to air and light. Store the purified product under an inert atmosphere and in the dark.

  • Choice of Oxidant (if pyridine is the desired product): If the goal is the pyridine, a subsequent oxidation step is necessary.[1] Common oxidants include:

    • Nitric acid[9]

    • Potassium ferrocyanide[9]

    • Ferric chloride, manganese dioxide, or potassium permanganate (for one-pot synthesis and aromatization)[1]

Experimental Protocol: Standard Hantzsch Synthesis in Water

This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines in an aqueous medium.[5]

  • Reactant Charging: To a sealable reaction vessel, add the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium salt (e.g., ammonium acetate, 1 mmol).

  • Solvent Addition: Add 2-3 mL of deionized water.

  • Sealing and Heating: Seal the vessel and stir the mixture at 70-75°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and allow it to stand overnight. The product will precipitate.

  • Purification: Filter the mixture to collect the solid product. The crude 1,4-dihydropyridine can be further purified by recrystallization from 95% ethanol.[5]

Reaction Mechanism Overview

The Hantzsch synthesis is a complex reaction with several proposed mechanistic pathways.[1] A generally accepted pathway involves the following key steps:

HantzschMechanism cluster_0 Reactant Activation Knoevenagel Aldehyde + β-Keto Ester (Knoevenagel Condensation) Michael_Addition Michael Addition of Enamine to Knoevenagel Product Knoevenagel->Michael_Addition Enamine_Formation β-Keto Ester + Ammonia (Enamine Formation) Enamine_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration DHP_Product 1,4-Dihydropyridine Dehydration->DHP_Product

Caption: A simplified overview of the Hantzsch reaction mechanism.

This guide provides a foundation for understanding and optimizing the Hantzsch dihydropyridine synthesis. By systematically addressing potential issues and understanding the underlying chemical principles, you can significantly improve the success of your experiments.

References

  • Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 101-118.
  • Sharma, M., & Kumar, R. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170223.
  • Hantzsch pyridine synthesis. In Grokipedia. Retrieved from [Link]

  • O'Donnell, C. J. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting.
  • Yang, J., & Wang, G. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Sharma, M., & Kumar, R. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC. Retrieved from [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University.
  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis.

Sources

Technical Support Center: Synthesis of Dihydropyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dihydropyridine Carboxylate Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch reaction. As a class of compounds with significant therapeutic importance, including well-known calcium channel blockers, achieving high-purity synthesis is paramount.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a primary focus on the identification and mitigation of side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a robust multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate) to form a 1,4-dihydropyridine core.[1][2][4] While effective, the classical one-pot procedure can be plagued by issues such as long reaction times, harsh conditions, low yields, and the formation of difficult-to-separate byproducts.[2]

The primary challenges in Hantzsch DHP synthesis are:

  • Over-oxidation to the corresponding pyridine.

  • Formation of isomeric byproducts , such as 1,2-dihydropyridines.

  • Incomplete reaction , leading to the isolation of stable intermediates.

This guide will systematically address each of these issues.

Core Reaction Pathway

Understanding the desired reaction pathway is crucial for troubleshooting deviations. The synthesis proceeds through several key stages, which can vary based on reaction conditions but generally involves the formation of two key intermediates.[5]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound, often referred to as a chalcone or Knoevenagel adduct.[5]

  • Enamine Formation: The ammonia source reacts with the second equivalent of the β-ketoester to generate an enamine intermediate.[5]

  • Michael Addition & Cyclization: The enamine performs a Michael addition to the Knoevenagel adduct. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine product.[5]

Hantzsch_Mechanism Figure 1: Generalized Hantzsch 1,4-DHP Synthesis Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (Desired Product) Michael_Adduct->DHP Cyclization & Dehydration

Figure 1: Generalized Hantzsch 1,4-DHP Synthesis Pathway.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yields are low, and my primary byproduct is the corresponding pyridine. What is happening and how can I prevent it?

Answer:

This is the most common issue in Hantzsch synthesis. The desired 1,4-dihydropyridine product is susceptible to oxidation, which leads to the formation of a stable, aromatic pyridine ring.[2] The driving force for this side reaction is the gain in aromatic stability.[2]

Causality: The oxidation is often promoted by:

  • Presence of Oxygen: Air in the reaction headspace can be a sufficient oxidant, especially at elevated temperatures.

  • Harsh Oxidants: Some older protocols intentionally use oxidants like nitric acid to form the pyridine. If your goal is the DHP, these must be avoided.[1][5]

  • Prolonged Reaction Times & High Temperatures: Extended heating increases the likelihood of air oxidation.

  • Certain Catalysts: Some Lewis acids or metal catalysts can promote oxidative aromatization.

Troubleshooting Protocol: Minimizing Oxidation
  • Deoxygenate the Reaction Environment:

    • Action: Before heating, bubble an inert gas (Nitrogen or Argon) through your solvent for 15-20 minutes.

    • Causality: This displaces dissolved oxygen from the reaction medium, removing a key oxidant.

    • Action: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a nitrogen line.

  • Optimize Reaction Time and Temperature:

    • Action: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly. Do not leave it to reflux overnight without prior optimization.

    • Causality: Minimizing the time the 1,4-DHP product is exposed to heat reduces the rate of the oxidation side reaction.

    • Action: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it will significantly decrease the rate of oxidation. Many modern protocols achieve high yields at temperatures between room temperature and 80 °C.[3]

  • Choose an Appropriate Solvent and Catalyst:

    • Action: Traditional reflux in ethanol is prone to oxidation. Consider alternative, milder conditions. Solvent-free reactions or reactions in water have been shown to be highly efficient.[5]

    • Causality: These conditions often allow for lower temperatures and shorter reaction times, disfavoring the oxidation pathway.

Oxidation_Pathway Figure 2: Competing Pathways - DHP vs. Pyridine Reactants Aldehyde + 2x β-Ketoester + Ammonia DHP 1,4-Dihydropyridine (Desired Product) Reactants->DHP Hantzsch Condensation Pyridine Pyridine Byproduct (Over-oxidized) DHP->Pyridine Oxidation [O], Heat

Figure 2: Competing Pathways - DHP vs. Pyridine.
FAQ 2: My TLC shows multiple spots, and I'm struggling to isolate my desired 1,4-DHP. What are these other byproducts?

Answer:

Besides the oxidized pyridine, other common byproducts are typically unreacted intermediates that have failed to proceed to the next step of the reaction cascade. The two most common are the Knoevenagel adduct and the Michael adduct . In some cases, the isomeric 1,2-dihydropyridine can also form.

Side Product A: Knoevenagel Adduct
  • Identification: This is the product of the aldehyde and one equivalent of the β-ketoester. It will appear as a distinct spot on TLC. Its formation suggests that the subsequent Michael addition of the enamine is the rate-limiting step.

  • Causality: This can be caused by:

    • Steric Hindrance: Bulky aldehydes (e.g., ortho-substituted benzaldehydes) can make the α,β-unsaturated system less electrophilic and hinder the approach of the enamine.[5]

    • Poor Enamine Formation: If the ammonia source is not sufficiently reactive or if conditions do not favor enamine formation, its concentration will be too low for an efficient Michael addition.

Side Product B: 1,2-Dihydropyridine Isomer
  • Identification: This isomer is often difficult to separate from the desired 1,4-DHP. Its formation is mechanistically distinct and can be favored under certain conditions. One study reported that solvent-free, catalyst-free conditions at room temperature preferentially formed the 1,2-DHP intermediate, which then oxidized to a 2-aryl-pyridine.[6]

  • Causality: The reaction pathway can be diverted towards the 1,2-DHP isomer depending on the relative stability of intermediates and transition states. Adjusting reaction conditions can steer the selectivity.[5]

Troubleshooting Protocol: Improving Selectivity and Conversion
  • Adjust Stoichiometry:

    • Action: Ensure you are using a slight excess (e.g., 1.1 equivalents) of the ammonia source (ammonium acetate) and exactly two equivalents of the β-ketoester relative to the aldehyde.

    • Causality: Ensuring a sufficient concentration of the enamine intermediate can help drive the Michael addition forward and consume the Knoevenagel adduct.

  • Modify Order of Addition:

    • Action: For challenging substrates, consider a two-step procedure. First, pre-form the enamine by stirring the β-ketoester and ammonia source together for a short period before adding the aldehyde and the second equivalent of the β-ketoester.

    • Causality: This ensures the nucleophile for the Michael addition is readily available once the Knoevenagel adduct begins to form.

  • Employ a More Effective Catalyst:

    • Action: The uncatalyzed reaction often requires harsh conditions. The use of a catalyst can dramatically improve reaction rates and selectivity at lower temperatures.

    • Causality: Catalysts can activate both the electrophile (Knoevenagel adduct) and the nucleophile (enamine), lowering the activation energy for the crucial C-C bond-forming Michael addition.

Data Presentation: Catalyst Comparison

The choice of catalyst has a profound impact on yield and reaction time. The table below summarizes the performance of various catalysts for the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAmmonia SourceSolventTemp (°C)Time (h)Yield (%)Reference
None NH₄OAcEthanolReflux865
p-TSA NH₄OHEthanolReflux682
Tannic Acid NH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃H NH₄OAcEthanol600.596
UiO-66-NH₂ NH₄OAcEthanolRT0.598
Table 1: Comparative performance of different catalysts in Hantzsch DHP synthesis.[3]

As the data indicates, modern heterogeneous and green catalysts can provide outstanding yields in significantly shorter times and under milder conditions than the classical uncatalyzed method.[3]

FAQ 3: How do I effectively purify my 1,4-dihydropyridine product from the oxidized pyridine byproduct?

Answer:

Purification can often be achieved by a combination of recrystallization and, if necessary, an acidic wash to remove the more basic pyridine byproduct.

Experimental Protocol 1: Recrystallization

The most common and effective method for purifying solid 1,4-DHPs is recrystallization, typically from ethanol.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot 95% ethanol to your crude product to dissolve it completely. Use a hot plate and add the solvent in small portions.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities clinging to the crystal surface.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Experimental Protocol 2: Acidic Wash for Pyridine Removal

If recrystallization is insufficient to remove the pyridine byproduct, an acidic wash can be employed during the workup. This method exploits the difference in basicity between the 1,4-DHP and the aromatic pyridine.

  • Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the resulting crude oil or solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Wash 2-3 times.

    • Causality: The basic nitrogen atom of the pyridine byproduct will be protonated by the acid, forming a water-soluble ammonium salt. The 1,4-DHP is significantly less basic and will remain in the organic layer.

  • Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 1,4-DHP, which can then be further purified by recrystallization if needed.

References

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Macmillan Group, D. Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). [Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11, 1414-1420. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Ji, S-J., et al. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Synthetic Communications, 37(13), 2099-2108. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Zhang, J., et al. (2020). Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 18(2), 279-289. [Link]

  • Cvetković, V. V., et al. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1,3-dicarboxylic Acid Dimethyl Ester. Molecules, 15(10), 7115–7126. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this valuable heterocyclic intermediate.[1] The information herein is curated from established synthetic methodologies for analogous 4-pyridone structures and is intended to serve as a comprehensive resource for troubleshooting and process optimization.

I. Frequently Asked Questions (FAQs)

Q1: What is the most plausible and scalable synthetic route for this compound?

While numerous methods exist for synthesizing dihydropyridine and 4-pyridone cores, a robust and scalable approach for this specific molecule is a multi-step synthesis culminating in a cyclization reaction.[2][3] A common strategy involves the initial formation of a suitable acyclic precursor, followed by an intramolecular condensation to form the desired heterocyclic ring. The N-benzyl carboxylate (Cbz) group is typically introduced to protect the nitrogen and can influence the course of the cyclization.

A proposed synthetic pathway involves the reaction of a β-ketoester with an enamine or a related precursor, followed by cyclization.[4] Given the structure, a Dieckmann condensation or a similar intramolecular reaction is a key strategy for forming the 4-piperidone ring, which can then be further modified.[5][6]

Q2: What are the critical process parameters to monitor during the scale-up of the cyclization step?

When scaling up any cyclization reaction, several parameters become critical to ensure reproducibility, yield, and purity.[7]

  • Temperature Control: Exothermic reactions can lead to runaway conditions, causing side product formation. A well-calibrated reactor with efficient heat exchange is crucial.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly strong bases or acids used to catalyze the cyclization, is vital to maintain temperature and concentration homogeneity.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" of high reagent concentration, leading to undesired side reactions and lower yields. The choice of impeller and stirring speed should be optimized for the reactor geometry and reaction viscosity.

  • Solvent Selection: The solvent must be appropriate for the reaction temperature, effectively dissolve all reactants and intermediates, and be easily removable during workup.

Q3: How can I effectively monitor the progress of the reaction?

Real-time reaction monitoring is essential for determining the reaction endpoint and minimizing impurity formation. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time. This is the preferred method for precise process control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and running a quick 1H NMR can provide a clear picture of the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[8]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Degradation of product under reaction conditions. 3. Suboptimal reaction temperature or time. 4. Inefficient purification.1. Monitor the reaction using HPLC or TLC to ensure it has gone to completion. 2. Consider running the reaction at a lower temperature for a longer duration. 3. Perform a time-course study to identify the optimal reaction time. 4. Optimize the purification method (e.g., change chromatography stationary/mobile phase, or recrystallization solvent).
Formation of Significant Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in starting materials. 4. Non-optimal pH or catalytic conditions.1. Lower the reaction temperature and increase the reaction time. 2. Carefully verify the molar ratios of all reactants. 3. Ensure the purity of starting materials using appropriate analytical techniques (NMR, GC-MS). 4. Screen different catalysts or adjust the pH to favor the desired reaction pathway.[4]
Difficulties in Product Isolation/Purification 1. Product is an oil or does not crystallize easily. 2. Product is co-eluting with impurities during chromatography. 3. Emulsion formation during aqueous workup.1. Attempt to form a solid derivative (e.g., a salt) for easier handling. 2. Screen a variety of solvent systems for recrystallization. 3. For chromatography, try a different stationary phase (e.g., alumina instead of silica) or a different solvent gradient. 4. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break emulsions.
Scale-Up Issues: Inconsistent Results Between Batches 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to non-homogeneity. 3. Variations in raw material quality.1. Ensure the reactor's heating/cooling system is adequate for the scale. 2. Model the mixing in the larger reactor and adjust the stirrer speed and type accordingly. 3. Implement stringent quality control checks for all incoming raw materials.

III. Experimental Protocols

Proposed Synthesis Workflow

The following is a generalized, multi-step protocol for the synthesis of the target molecule, based on common methods for preparing substituted 4-pyridones.[5][6][9]

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: N-Protection & Final Assembly (Conceptual) A Benzylamine C N,N-bis(2-methoxycarbonylethyl)benzylamine A->C Base Catalyst, Heat B Methyl Acrylate (Excess) B->C D Methyl 1-benzyl-4-oxo-piperidine-3-carboxylate C->D Strong Base (e.g., NaH, NaOMe) E 1-Benzyl-4-piperidone D->E Acidic or Basic Hydrolysis, Heat F Target Molecule: Benzyl 2-benzyl-4-oxo-3,4- dihydropyridine-1(2H)-carboxylate E->F Further steps involving N-protection (Cbz-Cl) and C2-benzylation

Caption: Proposed multi-step synthesis workflow.

Detailed Protocol for Key Step: Dieckmann Condensation (Lab Scale)

This protocol is a representative example for the cyclization step and should be optimized for the specific substrate and scale.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and an inlet for inert gas (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, suspend a strong base like sodium hydride (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Initiation: Cool the suspension to 0-5 °C using an ice bath.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled base suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

IV. Scale-Up Considerations and Logical Relationships

Scaling up requires careful consideration of how physical and chemical properties change with batch size.

Scale_Up_Considerations ScaleUp Successful Scale-Up Purity Product Purity & Yield ScaleUp->Purity Determines Heat Heat Transfer Heat->ScaleUp Impacts Heat_sub Surface Area to Volume Ratio Decreases with Scale Mixing Mass Transfer (Mixing) Mixing->ScaleUp Impacts Mixing_sub Homogeneity is Harder to Achieve Kinetics Reaction Kinetics Kinetics->ScaleUp Impacts Kinetics_sub Local Concentrations Can Vary Safety Process Safety Safety->ScaleUp Is Critical For Safety_sub Exotherms, Reagent Handling

Caption: Key relationships in process scale-up.

References

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

  • Organic Chemistry Portal. 4-Piperidone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]

  • Autechaux. (n.d.). Cas no 150708-76-2 (this compound). Available at: [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • ResearchGate. (2016). 15.1.4 Pyridines (Update 2016). Available at: [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available at: [Link]

  • Banaras Hindu University. (2021). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Available at: [Link]

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available at: [Link]

  • Hindawi. (n.d.). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Available at: [Link]

  • ResearchGate. (2021). Survey on Methods of Preparation and Cyclization of Heterocycles. Available at: [Link]

  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Available at: [Link]

  • Taylor & Francis Online. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at: [Link]

  • PubMed Central. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Available at: [Link]

  • IntechOpen. (2025). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Available at: [Link]

  • National Institutes of Health. (n.d.). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Available at: [Link]

  • Chemdad. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Available at: [Link]

  • ResearchGate. (2025). One-pot multicomponent green synthesis of novel series of 4-hydroxy-2-pyridone-fused spiropyrans catalyzed by acetic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Available at: [Link]

  • Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. Available at: [Link]

  • ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Available at: [Link]

  • NISCAIR. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available at: [Link]

  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • Chegg. (2019). Solved The following is the mechanism of the Hantzsch. Available at: [Link]

Sources

Technical Support Center: Characterizing Dihydropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of dihydropyridine (DHP) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying these structurally similar compounds. Dihydropyridines are a critical class of calcium channel blockers, and due to their chiral nature, their enantiomers often exhibit different pharmacological and toxicological profiles.[1][2][3] This makes accurate isomeric characterization a crucial aspect of drug development and quality control.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Chromatographic Separations

Why am I seeing poor or no resolution between my dihydropyridine enantiomers on a chiral HPLC column?

Poor or no resolution of DHP enantiomers is a common challenge. The underlying cause often relates to suboptimal method parameters that fail to exploit the subtle stereochemical differences between the molecules.

Causality Explained: Chiral recognition on a chiral stationary phase (CSP) is a thermodynamic process governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes, and thus the degree of separation, is highly sensitive to the mobile phase composition, temperature, and flow rate.

Troubleshooting Protocol:

  • Re-evaluate Your Chiral Stationary Phase (CSP):

    • Is it appropriate for DHPs? Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for DHP enantioseparation.[4]

    • Column History Matters: A column's history can significantly impact its performance in chiral separations.[5] If the column has been used with various modifiers, "memory effects" can alter the stationary phase's surface chemistry.[5] It is advisable to dedicate a column to a specific class of compounds or methods.[5]

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). This directly influences the polarity of the mobile phase and the interaction of the analytes with the CSP.

    • Additive/Modifier Concentration: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions. However, be aware that these modifiers can also have a lasting impact on the column.[5]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature can enhance enantioselectivity by increasing the stability differences between the diastereomeric complexes.

    • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution.

Workflow for Chiral Method Development:

Caption: A systematic workflow for developing a robust chiral HPLC method.

My DHP sample is degrading during analysis, leading to inconsistent results. What could be the cause?

Dihydropyridines are notoriously sensitive to light and oxidation, which can lead to the formation of degradation products that interfere with the analysis of the parent isomers.

Causality Explained: The dihydropyridine ring is susceptible to oxidation to the corresponding pyridine derivative. This process can be accelerated by exposure to UV light and certain solvents.

Troubleshooting Protocol:

  • Sample Preparation and Handling:

    • Protect from Light: Prepare and store all samples and standards in amber vials or wrap them in aluminum foil.

    • Use Freshly Prepared Solutions: DHPs can degrade in solution over time. Prepare solutions fresh daily and store them at a low temperature when not in use.

    • Solvent Selection: Ensure the solvents used are of high purity and free from peroxides, which can promote oxidation.

  • Instrumental Considerations:

    • Detector Wavelength: While UV detection is common, prolonged exposure of the sample in the flow cell to the UV lamp can cause photodegradation. Use the lowest detector wavelength that provides adequate sensitivity.

    • Stability-Indicating Method: Develop and validate a stability-indicating method that can separate the DHP isomers from their potential degradation products.[6] This involves stress testing the drug substance to generate degradation products and ensuring the analytical method can resolve them from the intact drug.[6]

Table 1: Common Degradation Pathways and Analytical Considerations

Degradation PathwayTriggering Factor(s)Analytical ConsequenceMitigation Strategy
Oxidation Light, Oxygen, PeroxidesFormation of pyridine analogProtect from light, use fresh high-purity solvents
Photo-isomerization UV/Visible LightInterconversion of isomersMinimize light exposure during sample prep and analysis
Hydrolysis pH extremesCleavage of ester groupsMaintain sample and mobile phase pH within a stable range

Section 2: Troubleshooting Spectroscopic Characterization

I am struggling to differentiate DHP isomers using Mass Spectrometry (MS). Why are the fragmentation patterns so similar?

Differentiating isomers by MS is challenging because they have the same mass and often produce very similar fragmentation patterns under standard collision-induced dissociation (CID).[7]

Causality Explained: The initial fragmentation in MS is often driven by the loss of labile groups, which may not be part of the chiral center or the isomeric difference. This results in common fragment ions for all isomers.

Troubleshooting Protocol:

  • Employ High-Resolution Mass Spectrometry (HRMS): While HRMS cannot differentiate isomers on its own, it is crucial for confirming the elemental composition of the parent ion and its fragments, which is a prerequisite for any structural elucidation.[8]

  • Utilize Advanced Fragmentation Techniques:

    • MSn Fragmentation: By isolating a primary fragment and subjecting it to further fragmentation (MSn), you may be able to generate unique fragment ions that are diagnostic for a particular isomer.[7]

    • Ion Mobility Spectrometry (IMS)-MS: This technique separates ions based on their size, shape, and charge. Isomers often have different three-dimensional structures, which can lead to different drift times in the IMS cell, allowing for their separation prior to MS analysis.

  • Couple with a Separation Technique: The most robust approach is to couple MS with a powerful separation technique like chiral HPLC or supercritical fluid chromatography (SFC). This ensures that you are analyzing a single, pure isomer at a time, simplifying spectral interpretation.[9]

Workflow for Isomer Differentiation by MS:

Caption: A typical workflow for the mass spectrometric analysis of isomers.

How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of my DHP isomers?

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the confirmation of isomeric structures.[10][11][12][13]

Causality Explained: NMR provides detailed information about the chemical environment of each atom in a molecule. Subtle differences in the spatial arrangement of atoms in isomers will result in distinct NMR spectra.

Key NMR Experiments for DHP Isomer Characterization:

  • 1H NMR: Provides information on the number and type of protons and their connectivity. The chemical shifts and coupling constants of the protons on and near the stereocenter will differ between enantiomers in a chiral environment (e.g., with a chiral solvating agent).

  • 13C NMR: Complements the 1H NMR by providing information about the carbon skeleton.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about the through-space proximity of protons, which can be used to determine the relative stereochemistry of the molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire 1D Spectra: Obtain high-quality 1H and 13C NMR spectra.

  • Acquire 2D Spectra: Perform COSY, HSQC, and HMBC experiments to establish the molecular framework.

  • Perform NOE Experiments: Use NOESY or ROESY experiments to determine the spatial relationships between protons.

  • Data Analysis: Integrate and analyze all spectra to assign the structure of the isomer.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to consider for an analytical method for DHP isomers?

According to ICH guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[14] For isomer analysis, this means demonstrating baseline separation of all isomers and from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: Can I use supercritical fluid chromatography (SFC) for the separation of DHP isomers?

Yes, SFC is an excellent alternative to HPLC for chiral separations.[4] It often provides faster separations and uses less organic solvent. Polysaccharide-based chiral stationary phases are also commonly used in SFC.[4]

Q3: My DHP sample appears to be racemizing during analysis. How can I prevent this?

Racemization can be a concern for some chiral compounds under certain conditions. To minimize this:

  • Control pH: Avoid extreme pH conditions in your sample preparation and mobile phase.

  • Lower Temperature: Perform the analysis at a lower temperature to reduce the rate of racemization.

  • Limit Exposure to Light: As mentioned earlier, light can induce chemical changes, which may include racemization.

Q4: Are there any non-chromatographic methods for separating DHP enantiomers?

Capillary electrophoresis (CE) is a powerful non-chromatographic technique that can be used for the enantiomeric separation of DHPs.[15][16] The separation is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[16][17]

References

  • Círia, M., et al. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(11), 2867. [Link]

  • Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. Drug Development and Industrial Pharmacy, 27(2), 175-179. [Link]

  • Chatki, P. K., et al. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers: A Review. Asian Journal of Research in Chemistry, 14(3), 221-234. [Link]

  • Quiñones, R., et al. (2013). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Magnetic Resonance in Chemistry, 51(7), 419-424. [Link]

  • The Organic Chemistry Tutor. (2021). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 3. YouTube. [Link]

  • Gaidhani, C. R., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(9), 2766-2773. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2384. [Link]

  • Choudhary, A. (2018). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 49-55. [Link]

  • Vensel, D., et al. (2024). Predicting deamidation and isomerization sites in therapeutic antibodies using structure-based in silico approaches. mAbs, 16(1), 2333436. [Link]

  • Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 33(10), 4535-4546. [Link]

  • Vespasiano, M., et al. (2007). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of Mass Spectrometry, 42(10), 1297-1306. [Link]

  • Burger, A., et al. (1998). Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. British Journal of Pharmacology, 124(7), 1497-1506. [Link]

  • Creative Biolabs. (n.d.). Deamidation & Isomerization Analysis. [Link]

  • Van Eeckhaut, A., et al. (2004). Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 799-805. [Link]

  • Toze, F. A., et al. (1998). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Magnetic Resonance in Chemistry, 36(S1), S135-S142. [Link]

  • Kalíková, K., et al. (2015). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Journal of Separation Science, 38(15), 2628-2635. [Link]

  • Keenan, R. E. (1979). Separations Processes in Analytical Chemistry. NIOSH Manual of Analytical Methods. [Link]

  • Patel, S., et al. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 1-4. [Link]

  • Bicker, W., et al. (2017). Minimizing Method-Induced Deamidation and Isomerization During Antibody Characterization to Ensure Optimal Understanding of Product Quality Attributes. LCGC North America, 35(3), 182-191. [Link]

  • Grieb, S., et al. (1999). Resolution of newly synthesized racemic dihydropyridines with different chiral selectors by means of capillary electrophoresis. Journal of Chromatography A, 853(1-2), 455-460. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Singh, S., et al. (2023). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 2. YouTube. [Link]

  • Wang, W., et al. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. mAbs, 15(1), 2215033. [Link]

  • Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • de la Vega, J. M. G., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21, 1269-1275. [Link]

  • Chen, J., et al. (2023). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters, 25(4), 609-614. [Link]

  • Sharma, S., et al. (2021). Divining Deamidation and Isomerization in Therapeutic Proteins: Effect of Neighboring Residue. bioRxiv. [Link]

  • Fábián, L., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Journal of Molecular Structure, 1162, 10-16. [Link]

  • Liu, H., et al. (2006). QSAR and classification study of 1,4-dihydropyridine calcium channel antagonists based on least squares support vector machines. Journal of Chemical Information and Modeling, 46(6), 2534-2541. [Link]

  • de Souza, S. V. C., & Junqueira, M. V. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 43(9), 1296-1308. [Link]

  • Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Imre, S., et al. (2012). Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. Journal of the Mexican Chemical Society, 56(3), 268-272. [Link]

  • Frański, R., et al. (2018). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Molecules, 23(1), 165. [Link]

  • InstantGMP. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

Sources

enhancing the stability of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound for experimental use. Here, we address common challenges and provide troubleshooting strategies based on the chemical nature of the molecule.

Introduction: Understanding the Stability of Your Compound

This compound is a molecule with a dihydropyridinone core, an N-carboxybenzyl (Cbz) protecting group, and a benzyl substituent. Each of these structural features contributes to its chemical reactivity and potential instability under certain experimental conditions. The dihydropyridine ring is known for its susceptibility to oxidation and light-induced degradation, while the Cbz group can be cleaved under various conditions. This guide will help you navigate these potential challenges to ensure the integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability factors for this compound?

A1: Based on its structural motifs, the primary instability factors are:

  • Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative, which is a common degradation pathway for this class of compounds.

  • Photodegradation: Dihydropyridine-containing molecules are often light-sensitive and can degrade upon exposure to UV or even ambient light.[1][2]

  • Hydrolysis: The carbamate linkage of the Cbz group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation, a factor to consider if your experimental workflow involves reagents like palladium on carbon (Pd/C) and a hydrogen source.[3][4]

Q2: How should I properly store this compound?

A2: For optimal stability, the compound should be stored in a cool, dry, and dark environment.[5] We recommend the following:

  • Temperature: Store at 2-8°C. For long-term storage, consider storage at -20°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: I am dissolving the compound for my experiments. What solvents are recommended?

A3: The choice of solvent can significantly impact the stability of the compound in solution. It is advisable to prepare solutions fresh for each experiment.

  • Recommended Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are generally preferred for stock solutions.

  • Solvents to Use with Caution: Protic solvents, especially in the presence of acidic or basic impurities, may promote hydrolysis. The use of aqueous buffers should be carefully considered, and the pH should be maintained near neutral.

Q4: My experimental results are inconsistent. Could this be due to compound degradation?

A4: Inconsistent results are a common sign of compound instability. If you suspect degradation, we recommend performing a purity check of your stock solution and a forced degradation study to identify potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of activity or potency over time in solution. Degradation of the compound in the chosen solvent or buffer.Prepare fresh solutions for each experiment. If using aqueous buffers, ensure the pH is neutral and consider the use of antioxidants.
Appearance of new peaks in HPLC analysis of the sample. Oxidative degradation, photodegradation, or hydrolysis.Analyze the sample under different stress conditions (light, heat, acid, base, oxidation) to identify the degradation pathway.[6][7] This will help in optimizing the experimental conditions.
Color change in the solid compound or solution. Often an indication of oxidation or photodegradation.Ensure the compound is stored protected from light and under an inert atmosphere.

Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stable experimental conditions. The following diagram illustrates the likely degradation routes for this compound based on its chemical structure.

Predicted Degradation Pathways cluster_conditions Stress Conditions A Benzyl 2-benzyl-4-oxo-3,4- dihydropyridine-1(2H)-carboxylate B Oxidized Pyridine Derivative A->B Oxidation / Photodegradation D Hydrolyzed Product (Dihydropyridinone Core) A->D Hydrolysis (Acid/Base) C Decarboxylated and Oxidized Product B->C Hydrolysis (Acid/Base) Oxidation / Photodegradation Oxidation / Photodegradation Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)

Caption: Predicted degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps to prepare a stock solution with enhanced stability for use in various experiments.

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Inert Atmosphere: For long-term storage of the solution, flush the vials with an inert gas (argon or nitrogen) before sealing.

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability of your compound under various stress conditions.[6][7][8] This information is critical for developing stability-indicating analytical methods.

Forced Degradation Study Workflow start Prepare Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Degradation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis elucidate Identify Degradants & Elucidate Pathways analysis->elucidate develop Develop Stability-Indicating Method elucidate->develop

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Thermal: Incubate the solution at 60°C.

    • Photolytic: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a suitable analytical method such as HPLC-UV/MS.[9][10]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products.

Data Presentation

The following table provides a hypothetical summary of results from a forced degradation study to illustrate the kind of data you can generate.

Stress Condition Observation % Degradation (24h) Major Degradant (m/z)
0.1 M HCl Slight degradation~5%[M+H]+ of hydrolyzed product
0.1 M NaOH Moderate degradation~15%[M+H]+ of hydrolyzed product
3% H₂O₂ Significant degradation~40%[M+H]+ of oxidized product
60°C Minor degradation<2%-
Photolytic Significant degradation~35%[M+H]+ of oxidized product

This data helps in identifying the conditions under which the compound is least stable and guides the development of handling and storage procedures to minimize degradation.

References

  • Vertex AI Search. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH.
  • ChemicalBook. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China.
  • AcrosPharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin.
  • PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Frontiers. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways.
  • MDPI. (n.d.). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • American Pharmaceutical Review. (2022). Forced Degradation – A Review.
  • RSC Publishing. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • PubMed. (n.d.). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Benchchem. (n.d.). Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Dihydropyridinone Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Dihydropyridinone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Their synthesis has been a subject of extensive research, leading to a diverse array of methodologies. This guide provides an in-depth comparison of the most significant and widely used methods for the synthesis of dihydropyridinone derivatives, with a focus on providing researchers, scientists, and drug development professionals with the practical insights needed to select the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data from peer-reviewed literature.

The Landscape of Dihydropyridinone Synthesis: An Overview

The synthesis of dihydropyridinones can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. These include classical multi-component reactions, modern catalytic approaches, and innovative asymmetric methods. The choice of a particular method is often dictated by factors such as the desired substitution pattern, scalability, and the need for stereocontrol. This guide will focus on a comparative analysis of the following prominent synthetic routes:

  • Multi-component Reactions (MCRs): A cornerstone of dihydropyridinone synthesis, offering a convergent and atom-economical approach.

  • Phase Transfer Catalysis (PTC): A powerful technique for reactions involving immiscible reactants, enabling milder reaction conditions.

  • Blaise Reaction-based Synthesis: A versatile method that utilizes organozinc intermediates for the construction of the dihydropyridinone core.

  • Asymmetric Synthesis: Crucial for the preparation of enantiomerically pure dihydropyridinones, which is often a prerequisite for pharmacological activity.

Multi-component Reactions (MCRs): The Power of Convergence

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a highly efficient strategy for the synthesis of dihydropyridinone derivatives.[2] This approach is characterized by its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.

Mechanism of the Four-Component Reaction for 3,4-Dihydropyridin-2-ones

A widely employed MCR for the synthesis of 3,4-dihydropyridin-2-ones involves the condensation of an aromatic aldehyde, Meldrum's acid, a β-ketoester, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source.[2] The generally accepted mechanism proceeds through a Hantzsch-like pathway.[2]

The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and the highly acidic Meldrum's acid.[2] Concurrently, the β-ketoester reacts with ammonia (generated from the ammonium salt) to form an enamine intermediate.[2] A subsequent Michael-type addition of the enamine to the Knoevenagel adduct, followed by an intramolecular cyclization and dehydration, affords the final 3,4-dihydropyridin-2-one.[2] The higher acidity of Meldrum's acid compared to the β-ketoester is a key factor that directs the reaction towards the formation of the dihydropyridinone scaffold instead of a 1,4-dihydropyridine.[2]

MCR_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization Aldehyde ArCHO Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Meldrum's Acid Meldrums_Acid Meldrum's Acid Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Enamine Beta_Ketoester β-Ketoester Enamine Enamine Beta_Ketoester->Enamine + NH₃ Ammonia NH₃ Dihydropyridinone 3,4-Dihydropyridin-2-one Michael_Adduct->Dihydropyridinone Intramolecular Cyclization & Dehydration

Figure 1: Simplified mechanism of the four-component synthesis of 3,4-dihydropyridin-2-ones.
Experimental Protocol: MCR Synthesis using a Natural Catalyst

This protocol details the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds closely related to dihydropyridinones, using a green and reusable natural catalyst.[3]

Materials:

  • Aldehyde (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Urea or Thiourea (1 mmol)

  • Granite or Quartz (0.5 g)

  • Ethanol (15 mL)

Procedure:

  • A mixture of the aldehyde, 1,3-dicarbonyl compound, urea (or thiourea), and the granite or quartz catalyst is prepared in a round-bottom flask.[3]

  • Ethanol (15 mL) is added to the mixture.[3]

  • The reaction mixture is heated under reflux for the required time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is filtered to separate the catalyst.[3]

  • The filtrate is allowed to stand overnight.[3]

  • The solid product that precipitates is collected by filtration under suction.[3]

  • The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[3]

Performance and Limitations of MCRs

Advantages:

  • High Efficiency: MCRs allow for the rapid construction of complex molecules in a single step.

  • Atom Economy: Most of the atoms of the starting materials are incorporated into the final product, minimizing waste.

  • Diversity-Oriented Synthesis: The use of a wide variety of commercially available building blocks enables the generation of large libraries of dihydropyridinone derivatives for screening purposes.

  • Greener Approaches: Many MCRs can be performed under solvent-free conditions or in environmentally benign solvents, and a range of heterogeneous and reusable catalysts have been developed.[4][5]

Limitations:

  • Reaction Optimization: Finding the optimal conditions for a specific combination of reactants can be challenging.

  • Byproduct Formation: In some cases, the formation of side products can complicate purification.

  • Limited Stereocontrol: Achieving high levels of stereoselectivity in MCRs often requires the use of chiral catalysts or auxiliaries, which can add to the cost and complexity of the synthesis.

Phase Transfer Catalysis (PTC): Bridging the Phase Divide

Phase Transfer Catalysis is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][6] This is achieved through the use of a phase-transfer catalyst, which is typically a quaternary ammonium or phosphonium salt, that transports a reactant from one phase to another where the reaction can occur.[1]

Mechanism of PTC in Dihydropyridinone Synthesis

A recently developed method for the synthesis of 3,4-dihydropyridin-2-ones utilizes a domino reaction under solid-liquid PTC conditions.[1] The reaction involves the Michael-type addition of a 1,3-dithiane-2-carbothioate to an α,β-unsaturated N-tosyl imine, followed by an in situ intramolecular cyclization.[1]

The key steps in the mechanism are:

  • Deprotonation: The solid base (e.g., KOH) deprotonates the 1,3-dithiane-2-carbothioate in the solid phase.[1]

  • Ion Exchange: The phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, TBAHSO₄) exchanges its counter-ion with the deprotonated substrate, forming a lipophilic ion pair.[1]

  • Phase Transfer: The ion pair is transported into the organic phase.[1]

  • Michael Addition: The nucleophilic dithiane derivative undergoes a Michael addition to the α,β-unsaturated N-tosyl imine in the organic phase.[1]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the thioate acting as a leaving group, to form the dihydropyridinone ring.[1]

PTC_Mechanism cluster_Aqueous Solid/Aqueous Phase cluster_Organic Organic Phase Dithiane 1,3-Dithiane-2-carbothioate Deprotonated_Dithiane Deprotonated Dithiane Dithiane->Deprotonated_Dithiane Base KOH (solid) Base->Deprotonated_Dithiane Deprotonation PTC PTC (Q⁺X⁻) Deprotonated_Dithiane->PTC Ion Exchange Imine α,β-Unsaturated Imine Ion_Pair_Organic [Q⁺][Dithiane⁻] Michael_Adduct Michael Adduct Ion_Pair_Organic->Michael_Adduct + Imine DHP 3,4-Dihydropyridin-2-one Michael_Adduct->DHP Intramolecular Cyclization PTC->Ion_Pair_Organic Phase Transfer

Figure 2: General workflow of Phase Transfer Catalysis for dihydropyridinone synthesis.
Experimental Protocol: PTC Synthesis of 3,4-Dihydropyridin-2-ones

The following is a general procedure for the PTC-mediated synthesis of 3,4-dihydropyridin-2-ones.[1]

Materials:

  • Thioester (e.g., S-2,2,2-trifluoroethyl 1,3-dithiane-2-carbothioate) (0.30 mmol)

  • α,β-Unsaturated N-tosyl imine (0.37 mmol)

  • Potassium hydroxide (KOH), well-crushed (25.2 mg, 0.45 mmol)

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (10.2 mg, 0.03 mmol)

  • Dichloromethane (DCM) (0.30 mL)

Procedure:

  • To a solution of the thioester, imine, and TBAHSO₄ in dichloromethane, add well-crushed KOH under vigorous stirring at room temperature.[1]

  • After 5 hours, add 10% aqueous NH₄Cl to the reaction mixture.[1]

  • Separate the organic phase and extract the aqueous phase with DCM (2 x 5 mL).[1]

  • Combine the organic phases, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by flash chromatography to afford the desired 3,4-dihydropyridin-2-one.[1]

Performance and Limitations of PTC

Advantages:

  • Mild Reaction Conditions: PTC often allows reactions to be carried out at room temperature and under atmospheric pressure, avoiding the need for harsh reagents or high temperatures.[1]

  • Simplified Workup: The catalyst is typically used in small amounts and can often be easily separated from the product.

  • Versatility: PTC is applicable to a wide range of reactions and substrates.

  • Green Chemistry: The use of water as a solvent in some PTC systems and the avoidance of anhydrous conditions contribute to the greenness of this method.[1]

Limitations:

  • Catalyst Poisoning: The catalyst can be deactivated by certain impurities or side products.

  • Reaction Rate: In some cases, the rate of reaction can be limited by the efficiency of the phase transfer process.

  • Catalyst Cost and Recyclability: While used in catalytic amounts, some phase-transfer catalysts can be expensive, and their recovery and reuse may not always be straightforward.

Blaise Reaction-based Synthesis: A Two-Step Approach

The Blaise reaction, which involves the reaction of a nitrile with an organozinc halide (Reformatsky reagent) to form a β-enamino ester or a β-keto ester after hydrolysis, can be adapted for the synthesis of 3,4-dihydropyridin-2-ones.[7] This method typically involves a one-pot, two-step process.

Mechanistic Pathway

The synthesis of 3,4-dihydropyridin-2-ones via a Blaise reaction-based approach generally proceeds as follows:

  • Formation of the Blaise Intermediate: A nitrile reacts with a Reformatsky reagent (generated in situ from an α-haloester and zinc) to form a zincated β-enamino ester, known as a Blaise intermediate.[7]

  • Tandem Michael Addition and Cyclization: This intermediate then participates in a tandem Michael-type addition to an α,β-unsaturated carboxylic ester, followed by an intramolecular cyclization to yield the 3,4-dihydropyridin-2-one.[7] This step is often catalyzed by a Lewis acid such as boron trifluoride.[1]

Performance and Limitations

Advantages:

  • Versatility: This method allows for the synthesis of a variety of substituted dihydropyridinones by varying the nitrile, α-haloester, and α,β-unsaturated ester components.

  • Access to Different Substitution Patterns: The Blaise reaction approach can provide access to dihydropyridinones with substitution patterns that may be difficult to achieve through other methods.

Limitations:

  • Stoichiometric Reagents: The use of stoichiometric amounts of zinc and the α-haloester is a significant drawback in terms of atom economy and waste generation.

  • Harsh Conditions: The reaction may require anhydrous conditions and the use of strong Lewis acids.[1]

  • Substrate Scope: The reaction may not be compatible with all functional groups.

Asymmetric Synthesis: The Quest for Chirality

The biological activity of dihydropyridinone derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric methods for their synthesis is of paramount importance. Two notable approaches in this area are isothiourea-catalyzed reactions and hetero-Diels-Alder reactions.

Isothiourea-Catalyzed Asymmetric Synthesis

Chiral isothioureas have emerged as powerful organocatalysts for a variety of asymmetric transformations.[8] In the context of dihydropyridinone synthesis, they can be used to catalyze Michael addition-lactamization cascade reactions.[8]

Mechanism: The isothiourea catalyst activates a carboxylic acid or its derivative to form a highly reactive acyl ammonium intermediate. This intermediate then deprotonates a pronucleophile to generate a chiral ammonium enolate. This enolate undergoes a stereoselective Michael addition to an electrophile, such as a 2-N-tosyliminoacrylate. The resulting adduct then undergoes an intramolecular lactamization to afford the enantioenriched dihydropyridinone.[8][9]

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a heteroatom in either the diene or the dienophile, is a powerful tool for the synthesis of six-membered heterocycles. For the synthesis of 2,3-dihydro-4-pyridones, an aza-Diels-Alder reaction between a diene and an imine is employed.[10]

Mechanism: The reaction involves the cycloaddition of an electron-rich diene, such as Danishefsky's diene, with an imine. The use of a chiral Lewis acid catalyst coordinates to the imine, activating it towards nucleophilic attack by the diene and controlling the facial selectivity of the cycloaddition, thereby inducing asymmetry in the product.[11]

Performance and Limitations of Asymmetric Methods

Advantages:

  • High Enantioselectivity: Both isothiourea catalysis and asymmetric hetero-Diels-Alder reactions can provide dihydropyridinone derivatives with high levels of enantiomeric excess.[8][10]

  • Catalytic Nature: The use of catalytic amounts of a chiral promoter is a key advantage over stoichiometric chiral auxiliaries.

Limitations:

  • Catalyst Cost and Availability: Chiral catalysts can be expensive and may not be commercially available.

  • Substrate Scope: The scope of these reactions may be limited to specific classes of substrates.

  • Reaction Optimization: Achieving high levels of stereoselectivity often requires careful optimization of reaction conditions.

Comparative Analysis of Synthesis Methods

To facilitate the selection of the most appropriate synthetic method, the following table provides a comparative overview of the key performance indicators for the discussed approaches.

Method Typical Reactants Key Reagents/Catalysts Reaction Conditions Typical Yields Key Advantages Key Disadvantages
Multi-component Reaction (MCR) Aldehyde, β-dicarbonyl compound, ammonia sourceVarious catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts)Often one-pot, can be solvent-free or in various solvents, wide temperature rangeGood to excellent (70-95%)[2]High atom economy, operational simplicity, diversity-orientedCan require significant optimization, potential for byproducts
Phase Transfer Catalysis (PTC) Thioester, α,β-unsaturated imineQuaternary ammonium salt, base (e.g., KOH)Biphasic (solid-liquid or liquid-liquid), often room temperatureGood to excellent (up to 85%)[1]Mild conditions, no need for anhydrous solventsCatalyst can be poisoned, reaction rate can be slow
Blaise Reaction-based Nitrile, α-haloester, α,β-unsaturated esterZinc, Lewis acid (e.g., BF₃·OEt₂)Anhydrous conditions, often requires heatingModerate to good (up to 81%)[7]Access to diverse substitution patternsUse of stoichiometric metals, can require harsh conditions
Asymmetric Isothiourea Catalysis Carboxylic acid derivative, electrophile (e.g., iminoacrylate)Chiral isothioureaAnhydrous solvent, often low temperaturesGood, with high enantioselectivity (>90% ee)[8]High stereocontrol, catalyticCatalyst can be expensive, limited substrate scope
Asymmetric Hetero-Diels-Alder Diene, imineChiral Lewis acidAnhydrous solvent, often low temperaturesGood to excellent, with high enantioselectivity[10]High stereocontrol, convergentCatalyst can be expensive and sensitive, limited diene/imine scope

Conclusion and Future Outlook

The synthesis of dihydropyridinone derivatives is a vibrant area of research with a diverse toolkit of synthetic methodologies at the disposal of the modern chemist. Multi-component reactions remain a highly attractive and practical approach for the rapid generation of molecular diversity. For reactions requiring mild conditions and the use of immiscible reactants, Phase Transfer Catalysis offers a robust and often greener alternative. The Blaise reaction-based methods, while less atom-economical, provide access to unique substitution patterns. For applications where stereochemistry is critical, asymmetric methods, particularly organocatalytic approaches like isothiourea catalysis and Lewis acid-catalyzed hetero-Diels-Alder reactions, are indispensable.

Future developments in this field will likely focus on the discovery of new, more efficient, and sustainable catalytic systems. The principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and recyclable catalysts, will continue to be a major driving force in the innovation of dihydropyridinone synthesis.[4][5] Furthermore, the development of novel asymmetric methodologies that offer broader substrate scope and operational simplicity will be crucial for advancing the synthesis of enantiomerically pure dihydropyridinone-based drug candidates.

References

  • Albanese, D. C. M.; Gaggero, N.; Prenga, K. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Catalysts2023 , 13, 170. [Link]

  • Rodriguez, H.; et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org2022 , 2022060415. [Link]

  • Al-Zahrani, F. A. M.; El-Shazly, M. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Molecules2012 , 17, 10013-10029. [Link]

  • Meng, T.; et al. One-Pot Synthesis of 3,4-Dihydropyridin-2-ones via a Tandem Blaise Reaction-Cyclization Process. Org. Lett.2010 , 12, 4948-4951. [Link]

  • Singh, R. K.; et al. Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. Rasayan J. Chem.2014 , 7, 38-43. [Link]

  • Shaabani, A.; et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Adv.2015 , 5, 8436-8440. [Link]

  • Smith, A. D.; et al. Enantioselective Synthesis of 3,5,6-Substituted Dihydropyranones and Dihydropyridinones using Isothiourea-Mediated Catalysis. Chem. Eur. J.2015 , 21, 18435-18441. [Link]

  • Russowsky, D.; et al. Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. J. Braz. Chem. Soc.2004 , 15, 165-168. [Link]

  • Kumar, S.; et al. synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. Int. J. Pharm. Sci. Rev. Res.2020 , 62, 1-13. [Link]

  • Timmons, C.; et al. Synthesis of 2,3-dihydro-4-pyridones. Tetrahedron2005 , 61, 11837-11842. [Link]

  • Sibous, S.; et al. easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. JOTCSA2017 , 4, 1-12. [Link]

  • Al-Hazmi, G. H. New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Pol. J. Environ. Stud.2024 , 33, 5549-5556. [Link]

  • Yadav, S.; Srivastava, A. Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Int. J. Pharm. Pharm. Res.2024 , 30, 34-43. [Link]

  • Albanese, D. C. M.; Gaggero, N.; Prenga, K. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. ResearchGate2023 . [Link]

  • El-Maghraby, A. M.; et al. The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Synlett2010 , 2010, 1965-1968. [Link]

  • Kumar, A.; et al. Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. J. Org. Chem.2020 , 85, 14619-14630. [Link]

  • Smith, A. D.; et al. Isothiourea Catalysis – New Opportunities for Asymmetric Synthesis. In Asymmetric Synthesis II; 2015 , pp 1-38. [Link]

  • Makosza, M. Phase-Transfer Catalysis in Organic Syntheses. Pol. J. Chem.2000 , 74, 1-18. [Link]

  • Borah, B.; et al. GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova2024 , 19, 59-69. [Link]

  • Anandakumar, T. D.; et al. A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2 (1H)-one using 12-tungstophosphoric acid. Lett. Org. Chem.2019 , 16, 1-8. [Link]

  • Soeta, T.; et al. Catalytic Asymmetric Synthesis of Both Enantiomers of 4-Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions. Molecules2019 , 24, 2862. [Link]

  • Shaabani, A.; et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Adv.2015 , 5, 8436-8440. [Link]

  • Kobayashi, S.; et al. Hetero-Diels-Alder Reactions. In Comprehensive Organic Synthesis II; 2014 , pp 364-405. [Link]

  • Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis (PTC). Macmillan Group Meeting2008 . [Link]

  • Tzani, A.; et al. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Sustainability2023 , 15, 14891. [Link]

  • Bose, D. S.; et al. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2005 , 44B, 2337-2340. [Link]

  • Smith, A. D.; et al. Enantioselective isothiourea-catalysed trans-dihydropyridinone synthesis using saccharin-derived ketimines: scope and limitations. Chem. Sci.2014 , 5, 1894-1899. [Link]

  • Kumar, A.; et al. Synthesis and Characterization of Derivative derived from 1, 4- Dihydropyrimidine. Int. J. Curr. Res. Chem. Pharm. Sci.2014 , 1, 1-4. [Link]

  • Brodzka, A.; et al. Synthesis of 3,4-dihydropyran-2-one synthesis. J. Org. Chem.2018 , 83, 8655-8661. [Link]

  • Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry2017 . [Link]

  • S. S. S. V. Ramasastry; et al. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica2012 , 4, 2315-2321. [Link]

  • Al-Azzawi, A. M.; et al. GREEN CHEMISTRY APPROACH IN SYNTHESIS OF 3,4-DIHYDROPYRIMIDINONE DERIVATIVES UNDER SOLVENT-FREE CONDITIONS. Int. J. Pharm. Sci. Res.2015 , 6, 2056-2062. [Link]

  • Guareschi, I. Guareschi-Thorpe Condensation. Mem. Reale Accad. Sci. Torino1896 , 46, 7, 11, 25. [Link]

  • Makosza, M. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Pol. Pharm.2000 , 57, 3-10. [Link]

  • Christie, S. Asymmetric-Synthesis. In Introduction to Drug Design and Development; 2009 , pp 299-330. [Link]

  • Shaabani, A.; et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate2023 . [Link]

  • NPTEL IIT Bombay. Week 1: Lecture 5: Hetero Diels-Alder reaction. YouTube2023 . [Link]

Sources

A Comparative Guide to HDAC Inhibitors: Profiling Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. By modulating the acetylation state of histones and other proteins, these agents can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of a novel potential HDAC inhibitor, Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, with established, FDA-approved HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving field of HDAC inhibition.

The Central Role of HDACs in Cellular Function and Disease

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[2] An imbalance in the activities of HDACs and histone acetyltransferases (HATs) is associated with various diseases, including cancer, where the aberrant silencing of tumor suppressor genes is a common event.[1] HDAC inhibitors counteract this by promoting histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes.[2][3]

HDAC_Inhibition_Mechanism cluster_0 Normal Gene Silencing cluster_1 Action of HDAC Inhibitors Histone Histone Tail (Lysine-Ac) HDAC HDAC Histone->HDAC Deacetylation Histone_deacetyl Histone Tail (Lysine) HDAC->Histone_deacetyl Chromatin_condensed Condensed Chromatin Histone_deacetyl->Chromatin_condensed Gene_silencing Gene Silencing Chromatin_condensed->Gene_silencing Histone_Ac Histone Tail (Lysine-Ac) HDAC_inhibited HDAC Histone_hyperacetyl Histone Tail (Hyperacetylated) HDAC_inhibited->Histone_hyperacetyl HDACi HDAC Inhibitor HDACi->HDAC_inhibited Inhibition Chromatin_relaxed Relaxed Chromatin Histone_hyperacetyl->Chromatin_relaxed Gene_expression Gene Expression Chromatin_relaxed->Gene_expression

Caption: Mechanism of HDAC Inhibition.

An Overview of Established HDAC Inhibitors

The clinical utility of HDAC inhibitors is well-documented, with several agents approved for the treatment of various cancers. This section profiles three prominent examples.

Vorinostat (SAHA)
  • Chemical Class: Hydroxamic Acid

  • Mechanism of Action: Vorinostat is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms, including class I and class II HDACs.[4][5][6] The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[5]

  • Potency and Selectivity: It exhibits potent inhibition of HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively.[4][7]

  • Clinical Applications: Vorinostat is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[8] Its efficacy in other malignancies is also being investigated.[9][10]

Romidepsin (Istodax, FK228)
  • Chemical Class: Cyclic Depsipeptide

  • Mechanism of Action: Romidepsin is a prodrug that is activated intracellularly to a thiol-containing molecule, which then interacts with the zinc ion in the active site of HDACs.[11] It is a potent inhibitor of class I HDACs.[12]

  • Potency and Selectivity: It is a selective inhibitor of class I HDACs, which are often overexpressed in cancer cells.[12]

  • Clinical Applications: Romidepsin is approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior therapy.[8][11][12]

Panobinostat (Farydak, LBH589)
  • Chemical Class: Hydroxamic Acid

  • Mechanism of Action: Similar to vorinostat, panobinostat is a pan-HDAC inhibitor that chelates the active site zinc ion.[13][14][15]

  • Potency and Selectivity: It is a potent inhibitor of a broad range of HDAC isoforms, with IC50 values in the low nanomolar range.[16]

  • Clinical Applications: Panobinostat is approved in combination with bortezomib and dexamethasone for the treatment of patients with multiple myeloma who have received at least two prior standard therapies.[17]

The Dihydropyridine Scaffold: A Novel Avenue for HDAC Inhibition

The dihydropyridine core is a well-established pharmacophore in medicinal chemistry, most notably in the context of calcium channel blockers.[18] However, recent studies have highlighted the potential of dihydropyridine derivatives as novel HDAC inhibitors.[3][19]

This compound

While specific experimental data on the HDAC inhibitory activity of this compound is not yet widely published, its structural features suggest it may interact with the active site of HDAC enzymes. The oxo-dihydropyridine core could potentially engage in hydrogen bonding interactions within the enzyme's active site, while the benzyl and benzyl-carboxylate moieties could occupy the hydrophobic regions of the binding pocket, contributing to its affinity and selectivity. The exploration of such novel scaffolds is crucial for the development of next-generation HDAC inhibitors with improved isoform selectivity and reduced off-target effects.

Comparative Analysis of HDAC Inhibitors

The following table summarizes the key characteristics of the discussed HDAC inhibitors.

FeatureVorinostat (SAHA)RomidepsinPanobinostatThis compound (Hypothesized)
Chemical Class Hydroxamic AcidCyclic DepsipeptideHydroxamic AcidDihydropyridine
Selectivity Pan-HDAC Inhibitor (Class I & II)[4][5][6]Class I Selective[12]Pan-HDAC Inhibitor[14][15]Potentially isoform-selective (To be determined)
FDA-Approved Indications Cutaneous T-cell Lymphoma (CTCL)[8]CTCL, Peripheral T-cell Lymphoma (PTCL)[8][11]Multiple Myeloma[17]Not applicable

Experimental Protocols for Evaluating HDAC Inhibitor Potency and Cellular Activity

The rigorous evaluation of novel HDAC inhibitors requires robust and reproducible experimental protocols. Below are outlines for two fundamental assays.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the potency of inhibitors by measuring the deacetylation of a fluorogenic substrate.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Inhibitor (e.g., Dihydropyridine) - Fluorogenic Substrate - Developer Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add HDAC enzyme to wells - Add varying concentrations of inhibitor Prepare_Reagents->Plate_Setup Incubation1 Incubate at 37°C Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Add_Developer Add Developer Solution Incubation2->Add_Developer Read_Fluorescence Read Fluorescence (Excitation/Emission) Add_Developer->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HDAC activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., SAHA) in assay buffer. Prepare the HDAC enzyme solution and the fluorogenic substrate solution (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Prepare the developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (to stop the reaction).[20][21]

  • Reaction Setup: In a 96-well black microplate, add the HDAC enzyme solution to each well.

  • Inhibitor Addition: Add the diluted test compounds and reference inhibitor to the respective wells. Include a no-inhibitor control and a no-enzyme blank.

  • Pre-incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well. The protease in the developer will cleave the deacetylated substrate, releasing the fluorophore.[20]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[20]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay confirms that the HDAC inhibitor can penetrate the cell membrane and inhibit intracellular HDAC activity, leading to an increase in histone acetylation.

Western_Blot_Workflow Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Treat_Cells Treat Cells with HDAC Inhibitor (Varying Concentrations and Times) Cell_Culture->Treat_Cells Harvest_Cells Harvest Cells and Lyse Treat_Cells->Harvest_Cells Protein_Quant Protein Quantification (e.g., BCA Assay) Harvest_Cells->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-acetyl-Histone H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for a Western blot-based cellular histone acetylation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC inhibitor for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4) and a loading control (e.g., anti-Histone H3 or anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal to determine the relative increase in histone acetylation upon inhibitor treatment.

Conclusion and Future Directions

The field of HDAC inhibitor research continues to evolve, with a focus on developing more selective and potent agents with improved safety profiles. While established drugs like Vorinostat, Romidepsin, and Panobinostat have demonstrated clinical benefit, the exploration of novel chemical scaffolds, such as the dihydropyridine core exemplified by this compound, holds significant promise. Further investigation into the structure-activity relationships and biological effects of this and related compounds is warranted to unlock their full therapeutic potential. The experimental protocols detailed herein provide a framework for the rigorous preclinical evaluation of these next-generation HDAC inhibitors.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Wikipedia. (2024). Histone deacetylase inhibitor. In Wikipedia. [Link]

  • Prince, H. M., & Dickinson, M. (2010). Romidepsin for cutaneous T-cell lymphoma. Cancer Network, 24(7). [Link]

  • Li, J. Q., & Han, X. (2016). [Synthesis and anti-tumor activity of novel histone deacetylase inhibitors based on dihydropyridin-2-one scaffold]. Yao xue xue bao = Acta pharmaceutica Sinica, 51(11), 1734–1744. [Link]

  • Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2018). Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: An Update. International journal of molecular sciences, 19(3), 953. [Link]

  • Duvic, M., & Vu, J. (2007). Vorinostat: a new oral histone deacetylase inhibitor for cutaneous T-cell lymphoma. Drugs of today (Barcelona, Spain : 1998), 43(8), 533–543. [Link]

  • Lymphoma Australia. (n.d.). HDAC inhibitors. [Link]

  • Singh, B. N., Zhang, G., Hwa, Y. L., Li, J., Dowdy, S. C., & Jiang, S. W. (2010). The histone deacetylase inhibitor vorinostat (SAHA) inhibits the growth of uterine sarcomas in vitro and in vivo. Gynecologic oncology, 117(3), 456–462. [Link]

  • Bates, S. E., Eisch, A. J., & Ling, A. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]

  • Wagner, J. M., To, V., & Tennant, R. E. (2015). Use of class I histone deacetylase inhibitor romidepsin in combination regimens. Journal of clinical oncology, 33(15_suppl), e14002-e14002. [Link]

  • American Health & Drug Benefits. (2015). Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. American health & drug benefits, 8(Spec Issue), 48. [Link]

  • Wainwright, L. M., & Prince, H. M. (2010). Romidepsin: a novel histone deacetylase inhibitor for cancer. Expert opinion on investigational drugs, 19(11), 1355–1368. [Link]

  • Marks, P. A. (2007). Histone deacetylase inhibitors: overview and perspectives. Clinical cancer research, 13(19), 5531–5535. [Link]

  • Atadja, P. (2009). Development of the pan-DAC inhibitor panobinostat (LBH589): successes and challenges. Cancer letters, 280(2), 233–241. [Link]

  • Ghasemi, A., & Jeddi-Tehrani, M. (2014). Profile of panobinostat and its potential for treatment in solid tumors: an update. OncoTargets and therapy, 7, 1373–1383. [Link]

  • Ghaffari, F., & Zali, M. R. (2017). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical biology & drug design, 70(5), 415–422. [Link]

  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology. International journal of cell biology, 2012, 475648. [Link]

  • Muntean, A. G., & Hess, J. L. (2012). The role of histone deacetylases in cancer. American journal of pathology, 180(5), 1757–1763. [Link]

  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews. Drug discovery, 5(9), 769–784. [Link]

  • Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warner, S. L., & Wiest, O. (2010). Chemical phylogenetics of histone deacetylases. Nature chemical biology, 6(3), 238–243. [Link]

  • Roche, J., & Bertrand, P. (2016). Inside HDACs with more selective inhibitors. European journal of medicinal chemistry, 121, 581–612. [Link]

  • Mottamal, M., Zheng, W., & Huang, R. (2015). Histone deacetylase inhibitors in cancer therapy: a review. Future medicinal chemistry, 7(5), 687–702. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30–39. [Link]

  • Falk, K. S., & Bäckdahl, L. (2013). The histone deacetylase inhibitor romidepsin (FK228), and its analogues in cancer chemotherapy. Current pharmaceutical design, 19(4), 605–616. [Link]

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future medicinal chemistry, 4(4), 505–524. [Link]

  • Buggy, J. J., Sideris, M. L., & Mak, P. (2007). The histone deacetylase inhibitor vorinostat (SAHA) induces apoptosis and cell cycle arrest in Hodgkin lymphoma (HL) cell lines by altering several survival signaling pathways and synergizes with doxorubicin, gemcitabine and bortezomib. Blood, 108(11), 2636. [Link]

Sources

validation of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate bioactivity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Bioactivity Validation of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,4-dihydropyridine (DHP) core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous bioactive molecules and approved therapeutics.[1][2] Renowned for its role in L-type calcium channel blockers like Nifedipine and Amlodipine for treating hypertension, the DHP framework's versatility extends to a wide array of other biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] This guide focuses on a specific, novel derivative, This compound (hereafter designated B2B-DHP ), to establish a rigorous, multi-pronged in vitro validation strategy.

The unique structural features of B2B-DHP—namely the bulky benzyl groups at the N1 and C2 positions—necessitate a comprehensive evaluation beyond a single-target hypothesis. This document provides a systematic framework for researchers to dissect its potential bioactivity through a logical progression of assays. We will move from broad-spectrum cytotoxicity screening to targeted mechanistic studies in inflammation and calcium signaling, comparing B2B-DHP's performance against established reference compounds at every stage. The causality behind each experimental choice is explained to ensure that the described protocols serve as a self-validating system for generating robust and reliable data.

Strategic Framework for Bioactivity Validation

A hierarchical screening approach is essential to efficiently characterize a novel compound. Our strategy begins with a broad assessment of cytotoxicity to identify a potential therapeutic window and guide concentration selection for subsequent assays. Following this, we investigate specific, plausible mechanisms of action based on the known pharmacology of the dihydropyridine class: anti-inflammatory potential and calcium channel modulation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison start Compound B2B-DHP cytotoxicity Broad-Spectrum Cytotoxicity Assay (XTT) Panel: Cancer vs. Non-Malignant Cells start->cytotoxicity anti_inflammatory Anti-Inflammatory Assays cytotoxicity->anti_inflammatory If cytotoxic, assess anti-inflammatory potential calcium_channel Calcium Channel Modulation cytotoxicity->calcium_channel Parallel or subsequent investigation no_assay Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells) anti_inflammatory->no_assay cox_assay COX-1/COX-2 Inhibition Assay anti_inflammatory->cox_assay ca_flux Cell-Based Calcium Flux Assay (Fluo-4 AM) calcium_channel->ca_flux analysis Calculate IC50 Values Determine Selectivity Indices no_assay->analysis cox_assay->analysis ca_flux->analysis comparison Compare to Reference Compounds (Doxorubicin, L-NAME, Celecoxib, Nifedipine) analysis->comparison conclusion Define In Vitro Bioactivity Profile comparison->conclusion

Caption: Overall experimental workflow for B2B-DHP validation.

Pillar 1: Broad-Spectrum Cytotoxicity Screening

Rationale: The initial step is to determine if B2B-DHP exerts a cytotoxic or anti-proliferative effect. This is crucial for two reasons: 1) it identifies potential anticancer activity, a known property of some DHP derivatives, and 2) it establishes a non-toxic concentration range for subsequent mechanistic assays where cell viability is paramount.[5][6][7] We employ the XTT assay, which measures the metabolic activity of viable cells. Unlike the MTT assay, the XTT method produces a water-soluble formazan product, eliminating a solubilization step and simplifying the workflow. To gauge potential selectivity, we will test B2B-DHP on a panel including cancer cell lines and a non-malignant cell line.

Comparative Compound:
  • Doxorubicin: A standard chemotherapeutic agent used as a positive control for cytotoxicity.[5]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Culture:

    • Culture human lung carcinoma (A549), human colon adenocarcinoma (HT-29), and human osteosarcoma (HOS) cells, along with a non-malignant human endothelial cell line (HMEC-1), in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well microplate and incubate for 24 hours to allow for cell attachment.

    • Prepare a 2X serial dilution of B2B-DHP and Doxorubicin in culture medium, ranging from a final concentration of 0.1 µM to 100 µM. Prepare a vehicle control using the same final concentration of DMSO (typically <0.5%).

    • Remove the overnight media from the cells and add 100 µL of the compound dilutions or control media to the respective wells.

    • Incubate the plate for 48 hours at 37°C.

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and electron-coupling solution).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to develop.

    • Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_test / Abs_control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Summary
CompoundA549 (Lung Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)HOS (Osteosarcoma) IC₅₀ (µM)HMEC-1 (Non-Malignant) IC₅₀ (µM)
B2B-DHP 8.5 ± 0.715.2 ± 1.121.0 ± 1.9> 100
Doxorubicin 0.9 ± 0.11.2 ± 0.20.8 ± 0.15.3 ± 0.5

Pillar 2: Anti-Inflammatory Activity Assessment

Rationale: Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest. Dihydropyridine derivatives have been reported to possess anti-inflammatory properties.[8][9] We will investigate two central pathways in inflammation: the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the synthesis of prostaglandins by cyclooxygenase (COX) enzymes.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Pro-Inflammatory Mediators LPS Lipopolysaccharide (LPS) iNOS iNOS Upregulation LPS->iNOS COX2 COX-2 Upregulation LPS->COX2 NO Nitric Oxide (NO) iNOS->NO Target of NO Assay PGs Prostaglandins COX2->PGs Target of COX Assay Arginine L-Arginine Arginine->iNOS ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2

Caption: Key targets in the inflammatory cascade.

2A. Nitric Oxide (NO) Inhibition Assay

Rationale: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate iNOS, leading to a surge in NO production. We can quantify the inhibitory effect of B2B-DHP on this process by measuring nitrite (a stable NO metabolite) in the cell culture supernatant using the Griess reagent.[8][10]

  • Comparative Compound: L-NAME (a non-specific NOS inhibitor).

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells.

    • Seed 5 x 10⁴ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Pre-treat cells for 1 hour with various concentrations of B2B-DHP or L-NAME (e.g., 1 µM to 50 µM, based on cytotoxicity data). Include a vehicle control.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (Griess Reagent B) and incubate for another 5-10 minutes.

    • Measure absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage inhibition of nitrite production for each concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value using non-linear regression.

2B. Cyclooxygenase (COX) Inhibition Assay

Rationale: Assessing the inhibition of COX-1 and COX-2 isoforms is critical. While COX-2 is the primary target for anti-inflammatory drugs, inhibition of the constitutively expressed COX-1 is linked to gastrointestinal side effects.[11] A commercially available colorimetric or fluorometric COX inhibitor screening kit provides a reliable method to determine IC₅₀ values for both isoforms and calculate a selectivity index.[12][13]

  • Comparative Compounds: Diclofenac (non-selective), Celecoxib (COX-2 selective).

  • Reagents: Use a commercial COX inhibitor screening assay kit containing purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Procedure (Performed for COX-1 and COX-2 in parallel):

    • In a 96-well plate, add 10 µL of various dilutions of B2B-DHP or control compounds.

    • Add 10 µL of the respective COX enzyme (COX-1 or COX-2) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Immediately measure the absorbance or fluorescence in kinetic mode for 5-10 minutes. The probe included in the kit reacts with PGG₂, the initial product of the COX reaction, to generate a measurable signal.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition: % Inhibition = (1 - V_inhibitor / V_control) * 100.

    • Determine the IC₅₀ for each isoform.

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Hypothetical Data Summary
CompoundNO Inhibition IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
B2B-DHP 12.8 ± 1.345.1 ± 3.89.3 ± 0.94.85
L-NAME 25.5 ± 2.1N/AN/AN/A
Diclofenac 8.1 ± 0.71.2 ± 0.20.8 ± 0.11.5
Celecoxib > 5025.3 ± 2.20.05 ± 0.01> 500

Pillar 3: L-Type Calcium Channel Modulation

Rationale: The canonical mechanism of action for 1,4-dihydropyridines is the blockade of L-type voltage-gated calcium channels.[4][14][15] It is imperative to investigate whether B2B-DHP retains this hallmark activity. This can be assessed using a cell-based fluorescence assay that measures intracellular calcium influx following membrane depolarization.

  • Comparative Compound: Nifedipine (a potent L-type calcium channel blocker).

G Depolarization Membrane Depolarization (e.g., high K+) Channel L-Type Ca2+ Channel Depolarization->Channel Opens Influx Ca2+ Influx Channel->Influx Allows Blocker B2B-DHP or Nifedipine Blocker->Channel Blocks

Caption: Mechanism of L-type calcium channel blockade.

Experimental Protocol: Cell-Based Calcium Flux Assay
  • Cell Culture and Dye Loading:

    • Use a cell line endogenously expressing L-type calcium channels, such as vascular smooth muscle cells (A7r5) or a stably transfected HEK293 line.

    • Seed cells into a black, clear-bottom 96-well plate and grow to confluence.

    • Wash cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.

    • Wash the cells again to remove excess extracellular dye.

  • Assay Procedure:

    • Add 100 µL of buffer containing various concentrations of B2B-DHP or Nifedipine to the wells. Incubate for 10-20 minutes.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure a baseline fluorescence reading for 10-20 seconds.

    • Inject a depolarizing stimulus (e.g., a high-concentration KCl solution) to activate the voltage-gated calcium channels.

    • Immediately continue to measure fluorescence intensity every second for 1-2 minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well by subtracting the baseline reading from the maximum fluorescence signal post-injection.

    • Normalize the response as a percentage of the control (vehicle-treated, KCl-stimulated wells).

    • Determine the IC₅₀ value by plotting the percentage response against the log of the inhibitor concentration.

Hypothetical Data Summary
CompoundInhibition of KCl-Induced Ca²⁺ Influx IC₅₀ (nM)
B2B-DHP 850 ± 75
Nifedipine 25 ± 3.2

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy to profile the bioactivity of this compound. Based on our hypothetical data, B2B-DHP emerges as a compound with a multi-faceted profile:

  • Moderate and Selective Cytotoxicity: It displays anti-proliferative activity against specific cancer cell lines with significantly lower impact on non-malignant cells, suggesting a favorable therapeutic window for potential anticancer applications.[5][16]

  • Promising Anti-Inflammatory Effects: B2B-DHP demonstrates an ability to inhibit both NO production and COX-2 activity at micromolar concentrations, with a notable selectivity for COX-2 over COX-1. This dual-action profile is highly desirable for an anti-inflammatory agent.[8]

  • Weak Calcium Channel Blockade: Compared to the classical DHP Nifedipine, B2B-DHP is a significantly weaker L-type calcium channel blocker. This suggests that the bulky benzyl substitutions may sterically hinder interaction with the canonical DHP binding site on the channel, redirecting the compound's activity towards other targets.

References

  • Žiogaitė, E., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity. [Link]

  • Marqués-López, E., et al. (2023). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. [Link]

  • Bhardwaj, A., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules. [Link]

  • L., P. K., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Singh, S., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. [Link]

  • Alam, M., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. [Link]

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

  • Sestito, S., et al. (2009). 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety. PubMed. [Link]

  • Patel, K., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]

  • Smith, W. L., et al. (1996). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Li, H., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]

  • de Oliveira, G. A. P., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. PubMed. [Link]

  • Hecker, M., et al. (1995). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Aanandhi, M. V., et al. (2008). Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. Rasayan Journal of Chemistry. [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Pharmaffiliates. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Pharmaffiliates. [Link]

  • Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. ResearchGate. [Link]

  • Gafner, F., et al. (2014). In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. ResearchGate. [Link]

  • Tan, C., et al. (2015). Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties. PubMed. [Link]

  • Al-Zahrani, J., et al. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

  • Husain, A., et al. (2015). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing dihydropyrimidines as potential antitubercular agents. ResearchGate. [Link]

  • Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products. [Link]

  • Sarikaya, R., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. [Link]

  • van Tonder, A., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Atwal, K. S., et al. (1994). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. [Link]

  • Togola, A., et al. (2018). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

  • Bal, T., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, characterization and in vitro anticancer activity. National Institutes of Health. [Link]

  • Kiue, A., et al. (1993). Effect of a dihydropyridine analogue... PubMed. [Link]

Sources

A Comparative Analysis of Dihydropyridine and Dihydropyrimidine Bioactivity: From Ion Channels to Broad-Spectrum Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, dihydropyridines (DHPs) and dihydropyrimidines (DHPMs) represent two scaffolds of immense pharmacological importance. While structurally similar, these six-membered nitrogen-containing heterocycles exhibit remarkably divergent biological activity profiles. This guide provides an in-depth comparative analysis of their bioactivities, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data and protocols to empower researchers in their drug discovery endeavors.

At a Glance: Core Structures and Bioactivity Profiles

Dihydropyridines, particularly 1,4-dihydropyridines, are most renowned for their role as L-type calcium channel blockers, a cornerstone in the management of cardiovascular diseases like hypertension and angina. In contrast, dihydropyrimidines, often synthesized via the Biginelli reaction, display a much broader and more diverse range of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties, making them a versatile scaffold for drug development across multiple therapeutic areas.

FeatureDihydropyridines (DHPs)Dihydropyrimidines (DHPMs)
Core Structure 1,4-Dihydropyridine Ring3,4-Dihydropyrimidin-2(1H)-one/thione Ring
Primary Bioactivity L-type Calcium Channel BlockadeBroad Spectrum: Anticancer, Anti-inflammatory, Antimicrobial, Antiviral
Primary Therapeutic Use Antihypertensive, AntianginalDiverse, including potential anticancer and anti-infective agents
Hallmark Synthesis Hantzsch Dihydropyridine SynthesisBiginelli Reaction

Dihydropyridines: Precision Modulators of Calcium Influx

The pharmacological significance of dihydropyridines is intrinsically linked to their ability to modulate the function of L-type voltage-gated calcium channels.

Mechanism of Action: A Tale of Vascular Selectivity

Dihydropyridine derivatives exert their therapeutic effects by binding to the L-type calcium channels located on the vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cell, leading to a decrease in intracellular calcium concentration. The reduced calcium levels prevent the activation of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. This vasodilation, in turn, lowers peripheral resistance and blood pressure.

Notably, dihydropyridines exhibit a higher affinity for calcium channels in vascular smooth muscle compared to cardiac muscle. This selectivity is a key differentiator from other classes of calcium channel blockers, such as phenylalkylamines (e.g., verapamil), which have more pronounced effects on the heart.

DHP_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx DHP Dihydropyridine (e.g., Amlodipine) DHP->L_type_Ca_Channel Binds and blocks Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Inhibits Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Leads to reduced MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Reduces Contraction Smooth Muscle Contraction MLCK->Contraction Prevents Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Structure-Activity Relationship (SAR) of Dihydropyridines

The antihypertensive activity of 1,4-dihydropyridines is governed by specific structural features:

  • The 1,4-Dihydropyridine Ring: This core structure is essential for activity.

  • Substituents at C3 and C5: Ester groups at these positions are crucial. Symmetrical esters or different ester groups can modulate the activity and duration of action.

  • Substituent at C4: An aromatic ring, typically a phenyl group with or without substituents, is required for optimal activity. The nature and position of substituents on this phenyl ring influence the potency and selectivity. For instance, a 3-nitrophenyl substituent is a distinctive feature in many potent DHP calcium channel blockers like nifedipine.

  • Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are generally preferred for good activity.

Dihydropyrimidines: A Scaffold of Pharmacological Diversity

In contrast to the focused activity of DHPs, dihydropyrimidines (DHPMs) are a treasure trove of diverse biological activities. This versatility stems from the various functional groups that can be incorporated into the DHPM core through the flexible Biginelli reaction.

A Spectrum of Bioactivities and Mechanisms

The biological activities of DHPMs are wide-ranging and their mechanisms are often target-specific:

  • Anticancer Activity: Certain DHPMs, like Monastrol, are known to inhibit mitotic kinesin Eg5, an essential motor protein for the formation of the bipolar mitotic spindle. This leads to cell cycle arrest in mitosis and subsequent apoptosis in cancer cells.

  • Anti-inflammatory Activity: Some DHPM derivatives have shown potent anti-inflammatory effects, with mechanisms that can involve the inhibition of inflammatory enzymes or modulation of signaling pathways.

  • Antimicrobial and Antiviral Activity: The DHPM scaffold has been successfully modified to yield compounds with significant antibacterial, antifungal, and antiviral properties. For instance, some derivatives have demonstrated activity against Mycobacterium tuberculosis and HIV.

  • Calcium Channel Blocking Activity: Interestingly, some DHPMs have been designed as aza-analogs of dihydropyridines and exhibit calcium channel blocking activity, though this is not their most common biological role.

A comparative study of a dihydropyrimidine and its dihydropyridine bioisostere revealed that while both could inhibit the cell cycle in the G2/M phase, the dihydropyridine derivative showed higher antiproliferative activity against certain cancer cell lines. However, the dihydropyridine compound did not inhibit the Eg5 ATPase activity, suggesting a different anticancer mechanism from Monastrol. This highlights how subtle changes in the heterocyclic core can lead to distinct biological outcomes.

DHPM_Mechanism cluster_cell Cancer Cell Eg5 Mitotic Kinesin Eg5 Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle Required for Mitotic_Arrest Mitotic Arrest Eg5->Mitotic_Arrest Inhibition leads to Mitosis Proper Mitosis Spindle->Mitosis Essential for DHPM Dihydropyrimidine (e.g., Monastrol) DHPM->Eg5 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Anticancer mechanism of the dihydropyrimidine Monastrol via Eg5 inhibition.

Structure-Activity Relationship (SAR) of Dihydropyrimidines

Given the broad bioactivity of DHPMs, their SAR is highly dependent on the specific therapeutic target. However, some general trends have been observed:

  • The Dihydropyrimidine Core: This scaffold is the foundational element for the diverse biological activities.

  • Substituent at C4: The nature of the aryl group at this position significantly influences the type and potency of the biological activity. Electron-donating or electron-withdrawing groups on this ring can fine-tune the compound's properties.

  • Substituents at C5: The ester or other functional groups at C5 are critical for interaction with biological targets and can be modified to optimize activity.

  • Substituents at N1 and N3: Alkylation or arylation at these positions can modulate the pharmacokinetic and pharmacodynamic properties of the DHPMs.

  • Substitution at C2: Replacing the oxygen of the urea-derived carbonyl with sulfur (to form a thione) can significantly alter the biological activity profile.

Experimental Protocols: Assessing Bioactivity

To provide a practical framework for researchers, this section outlines standardized protocols for evaluating the hallmark bioactivities of DHPs and DHPMs.

Protocol for Assessing Calcium Channel Blocking Activity of Dihydropyridines

Objective: To determine the inhibitory effect of a dihydropyridine compound on L-type calcium channels in vascular smooth muscle.

Methodology: Isolated Aortic Ring Assay

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300 g) by cervical dislocation.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount the aortic rings in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the K-H solution every 15 minutes.

  • Contraction Induction:

    • Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath. This depolarizes the cell membrane and opens voltage-gated calcium channels.

  • Compound Administration:

    • Once a stable contraction plateau is reached, add the dihydropyridine test compound in a cumulative manner at increasing concentrations (e.g., 10^-9 to 10^-5 M).

    • Allow sufficient time between additions for the response to stabilize.

  • Data Analysis:

    • Record the relaxation response at each concentration as a percentage of the initial KCl-induced contraction.

    • Plot a concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximum relaxation).

    • A lower IC50 value indicates a more potent calcium channel blocking activity.

Protocol for Assessing Anticancer Activity of Dihydropyrimidines

Objective: To evaluate the cytotoxic and anti-proliferative effects of a dihydropyrimidine compound on a cancer cell line.

Methodology: MTT Assay and Cell Cycle Analysis

MTT Assay (Cytotoxicity)

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the dihydropyrimidine test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Mechanism of Action)

  • Cell Treatment:

    • Treat the cancer cells with the dihydropyrimidine compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in the G2/M phase would be consistent with the inhibition of mitosis.

Conclusion: A Tale of Two Scaffolds

The comparative analysis of dihydropyridines and dihydropyrimidines reveals a fascinating dichotomy in the world of heterocyclic chemistry. Dihydropyridines, with their well-defined mechanism of action as L-type calcium channel blockers, have carved a crucial niche in cardiovascular medicine. Their structure-activity relationship is well-understood, allowing for the rational design of potent and selective antihypertensive agents.

In contrast, dihydropyrimidines emerge as a more versatile and promiscuous scaffold, offering a diverse array of biological activities that extend far beyond ion channel modulation. Their synthetic accessibility via the Biginelli reaction makes them an attractive starting point for the development of novel therapeutics for a wide range of diseases, from cancer to infectious diseases. The ongoing exploration of the vast chemical space around the dihydropyrimidine core promises to uncover new and exciting therapeutic opportunities. For drug development professionals, understanding the distinct yet sometimes overlapping bioactivities of these two important heterocyclic systems is paramount for the strategic design and development of next-generation therapeutics.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971–974. [Link]

  • Godfraind, T., Miller, R., & Wibo, M. (1986). Calcium antagonism and calcium entry blockade. Pharmacological Reviews, 38(4), 321–416. [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. [Link]

  • Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243. [Link]

  • Wrobel, J., Sridharan, V., & convenient one-pot synthesis of dihydropyrimidines. (1998). A convenient one-pot synthesis of dihydropyrimidines. Tetrahedron Letters, 39(51), 9343-9344. [Link]

  • Gałęzowska, J., et al. (2018). Comparative evaluation of new dihydropyrimidine and dihydropyridine derivatives perturbing mitotic spindle formation. Future Medicinal Chemistry, 10(22), 2605-2619. [Link]

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the dihydropyridine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate analogs. While direct and extensive research on this precise scaffold is emerging, this guide synthesizes findings from closely related analogs to provide a predictive framework for researchers aiming to optimize the biological activity of this promising chemical series.

The core structure, characterized by a 4-oxo-3,4-dihydropyridine ring, an N-benzyloxycarbonyl group, and a benzyl substituent at the 2-position, presents multiple avenues for chemical modification. Understanding how subtle changes to these key areas impact biological efficacy is paramount for rational drug design.

The Dihydropyridine Core: A Foundation of Versatile Bioactivity

The 1,4-dihydropyridine (DHP) ring is a cornerstone of many clinically significant drugs, most notably as L-type calcium channel blockers used in the management of hypertension.[2] However, the pharmacological repertoire of DHP derivatives extends far beyond cardiovascular applications, with studies revealing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The introduction of a 4-oxo moiety, creating a 4-pyridone tautomer, can significantly alter the electronic and steric properties of the ring, potentially leading to novel biological targets and activities.

Deconstructing the SAR: A Positional Analysis

To construct a comprehensive SAR profile, we will dissect the molecule into its key functional components and analyze the impact of modifications at each position based on available literature for analogous structures.

The N1-Position: The Influence of the Benzyl Carbamate

The N-benzyloxycarbonyl group (Cbz or Z group) at the N1 position is a critical feature. While many classic dihydropyridines are N-unsubstituted or N-alkylated, the introduction of an N-alkoxycarbonyl group can significantly modulate the compound's properties.

Studies on N-alkylated 1,4-dihydropyridines have shown that the nature of the N1-substituent is crucial for activity, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells. For instance, compounds with an arylalkyl substituent on the dihydropyridine nitrogen have demonstrated potentiation of the cytotoxicity of vincristine in resistant cells.[3] The benzyl carbamate in our core structure introduces a rigid, aromatic moiety that can engage in specific interactions with biological targets.

Key Inferences for the N1-Benzyl Carbamate:

  • Steric Bulk and Conformation: The size and orientation of the benzyl group can influence the overall conformation of the dihydropyridine ring, which is often critical for receptor binding.

  • Electronic Effects: The carbamate linkage can withdraw electron density from the ring nitrogen, potentially altering the reactivity and metabolic stability of the molecule.

  • Hydrophobicity: The benzyl group increases the lipophilicity of the molecule, which can impact its membrane permeability and pharmacokinetic profile.

dot graph SAR_N1_Position { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Core [label="Dihydropyridine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Substituent [label="N1-Substituent\n(Benzyl Carbamate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity [label="Biological Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> N1_Substituent [label="Modification"]; N1_Substituent -> Activity [label="Impacts"]; } caption: Influence of the N1-Substituent on Biological Activity.

The C2-Position: The Role of the Benzyl Substituent

Substituents at the C2 and C6 positions of the dihydropyridine ring are known to play a significant role in modulating activity. In the case of our target scaffold, a benzyl group at the C2-position is a defining feature.

Research on 2-substituted quinazolin-4(3H)-ones, which share a similar nitrogen-containing heterocyclic core, has shown that aryl substituents at the 2-position can confer significant antiproliferative potency.[4] Similarly, for dihydropyrimidine calcium channel blockers, which are aza-analogs of dihydropyridines, substitutions at the 2-position are critical for activity.[5]

Key Considerations for the C2-Benzyl Group:

  • Hydrophobic Interactions: The benzyl group provides a large hydrophobic surface that can interact with corresponding pockets in a target protein.

  • Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions, which can contribute to binding affinity.

  • Conformational Restriction: The presence of a bulky group at C2 can influence the puckering of the dihydropyridine ring and the orientation of other substituents.

dot graph SAR_C2_Position { layout=circo; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

DHP_Ring [label="Dihydropyridine Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_Benzyl [label="C2-Benzyl Group", fillcolor="#FBBC05", fontcolor="#202124"]; Target_Binding [label="Target Binding Affinity", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHP_Ring -- C2_Benzyl [label="Substitution"]; C2_Benzyl -- Target_Binding [label="Modulates"]; } caption: Impact of the C2-Benzyl Group on Target Binding.

The Benzyl Groups: Exploring Substituent Effects

Both the benzyl group of the N1-carbamate and the C2-benzyl substituent offer opportunities for further modification. The electronic nature and position of substituents on these phenyl rings can fine-tune the biological activity.

Structure-activity relationship studies on various heterocyclic compounds consistently demonstrate the profound impact of aromatic substitution. For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the nature and position of halogen substituents on an aryl ring significantly influenced their interaction with calcium channels.[6] Generally, electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its binding properties and metabolic stability.

Comparative Analysis of Potential Benzyl Ring Substitutions:

Substituent TypePosition (ortho, meta, para)Predicted Effect on ActivityRationale
Electron-Withdrawing (e.g., -Cl, -CF₃, -NO₂)paraPotentially increased potencyCan enhance interactions with electron-rich pockets in the target protein.[7]
orthoPotentially decreased potencyMay introduce steric hindrance, preventing optimal binding.[6]
Electron-Donating (e.g., -OCH₃, -CH₃)paraVariableCan either enhance or decrease activity depending on the specific target interactions.
metaVariableEffects are generally less pronounced than at the para position.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂)AnyPotentially significant increase in affinityCan form specific hydrogen bonds with the target, substantially increasing binding energy.

Experimental Protocols for SAR Elucidation

To experimentally validate the predicted SAR, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Strategy

A plausible synthetic route to the target scaffold and its analogs would likely involve a multi-step process, potentially culminating in a Hantzsch-like condensation or a related cyclization reaction.

Illustrative Synthetic Workflow:

  • Synthesis of a β-ketoester precursor: This would incorporate the desired C2-benzyl substituent.

  • Preparation of an enamine intermediate.

  • Cyclocondensation reaction: Reacting the precursor with an appropriate aldehyde and an ammonia source, followed by N-acylation with benzyl chloroformate.

Synthetic_Workflow Start Starting Materials Step1 Synthesis of β-ketoester Start->Step1 Step2 Enamine Formation Step1->Step2 Step3 Cyclocondensation Step2->Step3 Step4 N-Acylation Step3->Step4 Final_Product Target Analog Step4->Final_Product

Biological Evaluation Assays

The choice of biological assays will depend on the therapeutic area of interest. Given the diverse potential of dihydropyridine derivatives, a panel of assays is recommended.

  • Antiproliferative Assays: To assess anticancer potential, a panel of human cancer cell lines (e.g., from the NCI-60 panel) can be used. The MTT or SRB assay is a standard method to determine the concentration that inhibits cell growth by 50% (GI₅₀).

  • Enzyme Inhibition Assays: If a specific enzymatic target is hypothesized (e.g., a kinase or a dehydrogenase), in vitro enzyme inhibition assays should be performed to determine the IC₅₀ values.

  • Calcium Channel Blocking Activity: To evaluate the effect on calcium channels, electrophysiological techniques such as patch-clamp analysis on relevant cell types (e.g., cardiomyocytes or vascular smooth muscle cells) can be employed.[6]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is limited, by drawing parallels with related dihydropyridine and 4-pyridone analogs, we can construct a foundational understanding of its structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs with diverse substitutions on both the N1- and C2-benzyl rings. This will allow for the development of a quantitative SAR (QSAR) model, which can further guide the optimization of potency, selectivity, and pharmacokinetic properties. The exploration of different N1-acyl groups and alternative substituents at the C2-position will also be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15563201/
  • Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27131278/
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: https://www.researchgate.
  • Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.
  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17591456/
  • Synthesis and SAR of benzyl and phenoxymethylene oxadiazole benzenesulfonamides as selective beta3 adrenergic receptor agonist antiobesity agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9843377/
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. Available at: https://www.mdpi.com/1422-0067/23/19/11928
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: https://www.mdpi.com/1420-3049/28/23/7912
  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298539/
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: https://www.mdpi.com/1422-0067/25/8/4607
  • N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/7553968/
  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16478799/
  • Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23199479/
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: https://www.wjpmr.com/download/article/12012020/1579776957.pdf
  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. Available at: https://www.researchgate.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9957017/
  • Benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate. BLDpharm. Available at: https://www.bldpharm.com/products/132644-87-2.html
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04589c
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18310913/
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00392a
  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. ResearchGate. Available at: https://www.researchgate.net/publication/371216584_Synthesis_and_Characterization_of_Novel_Amphiphilic_N-Benzyl_14-Dihydropyridine_Derivatives-Evaluation_of_Lipid_Monolayer_and_Self-Assembling_Properties
  • Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30919696/
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10332851/
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7330200/

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Structure of Synthesized Dihydro­pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural elucidation of dihydropyridinones, a class of heterocyclic compounds recognized for their significant potential as bioactive agents. Moving beyond a simple recitation of methods, this document offers a strategic framework for integrating multi-technique data to build an irrefutable case for the synthesized structure.

The Imperative of Structural Confirmation in Dihydropyridinone Synthesis

A Comparative Overview of Analytical Techniques

The confirmation of a dihydropyridinone structure is a puzzle solved by assembling complementary pieces of evidence from various spectroscopic and spectrometric techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a holistic and robust structural determination.

dot graph "analytical_techniques_overview" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_NMR" { label="NMR Spectroscopy"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_1H [label="¹H NMR"]; NMR_13C [label="¹³C NMR"]; NMR_2D [label="2D NMR (HSQC, HMBC)"]; }

subgraph "cluster_MS" { label="Mass Spectrometry"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; HRMS [label="HRMS"]; }

subgraph "cluster_IR" { label="FT-IR Spectroscopy"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FT-IR"]; }

subgraph "cluster_Xray" { label="X-ray Crystallography"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Xray [label="X-ray"]; }

NMR_1H -> NMR_13C [label="Complements", dir=both, color="#5F6368"]; NMR_13C -> NMR_2D [label="Complements", dir=both, color="#5F6368"]; NMR_1H -> NMR_2D [label="Complements", dir=both, color="#5F6368"]; NMR_2D -> HRMS [label="Confirms Connectivity", color="#5F6368"]; HRMS -> FTIR [label="Cross-validates", dir=both, color="#5F6368"]; FTIR -> NMR_1H [label="Cross-validates", dir=both, color="#5F6368"]; Xray -> NMR_2D [label="Absolute Confirmation", color="#5F6368"];

{rank=same; NMR_1H; NMR_13C; NMR_2D} } Figure 1: Interconnectivity of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of the proton. Protons on the dihydropyridinone ring and its substituents will have characteristic chemical shifts. For instance, protons adjacent to the carbonyl group will be deshielded and appear at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons, providing crucial connectivity information.

A study on dihydropyridones derived from curcumin highlighted key ¹H NMR signals in the ranges of 2.40-2.63 ppm, 2.80-3.08 ppm, and 4.66-5.08 ppm, each integrating to one proton. The first two signals appeared as doublets with a coupling constant of 16 Hz, indicative of geminal coupling.

Carbon-13 NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms in a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the carbon backbone.

  • Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm vs 0-13 ppm), leading to less signal overlap. The carbonyl carbon of the dihydropyridinone ring, for example, will have a characteristic downfield chemical shift (typically >160 ppm).

Two-dimensional NMR experiments are essential for unambiguously connecting the proton and carbon frameworks.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the entire molecular structure, especially for identifying quaternary carbons and connecting different fragments of the molecule.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_1D" { label="1D NMR"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_NMR [label="¹H NMR\n(Proton Environments)"]; C13_NMR [label="¹³C NMR\n(Carbon Skeleton)"]; }

subgraph "cluster_2D" { label="2D NMR"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HSQC [label="HSQC\n(¹J C-H Correlations)"]; HMBC [label="HMBC\n(²⁻³J C-H Correlations)"]; }

Structure [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Proposed\nStructure"];

H1_NMR -> HSQC; C13_NMR -> HSQC; HSQC -> HMBC; HMBC -> Structure; } Figure 2: Workflow for structural elucidation using NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. This allows for the confident assignment of a molecular formula.

  • Molecular Ion Peak (M⁺): The HRMS spectrum provides the exact mass of the molecular ion, which can be used to calculate the elemental formula.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer provides valuable structural information that can be used to confirm the connectivity of different functional groups.

For pharmaceutical analysis, HRMS coupled with a separation technique like liquid chromatography is a powerful tool for identifying and characterizing molecules, including impurities and degradation products.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

For a dihydropyridinone, FT-IR is particularly useful for confirming the presence of:

  • C=O (carbonyl) stretch: A strong absorption band typically in the range of 1650-1700 cm⁻¹.

  • N-H (amine/amide) stretch: If present, a band in the region of 3200-3500 cm⁻¹.

  • C-H stretches: Bands around 2850-3000 cm⁻¹ for aliphatic C-H and >3000 cm⁻¹ for aromatic/vinylic C-H.

  • C=C (alkene) stretch: A band in the 1600-1680 cm⁻¹ region.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. It is considered the "gold standard" for structural determination and is particularly important for establishing the absolute stereochemistry of chiral molecules.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols. Specific instrument parameters should be optimized for the compound of interest.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified dihydropyridinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • HSQC: Run a standard gradient-selected HSQC experiment.

    • HMBC: Run a standard gradient-selected HMBC experiment, optimized for a range of coupling constants (e.g., 8 Hz) to observe both two- and three-bond correlations.

HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Data Acquisition: Acquire the spectrum in a high-resolution mode (e.g., Orbitrap or TOF).

FT-IR Sample Preparation and Measurement
  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), a KBr pellet, or as a solution.

  • Background Spectrum: Collect a background spectrum of the empty sample holder or pure solvent.

  • Sample Spectrum: Collect the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the dihydropyridinone of suitable quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software.

Data Interpretation and Comparative Analysis

The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-validating structural argument.

Table 1: Comparative Data for a Hypothetical Substituted Dihydropyridinone
TechniqueExpected DataInterpretation
¹H NMR Signals with specific chemical shifts, integrations, and multiplicities.Provides the proton framework, including connectivity and stereochemical relationships.
¹³C NMR A specific number of signals with characteristic chemical shifts.Confirms the number of unique carbons and the carbon backbone.
HSQC Correlation peaks between specific ¹H and ¹³C signals.Unambiguously assigns protons to their directly attached carbons.
HMBC Correlation peaks between protons and carbons 2-3 bonds away.Establishes the connectivity of the entire molecule, including quaternary centers.
HRMS A precise mass for the molecular ion.Determines the elemental composition and molecular formula.
FT-IR Absorption bands at characteristic frequencies.Confirms the presence of key functional groups (e.g., C=O, N-H, C=C).
**

A Comparative Guide to the In Vivo Efficacy of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate for Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo anticancer efficacy of the novel compound, Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Given the absence of published in vivo data for this specific molecule, this document serves as a strategic comparison guide, outlining a proposed experimental plan grounded in the well-documented activities of its parent chemical class, the dihydropyridinones. We will compare its projected efficacy against a well-characterized alternative, Monastrol, a known inhibitor of the mitotic kinesin Eg5.

Introduction: The Therapeutic Potential of Dihydropyridinones

The dihydropyridinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, known for a diverse range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Our interest in this compound stems from the growing body of evidence suggesting that compounds of this class can exert potent cytotoxic effects on various cancer cell lines.[2]

A significant subset of dihydropyrimidinones, structurally related to our compound of interest, function as inhibitors of the mitotic kinesin Eg5.[3][4] Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis.[5][6] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a prime target for cancer chemotherapy.[4] The well-known Eg5 inhibitor, Monastrol, serves as an excellent benchmark for our comparative analysis.[4][7]

This guide will detail a proposed in vivo study to ascertain the anticancer efficacy of this compound, using a human tumor xenograft model.

Proposed Mechanism of Action: Eg5 Inhibition

We hypothesize that this compound, like Monastrol, acts as an allosteric inhibitor of the mitotic kinesin Eg5.[8] During prophase, Eg5, a plus-end-directed motor protein, slides antiparallel microtubules apart to establish a bipolar spindle.[6][9] Inhibition of Eg5's ATPase activity prevents this outward push, leading to the collapse of the nascent spindle into a monoastral conformation, activating the spindle assembly checkpoint and ultimately inducing apoptosis.[4][5]

Eg5_Pathway cluster_prophase Prophase cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome Prophase_MTs Antiparallel Microtubules Eg5 Eg5 Kinesin Prophase_MTs->Eg5 binds & slides Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle pushes poles apart Eg5_Inhibited Eg5 (Inhibited) Eg5->Eg5_Inhibited Test_Compound Benzyl 2-benzyl-4-oxo- 3,4-dihydropyridine-1(2H)-carboxylate Test_Compound->Eg5_Inhibited Monastrol Monastrol (Comparator) Monastrol->Eg5_Inhibited Monoastral_Spindle Monoastral Spindle Eg5_Inhibited->Monoastral_Spindle fails to separate poles Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action via Eg5 inhibition.

Comparative In Vivo Efficacy Study Design

To rigorously assess the anticancer potential of this compound, we propose a subcutaneous xenograft study using a human cancer cell line with known sensitivity to antimitotic agents, such as the head and neck squamous cell carcinoma (HNSCC) line HN12 or a colorectal cancer line like HCT-116.[10]

Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo study.

experimental_workflow cluster_treatment Treatment Phase (21 days) start Start cell_culture Cell Culture (e.g., HN12) start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation animal_model Animal Model (BALB/c nude mice) animal_model->implantation tumor_growth Tumor Growth (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group1 Vehicle Control group2 Test Compound group3 Monastrol group4 Positive Control (e.g., Paclitaxel) monitoring Monitoring (Tumor Volume, Body Weight) group4->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Proposed workflow for the in vivo xenograft study.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for in vivo xenograft studies.[10][11][12]

1. Cell Culture and Animal Models:

  • Cell Line: Human head and neck squamous cell carcinoma (HN12) cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Animals: Female BALB/c nude mice, 6-8 weeks old, will be used. They will be housed in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation and Growth:

  • A suspension of 2 x 10^6 HN12 cells in 100 µL of serum-free medium will be injected subcutaneously into the right flank of each mouse.
  • Tumor growth will be monitored every 2-3 days using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

3. Randomization and Treatment:

  • When tumors reach an average volume of 100-150 mm³, mice will be randomly assigned to one of four treatment groups (n=8 per group).
  • Group 1 (Vehicle): Administered with the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
  • Group 2 (Test Compound): this compound, administered at a predetermined dose (e.g., 25 mg/kg, daily, intraperitoneal injection). Dose to be determined by prior maximum tolerated dose (MTD) studies.
  • Group 3 (Comparator): Monastrol, administered at a comparable dose to the test compound.
  • Group 4 (Positive Control): Paclitaxel (10 mg/kg, twice weekly, intraperitoneal injection).
  • Treatment will continue for 21 days.

4. Efficacy Assessment:

  • Tumor volume and body weight will be measured twice weekly.
  • At the end of the study, mice will be euthanized, and tumors will be excised and weighed.
  • Tumor tissues will be fixed in formalin for histological and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Data Presentation and Comparative Analysis

The efficacy of this compound will be compared to the vehicle control and Monastrol. The primary endpoints are tumor growth inhibition (TGI) and final tumor weight.

Projected Efficacy Data

The following table presents a hypothetical but realistic outcome based on published data for similar compounds.[10]

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control -1500 ± 250-1.5 ± 0.3
Test Compound 25 mg/kg, daily600 ± 15060%0.6 ± 0.2
Monastrol 25 mg/kg, daily750 ± 18050%0.8 ± 0.2
Paclitaxel 10 mg/kg, 2x/week450 ± 12070%0.4 ± 0.1

Data are presented as mean ± SEM.

Causality and Interpretation

The rationale for this experimental design is to provide a multi-faceted evaluation of the test compound's efficacy.

  • Tumor Volume and Weight: These are direct measures of antitumor activity. A significant reduction compared to the vehicle group indicates efficacy.[13]

  • Body Weight: This serves as a key indicator of systemic toxicity. Significant weight loss would suggest adverse side effects.

  • Immunohistochemistry: Analysis of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) in tumor sections will help to validate the proposed mechanism of action—that the compound inhibits cell division and induces apoptosis.

  • Comparison with Monastrol: This comparison will contextualize the potency of the test compound against a known Eg5 inhibitor. Superior TGI would mark it as a promising lead for further development.

Conclusion and Future Directions

This guide outlines a robust preclinical strategy to evaluate the in vivo efficacy of this compound. By employing a well-established xenograft model and comparing the compound against a known mechanistic analogue, Monastrol, this study would provide critical data on its therapeutic potential.

A positive outcome, demonstrating significant and well-tolerated tumor growth inhibition, would strongly support its advancement into further preclinical development, including pharmacokinetic and pharmacodynamic studies, and investigation in orthotopic or patient-derived xenograft (PDX) models to better mimic the human tumor microenvironment.

References

  • Chen, J., et al. (2020). Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes. PMC. Available at: [Link]

  • Dandia, A., et al. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Chemistry Central Journal. Available at: [Link]

  • Baas, P.W., et al. (2005). Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons. PubMed. Available at: [Link]

  • de Faria, P.C., et al. (2018). Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma. European Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). In vivo antitumor efficacy of AB138 in an MV-4–11 xenograft model. ResearchGate. Available at: [Link]

  • Meral, K., et al. (2024). Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway. Helda - University of Helsinki. Available at: [Link]

  • Meral, K., et al. (2024). Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Suppana, T., et al. (2023). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]

  • Peres, B., et al. (2017). Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. PMC. Available at: [Link]

  • Rath, O., and Kozielski, F. (2012). Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy. PMC. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Lu, W., et al. (2024). “Mitotic” kinesin-5 is a dynamic brake for axonal growth. bioRxiv. Available at: [Link]

  • Kapoor, T.M., et al. (2001). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed. Available at: [Link]

  • Hassan, A.S., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. PubMed. Available at: [Link]

  • Yilmaz, I., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. PMC. Available at: [Link]

  • Blangy, A., et al. (1995). Mutations in the kinesin-like protein Eg5 disrupting localization to the mitotic spindle. The Journal of Cell Biology. Available at: [Link]

  • Yoon, S.Y., et al. (2005). Monastrol, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures. PubMed. Available at: [Link]

  • de Oliveira, R.B., et al. (2023). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

  • Sriram, V., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. Available at: [Link]

  • Auria-Luna, F., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. Available at: [Link]

  • Cochran, J.C., et al. (2005). Mechanistic Analysis of the Mitotic Kinesin Eg5. PMC. Available at: [Link]

  • Mondal, J., et al. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. ScienceDirect. Available at: [Link]

  • AcrosPharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

Sources

A Comparative Guide to the Anticancer Potential of Dihydropyridinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydropyridinones as a Promising Scaffold in Oncology

Dihydropyridinones (DHPMs) and their related dihydropyridine (DHP) structures are privileged scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1] In recent years, their potential as anticancer agents has garnered significant attention, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] These compounds often act by targeting fundamental cellular processes crucial for cancer progression, such as cell division, signaling pathways, and angiogenesis. This guide will delve into a comparative analysis of select DHPM and DHP compounds, highlighting their distinct anticancer profiles and the experimental methodologies used to elucidate them.

Comparative Analysis of Selected Dihydropyridinone Derivatives

This section provides a side-by-side comparison of different dihydropyridinone derivatives, focusing on their efficacy, mechanism of action, and the cancer types they target.

Compound A: A Multi-Targeted Kinase Inhibitor

One notable dihydropyrimidinone derivative, herein designated as Compound 19 from a study by Fathalla et al. (2018), has shown significant cytotoxic activity by targeting key kinases involved in cancer cell proliferation and survival.[3]

Compound 19 exhibits a potent inhibitory effect on both the mammalian target of rapamycin (mTOR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is observed in a majority of human tumors.[2][4] VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[3][5] By dually targeting these pathways, Compound 19 can simultaneously curb cancer cell proliferation and cut off the tumor's blood supply.

Below is a diagram illustrating the signaling pathways inhibited by Compound 19.

mTOR_VEGFR2_Inhibition cluster_mTOR mTOR Pathway cluster_VEGFR2 VEGFR-2 Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Compound 19 Compound 19 Compound 19->mTORC1 Inhibits Compound 19->VEGFR-2 Inhibits

Caption: Dual inhibition of mTOR and VEGFR-2 pathways by Compound 19.

The efficacy of Compound 19 has been demonstrated against a panel of human cancer cell lines.

CompoundTarget Cancer Cell LinesIC50 (µM)Reference
Compound 19mTOR0.64[3]
Compound 19VEGFR-21.97[3]

Lower IC50 values indicate greater potency.

Furthermore, cell cycle analysis revealed that treatment of A549 lung cancer cells with Compound 19 led to cell cycle arrest at the G2/M phase and induced apoptosis, as confirmed by annexin V-FITC staining.[3]

Compound B: A Mitotic Kinesin Eg5 Inhibitor

A distinct class of dihydropyrimidinones targets the mitotic machinery, offering a different strategy for halting cancer cell division. A representative of this class is a derivative with a chloro-group at the 3- or 4-position of the substituted ring, as described in a study by Singh et al. (2021).[6]

This compound functions as an inhibitor of the human kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1][6] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in tumor cells.[1] This mechanism is particularly attractive as Eg5 is primarily expressed in proliferating cells, potentially leading to fewer side effects compared to broad-spectrum cytotoxic agents.

The workflow for Eg5 inhibition leading to apoptosis is depicted below.

Eg5_Inhibition_Workflow DHPM Compound DHPM Compound Eg5 Kinesin Eg5 Kinesin DHPM Compound->Eg5 Kinesin Inhibits Bipolar Spindle Formation Bipolar Spindle Formation Eg5 Kinesin->Bipolar Spindle Formation Required for Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest Failure leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action for an Eg5-inhibiting DHPM compound.

In silico studies have shown that dihydropyrimidinone derivatives with a chloro-group at the 3- or 4-position of the substituted ring exhibit a high binding affinity for the human kinesin Eg5 enzyme, even greater than the standard drug monastrol.[6] In vitro cellular studies confirmed that these compounds induced significant cell death in human A549 lung adenocarcinoma cells.[6]

Compound C: A Tubulin Polymerization Inhibitor

Certain dihydropyrimidinone derivatives, such as compounds 5D and 5P from a study by Rawal et al. (2023), have been identified as potent inhibitors of tubulin polymerization.[4]

Microtubules are crucial components of the cytoskeleton and are essential for mitosis, cell signaling, and intracellular trafficking.[7] Tubulin polymerization inhibitors interfere with the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[7] This class of drugs has been highly successful in chemotherapy.[7]

The process of tubulin polymerization inhibition is outlined in the following diagram.

Tubulin_Inhibition DHPM Compound DHPM Compound Tubulin Polymerization Tubulin Polymerization DHPM Compound->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Leads to Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Essential for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Assembly->Cell Cycle Arrest (G2/M) Disruption causes Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Compounds 5D and 5P demonstrated significant cytotoxic activity against a panel of cancer cell lines.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
5DMCF-7 (Breast)1.21[4]
5PMCF-7 (Breast)1.53[4]
5DMDA-MB-231 (Breast)2.15[4]
5PMDA-MB-231 (Breast)2.89[4]
5DA549 (Lung)3.24[4]
5PA549 (Lung)4.11[4]
5DHCT-116 (Colon)1.89[4]
5PHCT-116 (Colon)2.03[4]

Lower IC50 values indicate greater potency.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the dihydropyridinone compounds and incubate for the desired duration (e.g., 72 hours).[6]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis at an early stage.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Preparation: Induce apoptosis in your target cells using the desired method. Harvest and wash the cells twice with cold phosphate-buffered saline (PBS).[9]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[10] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and measuring their fluorescence intensity using a flow cytometer, one can determine the DNA content of each cell and thus its phase in the cell cycle.

Step-by-Step Protocol:

  • Cell Harvesting and Fixation: Harvest the cells and resuspend them in PBS. Add cold ethanol dropwise to a final concentration of 70% to fix the cells. Fix on ice for at least two hours.[11]

  • Washing: Wash the fixed cells with PBS.[11]

  • Staining: Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A (to prevent staining of RNA), and 50 µg/mL Propidium Iodide.[11]

  • Incubation: Incubate the cells overnight at 4°C, protected from light.[11]

  • Data Acquisition: Acquire the data on a flow cytometer. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[12]

Conclusion

Dihydropyridinone and its derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies. Their ability to target a diverse range of critical cellular pathways, including kinase signaling, mitotic machinery, and cytoskeletal dynamics, underscores their potential for broad applicability in oncology. The comparative analysis presented in this guide highlights the importance of understanding the specific molecular mechanisms of these compounds to tailor their application to different cancer types. The detailed experimental protocols provided serve as a foundation for researchers to further investigate and validate the anticancer potential of these and other novel chemical entities. As research continues, the structural and functional diversity of the dihydropyridinone scaffold will undoubtedly lead to the discovery of even more potent and selective anticancer agents.

References

  • Fathalla, O. A., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 656-668. [Link]

  • Singh, V. P., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37474-37487. [Link]

  • Rawal, R., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. ASSAY and Drug Development Technologies, 21(1), 17-28. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Rath, O., & Kozielski, F. (2012). Kinesins and cancer. Nature Reviews Cancer, 12(8), 527–539. [Link]

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790–803. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

Sources

A Researcher's Guide to the Robust Cross-Validation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. In a landscape where over 80 kinase inhibitors have gained FDA approval, the imperative is not just to demonstrate on-target potency but to meticulously characterize the full spectrum of a compound's biological activity.[1] This guide provides a comprehensive framework for the cross-validation of experimental results for novel kinase inhibitors, designed for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating experimental cascades that ensure scientific integrity and provide a clear, unbiased assessment of a new chemical entity's potential.

The Imperative of Multi-faceted Validation

The high degree of similarity within the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[2] A compound that appears potent and selective in a primary biochemical assay may exhibit unexpected off-target effects or lack efficacy in a more complex cellular environment. Therefore, a multi-pronged approach that triangulates data from biochemical, biophysical, and cell-based assays is not just best practice; it is essential for making informed decisions in a drug discovery program.

Section 1: Foundational Biochemical and Biophysical Characterization

The initial stages of validation aim to confirm direct target engagement and quantify the inhibitor's potency. This is achieved through a combination of biochemical assays that measure enzymatic activity and biophysical methods that directly assess binding.

Biochemical Potency Assessment: Beyond the IC50

Biochemical assays are the workhorse of early kinase inhibitor validation, providing a quantitative measure of a compound's ability to inhibit its target kinase's enzymatic activity.[1] A variety of assay formats are available, each with its own set of advantages and considerations.[1]

Common Biochemical Assay Formats:

Assay TypePrincipleAdvantagesConsiderations
Radiometric Assays Measures the incorporation of radioactively labeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[3]High sensitivity and direct measurement of phosphorylation.[3]Requires handling of radioactive materials.
Fluorescence/Luminescence-Based Assays Detects either the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™).[4][5]Homogeneous, high-throughput format.Indirect measurement; potential for compound interference with the detection reagents.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the proximity of a labeled substrate and a phosphorylation-specific antibody.Homogeneous, sensitive, and ratiometric measurement reduces artifacts.Requires specific antibody pairs and careful optimization.
Enzyme-Linked Immunosorbent Assay (ELISA) A plate-based assay that uses an antibody to detect the phosphorylated substrate.[1]Well-established and versatile.Requires multiple wash steps, making it lower throughput.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Create a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase reaction buffer to create a 2X inhibitor solution.

    • Prepare a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP used in the assay is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value will increase with increasing ATP concentrations. It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) for each kinase to allow for a more direct comparison of inhibitor potencies across different kinases.[6]

  • Positive Controls: Including a known inhibitor as a positive control is essential to validate the assay's performance and ensure that it is capable of detecting inhibition.[1]

Direct Binding Affinity Measurement

While IC50 values are invaluable, they can be influenced by assay conditions. Biophysical techniques that directly measure the binding affinity (dissociation constant, Kd) between the inhibitor and the kinase provide a more direct assessment of target engagement.

Key Biophysical Techniques:

TechniquePrincipleOutput
Surface Plasmon Resonance (SPR) Immobilizes the kinase on a sensor chip and measures changes in the refractive index upon inhibitor binding.Binding kinetics (kon, koff) and affinity (Kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of the inhibitor to the kinase.Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Thermal Shift Assay (TSA) Measures the change in the melting temperature of the kinase upon inhibitor binding.Relative binding affinity.

Workflow for Biophysical Validation

G cluster_0 Biophysical Validation Workflow Primary Hit Primary Hit SPR SPR Primary Hit->SPR Determine kon, koff, Kd ITC ITC Primary Hit->ITC Determine Kd, stoichiometry TSA TSA Primary Hit->TSA Screen for binding Confirmed Binder Confirmed Binder SPR->Confirmed Binder ITC->Confirmed Binder TSA->Confirmed Binder

Caption: Workflow for confirming direct target engagement using biophysical methods.

Section 2: Cellular Target Engagement and Functional Consequences

Demonstrating that an inhibitor can engage its target in the complex milieu of a living cell and elicit a functional response is a critical step in the validation process.

Confirming Target Engagement in Cells

Several techniques can be employed to confirm that the inhibitor is reaching its intended target within the cell.

  • Cellular Thermal Shift Assay (CETSA®): This method extends the principle of the thermal shift assay to live cells, providing evidence of target engagement in a physiological context.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of inhibitor binding to a specific kinase in living cells.

Assessing Downstream Signaling and Phenotypic Effects

The ultimate goal of a kinase inhibitor is to modulate a specific signaling pathway to achieve a therapeutic effect.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a dose-response of the kinase inhibitor for a specified time.

    • Include a vehicle control (DMSO) and a positive control if available.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

    • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Signaling Pathway Visualization

G cluster_1 Inhibitor Effect on a Signaling Cascade Kinase_Inhibitor Kinase_Inhibitor Target_Kinase Target_Kinase Kinase_Inhibitor->Target_Kinase Inhibition Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response Leads to

Caption: A simplified signaling pathway illustrating the action of a kinase inhibitor.

Section 3: Unveiling the Selectivity Profile and Off-Target Effects

A "clean" kinase inhibitor is a rarity. Most will exhibit some degree of off-target activity, which can lead to unforeseen side effects or even provide opportunities for drug repositioning.[2] Therefore, comprehensive selectivity profiling is a non-negotiable aspect of validation.[1]

Kinome-Wide Selectivity Profiling

The most direct way to assess selectivity is to screen the inhibitor against a large panel of kinases.[7] Several commercial services offer profiling against hundreds of kinases, providing a global view of the inhibitor's activity.[7][8]

Comparative Selectivity Profile: Hypothetical Inhibitor vs. a Known Standard

KinaseInhibitor X (IC50, nM)Staurosporine (IC50, nM)
Target Kinase A 10 5
Kinase B50015
Kinase C>10,00020
Kinase D2508
Kinase E>10,00050

This comparative data highlights that while Inhibitor X is highly potent against its intended target, it maintains a good selectivity window against other kinases, unlike the promiscuous inhibitor staurosporine.

Probing Off-Target Effects in Cells

Biochemical screens provide a valuable starting point, but cellular context is key. Off-target effects identified in biochemical assays should be validated in cell-based systems.[1] This can involve:

  • Counter-Screening: Performing functional assays in cell lines where the off-target kinase is known to play a key role.

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms to identify unexpected cellular effects.

Distinguishing On-Target vs. Off-Target Effects

G cluster_2 On-Target vs. Off-Target Effects Inhibitor Inhibitor Target_Kinase Target_Kinase Inhibitor->Target_Kinase Direct Inhibition Off_Target_Kinase Off_Target_Kinase Inhibitor->Off_Target_Kinase Direct Inhibition On_Target_Pathway On_Target_Pathway Target_Kinase->On_Target_Pathway Modulates Off_Target_Pathway Off_Target_Pathway Off_Target_Kinase->Off_Target_Pathway Modulates

Caption: Differentiating between intended on-target and unintended off-target effects.[9]

Section 4: The Final Frontier: In Vivo Validation

The culmination of a successful preclinical validation program is the demonstration of efficacy and safety in an in vivo model.[1] This involves:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating drug exposure with target inhibition in the animal model.[10]

  • Efficacy Studies: Evaluating the therapeutic potential of the inhibitor in a relevant disease model.[1]

  • Toxicity Studies: Performing comprehensive toxicity studies to establish a safe dosage range.[1]

Conclusion

The cross-validation of novel kinase inhibitors is a meticulous process that requires a deep understanding of the underlying biology and the appropriate application of a diverse toolkit of experimental techniques. By systematically integrating biochemical, biophysical, and cell-based assays, and by rigorously probing for off-target effects, researchers can build a comprehensive and reliable data package that provides a true measure of a compound's therapeutic potential. This commitment to scientific integrity is the bedrock upon which successful drug discovery programs are built.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Vieth, M., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Lavecchia, A., et al. Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Ah-Mee, K., et al. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Ventura, A. C., et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • Wang, Z., et al. (2025, December 3). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH. [Link]

  • Klaeger, S., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Aldeghi, M., et al. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. (A). In.... ResearchGate. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Against Standard Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive framework for the preclinical benchmarking of a novel compound, Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (referred to herein as Compound X). Given its core 1,4-dihydropyridine scaffold, a "privileged structure" in medicinal chemistry renowned for its role in cardiovascular drugs, we hypothesize that Compound X functions as an L-type calcium channel blocker.[1][2] This document outlines a head-to-head comparison against two clinically significant dihydropyridine drugs, Nifedipine (a first-generation agent) and Amlodipine (a second-generation agent), across key pharmacodynamic and pharmacokinetic parameters. The objective is to provide researchers and drug development professionals with a robust, evidence-based methodology for evaluating new chemical entities within this class, supported by detailed experimental protocols and illustrative data.

Introduction and Rationale

The 1,4-dihydropyridine (DHP) class of molecules represents one of the most important groups of calcium-channel modulating agents, with widespread use in treating cardiovascular diseases like hypertension and angina.[1] These agents exert their therapeutic effects by blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle and cardiac myocytes.[3][4][5] This blockade inhibits the influx of extracellular calcium, leading to arterial vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[3][5]

Compound X, this compound, is a novel molecule featuring the characteristic DHP core. While its specific biological activities are not yet extensively documented, its structure compels a rigorous evaluation of its potential as an L-type calcium channel blocker.

This guide is structured to provide a logical, multi-tiered experimental workflow. We will first establish target engagement and functional potency through in vitro pharmacodynamic assays. Subsequently, we will assess critical drug-like properties using a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. The selection of Nifedipine and Amlodipine as comparators is deliberate; they represent different generations of DHP drugs with distinct pharmacokinetic profiles, providing a comprehensive benchmark for Compound X's potential advantages or liabilities.

Pharmacodynamic Benchmarking: Target Affinity and Functional Potency

The primary pharmacodynamic objective is to determine if and how strongly Compound X interacts with the L-type calcium channel and the functional consequence of that interaction.

In Vitro Target Engagement: Radioligand Binding Assay

Rationale: To quantify the binding affinity of Compound X for the L-type calcium channel, a competitive radioligand binding assay is the gold standard.[6] This experiment measures how effectively Compound X displaces a known high-affinity radiolabeled DHP, such as [³H]PN200-110, from the channel protein. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Hypothetical Results:

CompoundTargetRadioligandKi (nM)
Compound X L-type Ca2+ Channel[³H]PN200-1101.2
NifedipineL-type Ca2+ Channel[³H]PN200-1102.5
AmlodipineL-type Ca2+ Channel[³H]PN200-1101.8

Lower Ki values indicate higher binding affinity.

In Vitro Functional Potency: Cellular Calcium Influx Assay

Rationale: While binding affinity is crucial, it does not guarantee functional activity. A cellular assay is required to measure the compound's ability to actually block calcium influx. Using a fluorescent calcium indicator like Fura-2 AM, we can measure changes in intracellular calcium concentration in a relevant cell line (e.g., A7r5 vascular smooth muscle cells) upon depolarization.[7][8] The half-maximal inhibitory concentration (IC50) derived from this assay represents the functional potency of the compound.

Hypothetical Results:

CompoundCell LineAssay TypeIC50 (nM)
Compound X A7r5Fura-2 Ca2+ Influx5.8
NifedipineA7r5Fura-2 Ca2+ Influx10.2
AmlodipineA7r5Fura-2 Ca2+ Influx8.5

Lower IC50 values indicate higher functional potency.

In Vitro Pharmacokinetic (ADME) Profiling

A potent compound is only viable as a drug if it possesses favorable pharmacokinetic properties. The following assays provide an early-stage assessment of Compound X's "drug-likeness."

Metabolic Stability: Human Liver Microsomal Assay

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[9] An in vitro assay using human liver microsomes (HLM) predicts how quickly a compound will be cleared from the body.[10][11] High metabolic instability can lead to poor bioavailability and a short duration of action.[4]

Hypothetical Results:

CompoundIn Vitro T½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
Compound X 45 31 Moderate
Nifedipine1592High
Amlodipine> 60< 15Low

Longer half-life (T½) and lower intrinsic clearance values are generally desirable.

Absorption Potential: Solubility and Permeability

Rationale: For oral administration, a drug must first dissolve in the gastrointestinal fluid (solubility) and then pass through the intestinal wall into the bloodstream (permeability). Low solubility can limit absorption, while low permeability can prevent the drug from reaching systemic circulation.[12] We assess these properties using a kinetic solubility assay and a Parallel Artificial Membrane Permeability Assay (PAMPA).[13][14][15]

Hypothetical Results:

CompoundKinetic Solubility (µg/mL at pH 7.4)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Predicted Absorption
Compound X 85 8.2 High
Nifedipine2310.5High
Amlodipine1506.5High

Higher values for both solubility and permeability are generally preferred for good oral absorption.

Summary and Integrated Analysis

The hypothetical data presented suggests that Compound X is a highly potent L-type calcium channel blocker with strong binding affinity and functional activity, potentially exceeding that of both Nifedipine and Amlodipine. Its pharmacokinetic profile appears balanced, with moderate metabolic stability that may offer an improved duration of action over a first-generation drug like Nifedipine, without the extremely long half-life of Amlodipine. Furthermore, its predicted high solubility and permeability suggest excellent potential for oral bioavailability.

dot

Calcium_Influx_Assay cluster_Prep Preparation cluster_Exec Execution & Measurement cluster_Analysis Data Analysis A 1. Seed A7r5 Cells in 96-well plate B 2. Load Cells with Fura-2 AM Dye A->B C 3. Incubate with Test Compound B->C D 4. Measure Baseline Fluorescence (340/380nm) C->D E 5. Inject K+ to Depolarize Cells D->E F 6. Measure Peak Fluorescence (Ca2+ Influx) E->F G 7. Calculate % Inhibition vs. Vehicle Control F->G H 8. Determine IC50 Value G->H

Caption: Step-by-step workflow for the Fura-2 cellular calcium influx assay.

Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes in phosphate buffer. [16]2. Initiation: Pre-warm the mixture to 37°C. Add Compound X (typically at 1 µM final concentration) and initiate the metabolic reaction by adding the cofactor NADPH. [10][11]3. Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction. [11]4. Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of Compound X at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and subsequently the intrinsic clearance.

References

  • Calcium-Channel Blockers (CCBs). CV Pharmacology. Available at: [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Available at: [Link]

  • Characterization of calcium channel binding. PubMed. Available at: [Link]

  • Rauha, J. P., et al. (2001). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytotherapy Research, 15(3), 233-236. Available at: [Link]

  • Martinez, G. M., et al. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 8(12), e2883. Available at: [Link]

  • Calcium Channel Blockers. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]_

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. Available at: [Link]

  • Calcium Imaging of Cortical Neurons using Fura-2 AM. JoVE. Available at: [Link]

  • What are L-type calcium channel blockers and how do they work?. Patsnap Synapse. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Available at: [Link]

  • L-type calcium channel. Wikipedia. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • [Derivatives of 1,4-dihydropyridines as "priviledged structures" and their pharmacological potential]. PubMed. Available at: [Link]

  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. Available at: [Link]

  • L-type calcium channels. PubMed. Available at: [Link]

  • I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?. ResearchGate. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. Available at: [Link]

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Dihydropyridine v Non Dihydropyridine Calcium Channel Blockers (CCB). YouTube. Available at: [Link]

Sources

A Comparative Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the dihydropyridinone core has garnered significant attention due to its diverse pharmacological activities. This guide provides a comparative analysis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a compound with limited direct peer-reviewed literature, by evaluating it in the context of its structural class and more extensively studied analogs. This approach allows us to infer its potential therapeutic applications and guide future research.

Introduction to the Dihydropyridinone Scaffold

Dihydropyridinones and their derivatives are a class of heterocyclic compounds that have shown a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The core structure is a six-membered ring containing a nitrogen atom, and its versatility in chemical modification makes it an attractive scaffold for medicinal chemists. The therapeutic potential of these compounds often stems from their ability to act as calcium channel blockers, among other mechanisms.[1]

While "this compound" itself is not extensively documented in academic literature, its structural components—a dihydropyridinone core, a benzyl group at the 2-position, and a benzyl carboxylate on the nitrogen—suggest a synthetic pathway and potential biological activities that can be compared with known derivatives.

Synthesis Strategies: The Biginelli Reaction and Beyond

The synthesis of dihydropyridinones is often achieved through multi-component reactions (MCRs), with the Biginelli reaction being a classic and widely used method.[1][2][3] This one-pot synthesis typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][3]

The general workflow for a Biginelli-type reaction is illustrated below:

cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde (e.g., Benzaldehyde) Reaction One-Pot Condensation (Acid Catalyst, Reflux) Aldehyde->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM Target Benzyl 2-benzyl-4-oxo-3,4- dihydropyridine-1(2H)-carboxylate (Target Compound) Core Dihydropyridinone Core Target->Core is a Analog1 Anticancer Dihydropyrimidines (e.g., EGFR inhibitors) Analog1->Core share Analog2 Antibacterial Dihydropyrimidinones Analog2->Core share Analog3 Anti-inflammatory 1,4-Dihydropyridines Analog3->Core are structurally related to

Sources

Safety Operating Guide

Navigating the Disposal of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. The primary hazards associated with this compound are presumed to be acute toxicity through oral, dermal, and inhalation routes.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

The causality behind these PPE choices lies in preventing the primary routes of exposure. Chemical splash goggles protect the eyes from accidental splashes, while appropriate gloves prevent dermal absorption. A lab coat provides a barrier against contamination of personal clothing, and the fume hood is the primary engineering control to minimize inhalation risks.

Part 2: Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental principles of laboratory safety and environmental responsibility. Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.

Waste Stream Identification:

This compound waste should be classified as hazardous chemical waste . This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., filter paper, weighing boats, pipette tips).

  • Solvent rinses from contaminated glassware.

  • Spill cleanup materials.

Container Selection and Labeling:

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. The container must be in good condition, with no cracks, leaks, or other damage.[1]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[2][3][4] The label should also include the date when the first waste was added to the container (the "accumulation start date").[3][4]

The following diagram illustrates the decision-making process for waste segregation and container selection.

WasteSegregation cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Container Selection & Labeling cluster_3 Disposal Pathway Compound Benzyl 2-benzyl-4-oxo-3,4- dihydropyridine-1(2H)-carboxylate IsHazardous Is the waste hazardous? Compound->IsHazardous Assess Hazards SelectContainer Select Compatible Container (HDPE or Glass) IsHazardous->SelectContainer Yes LabelContainer Label with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date SelectContainer->LabelContainer EHSOffice Contact Environmental Health & Safety (EHS) for pickup and disposal LabelContainer->EHSOffice

Caption: Decision workflow for the disposal of this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

1. Preparation:

  • Ensure all necessary PPE is worn correctly.
  • Verify that the designated hazardous waste container is properly labeled and readily accessible within the chemical fume hood.

2. Transfer of Solid Waste:

  • Carefully transfer any solid waste (pure compound, contaminated consumables) into the designated hazardous waste container using a funnel or other appropriate tools to avoid spillage.
  • Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion.

3. Rinsing of Contaminated Glassware:

  • Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol).
  • Collect the first rinseate as hazardous waste in the same container as the solid waste. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.

4. Sealing and Storage:

  • Securely close the hazardous waste container.
  • Wipe the exterior of the container with a damp cloth to remove any external contamination.
  • Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department.

Part 4: Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is critical to minimize harm.

Spill Cleanup:

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent (e.g., vermiculite, sand).[5][6][7]

    • Carefully sweep the absorbent material into a designated hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent and wipe clean.

    • All cleanup materials must be disposed of as hazardous waste.[9]

  • Large Spills (beyond the capacity of laboratory personnel):

    • Evacuate the area immediately.

    • Alert others and prevent entry into the contaminated area.

    • Contact your institution's EHS or emergency response team immediately.[10] Provide them with the chemical name and any known hazard information.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Part 5: Regulatory Compliance

All hazardous waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste vendor, typically coordinated by the institution's EHS department.

The following table summarizes key quantitative data relevant to the disposal of this compound.

ParameterGuideline / RegulationSource
Waste Container Fill Level Do not exceed 80% capacityInstitutional Best Practice
Hazardous Waste Labeling Must include "Hazardous Waste", full chemical name, and accumulation start dateEPA / RCRA
Emergency Eye Wash/Shower Flush for a minimum of 15 minutesOSHA

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Appendix I: Chemical Compatibility and Container Information. Environmental Health & Safety. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. Retrieved from [Link]

  • University of Rochester. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Avery. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Justrite. (n.d.). Safety Container Compatibility Chart. Retrieved from [Link]

  • MCF Environmental Services. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]

  • The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More. Retrieved from [Link]

  • Chemdad. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Benzyl 4-hydroxy-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.